4-Amino-2-nitropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-nitropyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-4-1-2-7-5(3-4)8(9)10/h1-3H,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFUWAVLEWIOEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340408 | |
| Record name | 4-Amino-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14916-64-4 | |
| Record name | 2-Nitro-4-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14916-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Amino-2-nitropyridine: Chemical Properties, Structure, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic utility of 4-Amino-2-nitropyridine. This compound serves as a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors for targeted cancer therapy. This document consolidates key data, presents detailed experimental protocols for its synthesis, and visualizes its role as a precursor in the context of relevant cell signaling pathways.
Chemical Properties and Structure
This compound is a stable, solid organic compound. Its structure, featuring both an electron-donating amino group and an electron-withdrawing nitro group on a pyridine ring, imparts unique reactivity, making it a versatile intermediate in organic synthesis.
Physicochemical Properties
| Property | Value | Source/Notes |
| Molecular Formula | C₅H₅N₃O₂ | --INVALID-LINK-- |
| Molecular Weight | 139.11 g/mol | --INVALID-LINK-- |
| CAS Number | 14916-64-4 | --INVALID-LINK-- |
| Appearance | Solid | Assumed based on related compounds |
| Melting Point | Not available. Isomer 4-Amino-3-nitropyridine melts at 203-207 °C[1]. 2-Amino-4-methyl-3-nitropyridine melts at 132-141 °C[2]. | Data for related compounds suggest a high melting point. |
| Boiling Point | Not available | Likely decomposes at high temperatures. |
| Solubility | The parent compound, 4-aminopyridine, is soluble in water, ethanol, benzene, and diethyl ether. | Solubility of this compound is expected to be lower in non-polar solvents due to the polar nitro and amino groups. |
| pKa | Not available | The amino group will be basic, while the pyridine nitrogen will be less basic due to the electron-withdrawing nitro group. |
Structural Information
The chemical structure of this compound consists of a pyridine ring substituted with an amino group at position 4 and a nitro group at position 2.
Structure:
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. While a complete set of experimental spectra for this specific compound is not publicly available, data from closely related compounds and theoretical studies provide valuable insights.
1.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
A study on substituted 2-amino-4-nitropyridines provides expected chemical shift ranges.[3]
-
¹H NMR: The proton chemical shifts are influenced by the electronic effects of the substituents. The protons on the pyridine ring are expected to appear in the aromatic region (δ 6.0-8.5 ppm). The amino protons will likely appear as a broad singlet.
-
¹³C NMR: The carbon chemical shifts will also be characteristic. The carbon bearing the nitro group (C2) will be significantly downfield, while the carbon with the amino group (C4) will be upfield compared to unsubstituted pyridine. Other ring carbons will have shifts in the aromatic region.
1.3.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. Data for the parent compound, 4-aminopyridine, shows N-H stretching vibrations. For this compound, the following peaks are anticipated:
-
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.
-
C=C and C=N stretching (aromatic ring): Multiple bands in the 1600-1400 cm⁻¹ region.
1.3.3. UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound in a solvent like acetonitrile is expected to show absorption maxima related to π-π* transitions of the aromatic system, influenced by the amino and nitro substituents. A related compound, 4-Amino-2-nitrophenol, shows absorption maxima at 212 nm, 264 nm, and 342 nm.[4]
Synthesis of this compound
This compound can be synthesized through various routes, typically involving either the nitration of a 4-aminopyridine precursor or the amination of a 2-nitropyridine derivative. Below is a plausible experimental protocol adapted from the synthesis of the isomeric 4-amino-3-nitropyridine.[5]
Experimental Protocol: Nitration of 4-Aminopyridine
Materials:
-
4-Aminopyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Ammonia solution (aqueous)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminopyridine in concentrated sulfuric acid under cooling in an ice bath.
-
While maintaining the temperature between 0-10 °C, add fuming nitric acid dropwise via a dropping funnel.
-
After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 5 hours.
-
Allow the reaction mixture to warm to room temperature and then heat it to 90 °C for 3 hours.
-
After cooling to room temperature, stir the mixture overnight.
-
Carefully pour the reaction mixture into a beaker containing ice water.
-
Neutralize the solution by the slow addition of an aqueous ammonia solution until the pH is approximately 7.
-
A yellow precipitate of the nitrated product should form.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold distilled water.
-
Dry the product under reduced pressure.
Note: This procedure is for the synthesis of 4-amino-3-nitropyridine. The nitration of 4-aminopyridine can lead to a mixture of isomers. The separation and purification of the desired this compound isomer would require chromatographic techniques such as column chromatography. The reaction workflow is illustrated below.
Application in Drug Development: A Precursor to Kinase Inhibitors
This compound and its derivatives are valuable intermediates in the synthesis of complex heterocyclic compounds with significant biological activity. A prominent application is in the development of kinase inhibitors for cancer therapy. Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.
Role in the Synthesis of Imidazo[4,5-b]pyridines
The 2-amino-3-nitropyridine scaffold (isomeric to the title compound but synthetically related) is a key precursor for the synthesis of imidazo[4,5-b]pyridines. This is achieved by reducing the nitro group to a second amino group, followed by cyclization with a suitable reagent to form the imidazole ring. The resulting imidazo[4,5-b]pyridine core is a bioisostere of purine and can effectively bind to the ATP-binding pocket of various kinases.
Targeting Kinase Signaling Pathways
Compounds derived from aminonitropyridines have been shown to inhibit key kinases involved in cancer progression, such as Fms-like tyrosine kinase 3 (FLT3) and Aurora kinases.
3.2.1. FLT3 Signaling Pathway
Mutations in the FLT3 receptor are common in acute myeloid leukemia (AML) and lead to its constitutive activation, promoting uncontrolled cell proliferation and survival.[3][6] FLT3 inhibitors can block these downstream signaling cascades.
3.2.2. Aurora Kinase Signaling Pathway
Aurora kinases (A, B, and C) are essential for mitotic progression, and their overexpression is linked to various cancers.[4][7][8] Inhibitors of Aurora kinases can disrupt cell division and induce apoptosis in cancer cells.
Conclusion
This compound is a synthetically valuable compound with significant potential in the field of drug discovery. Its chemical properties and structure make it an ideal starting material for the construction of more complex heterocyclic systems, particularly those with applications as kinase inhibitors. This guide provides a foundational understanding of this molecule for researchers and scientists working at the forefront of medicinal chemistry and cancer research. Further experimental investigation into the precise physicochemical and spectroscopic properties of this compound is warranted to facilitate its broader application.
References
- 1. 4-アミノ-3-ニトロピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. L15841.06 [thermofisher.com]
- 3. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-Amino-2-nitropyridine from Pyridine Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes to 4-amino-2-nitropyridine, a valuable building block in medicinal chemistry and drug development. This document details the core synthetic strategies starting from simple pyridine precursors, presenting quantitative data in structured tables, and offering detailed experimental protocols for key transformations. Furthermore, reaction pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the chemical processes involved.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of both an amino and a nitro group on the pyridine ring, with their specific substitution pattern, offers versatile handles for further chemical modifications. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic substitution, while the amino group can be readily derivatized or participate in coupling reactions. This guide will explore the primary synthetic pathways to access this important molecule.
Synthetic Strategies
Two primary retrosynthetic approaches can be envisioned for the synthesis of this compound from basic pyridine derivatives. The choice of strategy often depends on the availability of starting materials and the desired regioselectivity of the reactions.
Strategy A: Nitration of a Pre-functionalized Pyridine
This approach involves the direct nitration of a pyridine derivative that already contains an amino or a protected amino group. The key challenge in this strategy is controlling the regioselectivity of the nitration reaction.
Strategy B: Amination of a Pre-nitrated Pyridine
Alternatively, a pyridine ring can first be nitrated, followed by the introduction of the amino group. This strategy often involves the synthesis of a suitable nitro-substituted pyridine precursor that can undergo a subsequent amination reaction.
Detailed Synthetic Pathways and Experimental Protocols
This section provides a step-by-step guide for the synthesis of this compound, combining insights from established chemical literature.
Pathway 1: Synthesis via 4-Aminopyridine
This pathway follows the logic of nitrating a readily available aminopyridine precursor.
3.1.1. Step 1: Nitration of 4-Aminopyridine
Direct nitration of 4-aminopyridine can lead to a mixture of isomers. The procedure below is adapted from the synthesis of 4-amino-3-nitropyridine and highlights the general conditions for such a reaction. Achieving specific nitration at the 2-position may require optimization of reaction conditions or the use of protecting groups.
Experimental Protocol: Nitration of 4-Aminopyridine
-
Materials: 4-Aminopyridine, Concentrated Sulfuric Acid, Fuming Nitric Acid, Ice, Ammonia solution.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-bath, dissolve 4-aminopyridine (5.0 g, 50.0 mmol) in concentrated sulfuric acid (20 mL).
-
While maintaining the temperature between 0-10 °C, slowly add fuming nitric acid (2.5 mL) dropwise to the solution.
-
After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 5 hours.
-
Allow the reaction mixture to warm to room temperature and then heat at 90°C for 3 hours.
-
Cool the mixture to room temperature and stir overnight.
-
Slowly pour the reaction mixture into ice water.
-
Neutralize the solution to pH 7 with an ammonia solution.
-
Collect the resulting precipitate by filtration and dry under reduced pressure to yield the nitrated aminopyridine product.
-
Quantitative Data for Nitration of 4-Aminopyridine (for 3-nitro isomer) [1]
| Parameter | Value |
| Starting Material | 4-Aminopyridine |
| Reagents | Conc. H₂SO₄, Fuming HNO₃ |
| Temperature | 0-10 °C, then 90 °C |
| Reaction Time | 5 hours at 0-10 °C, 3 hours at 90 °C |
| Yield (4-amino-3-nitropyridine) | 70% |
Pathway 2: Synthesis from Pyridine via Pyridine-N-oxide
This multi-step synthesis is a more controlled approach to achieve the desired 2-nitro-4-amino substitution pattern.
3.2.1. Step 1: Oxidation of Pyridine to Pyridine-N-oxide
The first step involves the N-oxidation of pyridine, which activates the pyridine ring for subsequent electrophilic nitration, primarily at the 4-position.
3.2.2. Step 2: Nitration of Pyridine-N-oxide to 4-Nitropyridine-N-oxide
The nitration of pyridine-N-oxide is a well-established reaction that selectively yields the 4-nitro isomer.
Experimental Protocol: Synthesis of 4-Nitropyridine-N-oxide
A two-step continuous flow synthesis has been reported for the preparation of 4-nitropyridine from pyridine N-oxide, which first involves the synthesis of 4-nitropyridine N-oxide.[2]
Quantitative Data for Continuous Flow Nitration of Pyridine-N-oxide [2]
| Parameter | Value |
| Starting Material | Pyridine N-oxide |
| Reagents | HNO₃, H₂SO₄ |
| Temperature | 120 °C |
| Residence Time | 13.2 min |
| Molar Ratio (HNO₃/Pyridine N-oxide) | 3 |
| Yield | High selectivity |
3.2.3. Step 3: Conversion of 4-Nitropyridine-N-oxide to 4-Chloro-2-nitropyridine
This step involves the deoxygenation of the N-oxide and concurrent chlorination. However, a more direct route to a precursor for amination would be the conversion to a 2-halo-4-nitropyridine. A related synthesis of 4-amino-2-chloropyridine starts from 2-chloropyridine, which is oxidized and then nitrated.[3]
3.2.4. Step 4: Amination of a 2-Substituted-4-nitropyridine Intermediate
The final step would involve the nucleophilic substitution of a leaving group (e.g., a halogen) at the 2-position with an amino group. The nitro group at the 4-position activates the 2-position towards nucleophilic attack.
Reaction Pathways and Workflows
The following diagrams illustrate the logical flow of the synthetic strategies described above.
Caption: Synthetic pathway from pyridine via pyridine-N-oxide.
Caption: Synthetic pathway from 4-aminopyridine.
Conclusion
The synthesis of this compound can be approached through several routes, primarily involving the strategic introduction of the nitro and amino functionalities onto a pyridine scaffold. The pathway commencing from pyridine and proceeding via pyridine-N-oxide offers a more controlled, albeit longer, route to the target molecule. In contrast, the direct nitration of 4-aminopyridine is a more direct but potentially less selective method. The choice of the optimal synthetic route will be dictated by factors such as the availability of starting materials, desired purity, and scalability of the process. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers in the planning and execution of the synthesis of this important chemical intermediate.
References
Physical and chemical properties of 4-Amino-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Amino-2-nitropyridine (CAS No: 14916-64-4), a key heterocyclic building block in medicinal chemistry and materials science. This document consolidates available data on its physicochemical characteristics, spectral properties, synthesis, and reactivity, presented in a format tailored for scientific and research applications.
Core Physicochemical Properties
This compound, with the chemical formula C₅H₅N₃O₂, is a pyridine derivative featuring both an electron-donating amino group and a strong electron-withdrawing nitro group. These substituents significantly influence the electronic environment of the pyridine ring, affecting its reactivity and physical properties. While specific experimental data for some properties of this compound are not widely reported, the following tables summarize available computed data and experimental values for closely related isomers for comparative purposes.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 2-nitropyridin-4-amine | PubChem[1] |
| CAS Number | 14916-64-4 | PubChem[1] |
| Molecular Formula | C₅H₅N₃O₂ | PubChem[1] |
| Molecular Weight | 139.11 g/mol | PubChem[1] |
| Appearance | Solid (Typical for related compounds) | |
| Melting Point | No experimental data found. (Isomer 4-Amino-3-nitropyridine: 203-207 °C) | |
| Boiling Point | Decomposes before boiling (Predicted) | |
| Water Solubility | Low to insoluble (Predicted, based on isomers) | [2] |
| pKa (Conjugate Acid) | No experimental data found. (Isomer 2-aminopyridine: 6.86; 4-aminopyridine: 9.17) | [3] |
| LogP (Computed) | 0.0 | PubChem[1] |
| Storage Conditions | Keep in dark place, inert atmosphere, room temperature or 2-8°C | [4] |
Table 2: Computed Topological and Structural Properties
| Property | Value (Computed) | Source(s) |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 139.038176411 Da | PubChem[1] |
| Topological Polar Surface Area | 84.7 Ų | PubChem[1] |
Spectroscopic Data
Table 3: Expected Spectroscopic Characteristics
| Technique | Expected Characteristics |
| ¹H NMR | Signals expected in the aromatic region (δ 6.0-8.5 ppm). The protons on the pyridine ring will show distinct splitting patterns (doublets, doublet of doublets) influenced by the positions of the amino and nitro groups. The amino group protons (-NH₂) will likely appear as a broad singlet. |
| ¹³C NMR | Aromatic carbons are expected in the δ 100-160 ppm range. The carbon attached to the nitro group (C2) will be significantly deshielded, while carbons ortho and para to the amino group will be more shielded. |
| FTIR | - N-H stretching (amine): Two medium, sharp bands around 3300-3500 cm⁻¹.- N-O stretching (nitro): Two strong bands, asymmetric around 1500-1560 cm⁻¹ and symmetric around 1335-1385 cm⁻¹.- C=C / C=N stretching (aromatic ring): Multiple bands in the 1400-1620 cm⁻¹ region.- C-N stretching (amine): Bands in the 1250-1350 cm⁻¹ region. |
| UV-Vis | The spectrum is expected to show significant absorption in the UV-Vis region due to the extended π-system and the presence of chromophoric nitro and amino groups. For comparison, 2-Amino-5-nitropyridine shows strong absorption maxima around 350 nm.[5] |
| Mass Spec | The molecular ion peak [M]⁺ is expected at m/z = 139. Fragmentation may involve the loss of the nitro group (-NO₂) or hydrocyanic acid (-HCN).[1] |
Chemical Synthesis and Reactivity
Synthesis Protocol
A common and effective method for the synthesis of substituted aminopyridines involves the nitration of a pyridine N-oxide followed by reduction. The following is a generalized experimental protocol adapted from procedures for analogous compounds, such as 4-Amino-2-chloropyridine.[6] This multi-step synthesis activates the pyridine ring for electrophilic nitration at the 4-position and subsequent reduction of the nitro group.
Detailed Methodology (Reduction of a Nitropyridine Precursor):
A highly plausible direct route is the reduction of a suitable precursor like 2,4-dinitropyridine or the amination of 4-chloro-2-nitropyridine. The reduction of a nitropyridine-N-oxide is also a common strategy. For instance, the reduction of 4-nitropyridine-N-oxide is often accomplished with iron powder in an acidic medium.[7]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the nitropyridine precursor (1 equivalent).
-
Solvent Addition: Add a suitable solvent, such as glacial acetic acid or ethanol.
-
Reducing Agent: Add the reducing agent, such as iron powder (typically 3-4 equivalents), in portions to control the initial exotherm.
-
Reaction: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Workup: After cooling to room temperature, the reaction mixture is filtered to remove the iron salts. The filtrate is then carefully neutralized with a base (e.g., sodium hydroxide or sodium carbonate solution) to a pH of 7-8.
-
Extraction: The aqueous solution is extracted multiple times with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Reactivity Profile
The reactivity of this compound is dictated by the interplay of its functional groups on the pyridine core.
-
Amino Group: As a strong activating group, it directs electrophiles to the ortho and para positions (C3 and C5). It can undergo standard amine reactions such as acylation and alkylation.
-
Nitro Group: This powerful electron-withdrawing group deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to it. The nitro group itself is readily reduced to an amino group, offering a route to diaminopyridine derivatives.
-
Pyridine Nitrogen: The lone pair on the ring nitrogen provides a site for protonation and alkylation, although its basicity is significantly reduced by the electron-withdrawing nitro group.
Relevance in Drug Development: Mechanism of Action Analogue
While this compound itself is primarily a building block, its parent compound, 4-aminopyridine (4-AP, also known as dalfampridine), is an approved drug for improving walking in patients with multiple sclerosis. Understanding the mechanism of 4-AP provides critical context for the development of new drugs based on this scaffold.
4-AP functions as a voltage-gated potassium (K⁺) channel blocker. In demyelinated neurons, the exposure of these channels leads to a leakage of potassium ions during action potential propagation. This current leak shortens the action potential and can lead to conduction failure. By blocking these K⁺ channels, 4-AP reduces the repolarizing potassium current, which prolongs the action potential and restores nerve signal conduction in demyelinated axons.
The presence of the nitro group in this compound would significantly alter its electronic and steric profile compared to 4-AP, likely affecting its binding affinity and selectivity for different potassium channel subtypes. This makes it an interesting scaffold for developing new channel modulators with potentially different therapeutic applications.
References
- 1. This compound | C5H5N3O2 | CID 564459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. 2-Amino-4-nitropyridine | 4487-50-7 [sigmaaldrich.com]
- 5. 2-Amino-5-nitropyridine [webbook.nist.gov]
- 6. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
- 7. mdpi.org [mdpi.org]
An In-depth Technical Guide to 4-Amino-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential information on the chemical properties of 4-Amino-2-nitropyridine, a compound of interest in various research and development applications.
Core Chemical Properties
This compound is a substituted pyridine derivative. The key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C5H5N3O2[1][2] |
| Molecular Weight | 139.11 g/mol [1][2][3][4] |
| CAS Number | 14916-64-4[1][2][4] |
| IUPAC Name | 2-nitropyridin-4-amine[2] |
Chemical Structure
The structural arrangement of this compound, consisting of a pyridine ring substituted with an amino group at position 4 and a nitro group at position 2, is a key determinant of its chemical reactivity and potential applications.
Figure 1. Chemical structure of this compound.
References
Spectroscopic Profile of 4-Amino-2-nitropyridine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Amino-2-nitropyridine (C₅H₅N₃O₂), a significant building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Summary
The following sections present the available and predicted spectroscopic data for this compound, organized for clarity and comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.10 | Doublet | H-6 |
| ~7.50 | Singlet | H-3 |
| ~6.80 | Doublet | H-5 |
| ~6.50 | Broad Singlet | -NH₂ |
Predicted in DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~158.0 | C-4 |
| ~152.0 | C-2 |
| ~148.0 | C-6 |
| ~110.0 | C-5 |
| ~108.0 | C-3 |
Predicted in DMSO-d₆
Infrared (IR) Spectroscopy
The following table outlines the predicted characteristic infrared absorption frequencies for this compound. These frequencies correspond to the vibrational modes of the molecule's functional groups.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium-Strong | N-H stretching (asymmetric and symmetric) |
| 1640 - 1600 | Medium | N-H bending (scissoring) |
| 1580 - 1550 | Strong | Aromatic C=C stretching |
| 1530 - 1480 | Strong | N-O asymmetric stretching (NO₂) |
| 1360 - 1320 | Strong | N-O symmetric stretching (NO₂) |
| 1300 - 1200 | Medium | C-N stretching |
| 850 - 750 | Strong | C-H out-of-plane bending |
Mass Spectrometry (MS)
The mass spectrum of this compound can be obtained via electron ionization (EI). The molecular weight of this compound is 139.11 g/mol .[1] The mass spectrum will exhibit a molecular ion peak and characteristic fragmentation patterns.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 139 | High | [M]⁺ (Molecular Ion) |
| 123 | Moderate | [M-O]⁺ |
| 109 | Moderate | [M-NO]⁺ |
| 93 | High | [M-NO₂]⁺ |
| 66 | Moderate | [C₄H₄N]⁺ |
Note: The fragmentation pattern is based on typical behavior for nitroaromatic and aminopyridine compounds.
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 (signal-to-noise dependent).
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
FT-IR Spectroscopy
Sample Preparation (Solid State - KBr Pellet):
-
Place a small amount (1-2 mg) of this compound in an agate mortar.
-
Add approximately 100-200 mg of dry potassium bromide (KBr) powder.
-
Grind the mixture thoroughly with a pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder to a pellet press and apply pressure to form a thin, transparent pellet.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.
Mass Spectrometry
Instrumentation and Data Acquisition (Electron Ionization - EI):
-
Mass Spectrometer: A mass spectrometer equipped with an electron ionization source (e.g., a GC-MS system).
-
Ionization Energy: 70 eV.
-
Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph. If using a direct probe, the sample is heated to induce volatilization.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.
-
Detector: Electron multiplier.
-
The instrument is calibrated using a known standard (e.g., perfluorotributylamine - PFTBA).
Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
An In-depth Technical Guide on the Reactivity and Stability of the Nitro Group in 4-Amino-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-2-nitropyridine is a pivotal heterocyclic intermediate in the synthesis of pharmaceuticals and other fine chemicals. The strategic placement of the amino and nitro groups on the pyridine ring imparts a unique and versatile chemical character to the molecule. The potent electron-withdrawing nature of the nitro group at the 2-position significantly influences the molecule's reactivity, primarily by activating the pyridine ring for nucleophilic aromatic substitution and by being susceptible to reduction. This technical guide provides a comprehensive analysis of the reactivity and stability of the nitro group in this compound, summarizing key reaction pathways, quantitative data from related systems, detailed experimental protocols, and an overview of its stability profile.
Physicochemical Properties
While specific experimental data for this compound is limited in publicly accessible literature, its properties can be inferred from its structure and data from closely related isomers. It is expected to be a solid at room temperature.
| Property | Value / Information | Reference |
| Molecular Formula | C₅H₅N₃O₂ | [1] |
| Molecular Weight | 139.11 g/mol | [1] |
| IUPAC Name | 2-nitropyridin-4-amine | [1] |
| CAS Number | 14916-64-4 | [1] |
| Melting Point | 203-207 °C (for isomer 4-Amino-3-nitropyridine) | [2] |
| Appearance | Expected to be a yellow crystalline solid | [2] |
Reactivity of the Nitro Group
The chemistry of this compound is dominated by the electronic interplay between the electron-donating amino group and the strongly electron-withdrawing nitro group. The nitro group makes the pyridine ring significantly electron-deficient, which dictates its reactivity.[3]
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient compared to benzene. The addition of a powerful electron-withdrawing nitro group further depletes the ring's electron density, making it highly susceptible to nucleophilic attack.[3][4]
-
Activation of the Ring: The nitro group at the C-2 position, along with the ring nitrogen, strongly activates the C-4 and C-6 positions for nucleophilic aromatic substitution. In such reactions, a nucleophile attacks the electron-deficient carbon, forming a resonance-stabilized anionic intermediate (a Meisenheimer-like complex). The negative charge in this intermediate can be effectively delocalized onto the oxygen atoms of the nitro group and the ring nitrogen, which stabilizes it and facilitates the reaction.[5]
-
The Nitro Group as a Leaving Group: While less common than halogens, the nitro group itself can function as a leaving group in SNAr reactions, particularly when positioned ortho or para to another activating group.
Due to the electron-donating amino group at the C-4 position, the most likely site for SNAr on this compound, assuming a suitable leaving group were present at C-6, would be that position. The nitro group itself is less likely to be displaced directly in this specific molecule compared to its role as a powerful activating group.
Reduction of the Nitro Group
The most significant and synthetically useful reaction of the nitro group in this compound is its reduction to an amino group. This transformation yields the valuable derivative 2,4-diaminopyridine , a key building block in medicinal chemistry.[6][7] This reduction can be achieved through various methods, most commonly catalytic hydrogenation or the use of dissolving metals in acidic media.[8]
The choice of reducing agent can be critical for chemoselectivity, especially if other reducible functional groups are present in a more complex derivative.
Table 1: Summary of Common Conditions for Nitro Group Reduction (Note: Data is based on protocols for analogous aromatic nitro compounds due to limited specific data for this compound.)
| Reagent/Catalyst | Conditions | Typical Yield | Notes | Reference |
| H₂, Pd/C | Methanol or Ethanol, Room Temp., 1-4 atm H₂ | >90% | Highly efficient but may reduce other groups (alkenes, alkynes, benzyl groups). | [9] |
| H₂, Raney Ni | Ethanol, Room Temp. to 50°C, High Pressure | >85% | Good alternative to Pd/C, often used when dehalogenation is a concern. | [10] |
| Fe, HCl / Acetic Acid | Water/Ethanol, Reflux | 80-90% | A classic, cost-effective method. The reaction of iron in acid reduces 4-nitropyridine-N-oxide to 4-aminopyridine in high yield. | [11] |
| SnCl₂·2H₂O, HCl | Ethanol, Reflux | >90% | Mild conditions, good for substrates with acid-sensitive groups. | [12] |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous Ammonia/Methanol | Variable | Can offer selectivity in reducing one nitro group in the presence of another. | [8] |
Stability Profile
Detailed stability data for this compound is not widely available. However, an assessment can be made based on the known properties of aminonitropyridine compounds and related energetic materials.
-
Thermal Stability: Aromatic compounds containing multiple nitro and amino groups can be energetic and may decompose exothermically at elevated temperatures.[13] For the related isomer, 4-Amino-3-nitropyridine, the melting point is reported as 203-207 °C, suggesting significant thermal stability in the solid state up to this temperature.[2] Thermal analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be required to determine its decomposition temperature and energy release profile.
-
Hydrolytic Stability: The molecule is expected to be stable in neutral aqueous solutions. Under strong acidic conditions, the amino group and pyridine nitrogen will be protonated. In strongly basic or high-temperature aqueous conditions, hydrolysis could potentially occur, though aminopyridines are generally robust.
-
Photochemical Stability: Aromatic nitro compounds can be susceptible to photodegradation. It is recommended that this compound be stored protected from light.[14] Stability studies on the related compound 4-aminopyridine have shown it to be stable for extended periods when protected from light.
Experimental Protocols
Protocol for Reduction of this compound to 2,4-Diaminopyridine
This protocol is a representative procedure based on catalytic hydrogenation, a common and efficient method for nitro group reduction.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Methanol (reagent grade)
-
Hydrogen gas (high purity)
-
Parr hydrogenator or similar pressure vessel
-
Celite® or other filter aid
Procedure:
-
Reactor Setup: To a clean, dry Parr hydrogenation vessel, add this compound (e.g., 5.0 g, 35.9 mmol).
-
Solvent Addition: Add methanol (100 mL) to the vessel.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C catalyst (e.g., 250 mg, 5 mol% loading). Caution: Palladium on carbon can be pyrophoric, especially when dry. Handle with care.
-
Hydrogenation: Seal the Parr vessel securely. Purge the vessel 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas.
-
Pressurize the vessel with hydrogen to 3-4 atm (approx. 45-60 psi).
-
Begin vigorous stirring and maintain the reaction at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 4-12 hours. Progress can also be checked by TLC or LC-MS analysis of a small aliquot.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Catalyst Filtration: Dilute the reaction mixture with additional methanol and carefully filter through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol (2 x 20 mL). Caution: Do not allow the filter cake to dry completely in the air.
-
Product Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude 2,4-diaminopyridine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure product.
Protocol for a Stability-Indicating HPLC Method
This protocol describes a general reverse-phase HPLC method suitable for assessing the stability of this compound and separating it from potential degradants.[15][16]
Instrumentation & Columns:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents & Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Diluent: 50:50 Acetonitrile:Water
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B (re-equilibration)
-
Procedure for Stability Study:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the sample diluent.
-
Forced Degradation: To validate the method's stability-indicating properties, subject the stock solution to forced degradation conditions (e.g., acid hydrolysis with 0.1M HCl, base hydrolysis with 0.1M NaOH, oxidation with 3% H₂O₂, thermal stress at 80°C, photostability in a light chamber). Neutralize acidic/basic samples before injection.
-
Sample Preparation for Time-Point Analysis: For a long-term stability study, store solid samples of the compound under controlled conditions (e.g., 25°C/60% RH, 40°C/75% RH). At each time point (e.g., 0, 1, 3, 6 months), accurately weigh a sample and dissolve it in the diluent to a known concentration (e.g., 0.1 mg/mL).
-
Analysis: Inject the prepared samples into the HPLC system.
-
Data Evaluation: Monitor the chromatograms for any new peaks (degradants) and a decrease in the peak area of the main this compound peak. The method is considered stability-indicating if all degradation products are resolved from the parent peak.
Visualizations
References
- 1. This compound | C5H5N3O2 | CID 564459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. brainly.com [brainly.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. echemi.com [echemi.com]
- 6. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US2416617A - Preparation of 2,4-diaminopyrimidines - Google Patents [patents.google.com]
- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. api.pageplace.de [api.pageplace.de]
- 11. mdpi.org [mdpi.org]
- 12. CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
Potential Derivatives of 4-Amino-2-nitropyridine for Further Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the therapeutic potential of 4-Amino-2-nitropyridine derivatives, a promising scaffold in medicinal chemistry. By summarizing key quantitative data, detailing experimental protocols for synthesis and biological evaluation, and visualizing relevant biological pathways and workflows, this document aims to provide a comprehensive resource for researchers interested in the development of novel therapeutics based on this core structure. The unique electronic properties of the this compound moiety make it an attractive starting point for the synthesis of compounds with a wide range of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects.
Introduction to this compound as a Privileged Scaffold
The pyridine ring is a fundamental heterocyclic motif found in numerous FDA-approved drugs. The introduction of amino and nitro groups at the 4- and 2-positions, respectively, creates a unique electronic landscape that allows for diverse chemical modifications. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic substitution, while the amino group provides a handle for further derivatization. This versatility has led to the exploration of this compound derivatives in various therapeutic areas. This guide will focus on the potential of these derivatives as anticancer, antimicrobial, and kinase-inhibiting agents, providing a foundation for future research and development.
Synthesis of this compound Derivatives
The synthesis of derivatives based on the this compound core can be achieved through several strategic approaches. A common method involves the initial synthesis of a substituted pyridine ring followed by modifications to introduce or alter functional groups.
General Synthetic Strategies
A prevalent method for preparing aminopyridines is through the reduction of a corresponding nitropyridine precursor. For instance, 4-nitropyridine-N-oxide can be reduced using iron in the presence of mineral acids to yield 4-aminopyridine.[1] This foundational molecule can then undergo further reactions to introduce the nitro group at the 2-position and subsequent derivatization at the amino group.
Another key intermediate, 4-Amino-2-chloropyridine, can be synthesized via the nitration and subsequent reduction of 2-chloropyridine.[2] The chloro group at the 2-position is a versatile handle for introducing various substituents through nucleophilic substitution reactions, while the amino group at the 4-position can be acylated or alkylated to generate a library of derivatives.
Experimental Protocol: Synthesis of N-(2-chloro-4-pyridyl)-N'-phenylurea (A representative derivatization)
This protocol describes a representative synthesis of a urea derivative from 4-Amino-2-chloropyridine, a key intermediate that can be derived from this compound.
Materials:
-
4-Amino-2-chloropyridine
-
Phenyl isocyanate
-
Anhydrous toluene
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve 4-Amino-2-chloropyridine (1 equivalent) in anhydrous toluene.
-
To this solution, add phenyl isocyanate (1.1 equivalents) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold toluene and then with hexane to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain N-(2-chloro-4-pyridyl)-N'-phenylurea.
Biological Activities of this compound Derivatives
Derivatives of this compound have demonstrated significant potential in several key therapeutic areas.
Anticancer Activity
Substituted aminopyridine and nitropyridine derivatives have shown promising anticancer activities. For instance, compounds with a 4-aminopyrazolo[3,4-d]pyrimidine core have exhibited growth inhibitory activity against a panel of 60 human tumor cell lines.[3]
Table 1: Anticancer Activity of Representative Aminopyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 12c | UO-31 (Renal Cancer) | 0.87 | [3] |
| 12f | HL-60 (TB) (Leukemia) | 1.41 | [3] |
| 12j | MOLT-4 (Leukemia) | 1.82 | [3] |
| Compound 1 | MCF-7 (Breast Cancer) | 3.98 | [4] |
| Compound 7 | HeLa (Cervical Cancer) | 9.72 | [4] |
Antimicrobial Activity
The this compound scaffold has also been explored for its antimicrobial potential. Certain derivatives have shown efficacy against various bacterial strains.
Table 2: Antimicrobial Activity of Representative Aminopyridine Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 1 | E. coli | 50 | [4] |
| Compound 1 | P. aeruginosa | 50 | [4] |
| Compound 12 | E. coli | 50 | [4] |
| Compound 12 | P. aeruginosa | 50 | [4] |
| Compound 2c | S. aureus | 0.039 | [5] |
| Compound 2c | B. subtilis | 0.039 | [5] |
Kinase Inhibitory Activity
A significant area of interest for 4-aminopyridine derivatives is their ability to act as kinase inhibitors. The 4-anilinoquinazoline scaffold, which shares structural similarities with N-aryl-4-aminopyridine derivatives, is a well-established pharmacophore for targeting epidermal growth factor receptor (EGFR) tyrosine kinase.[6][7][8]
Table 3: Kinase Inhibitory Activity of Representative Aminopyridine Derivatives
| Compound ID | Kinase Target | IC50 (nM) | Reference |
| Compound 5a | EGFR | 36.7 | [6] |
| Compound 13 | EGFR (T790M/C797S) | < 1 | [7] |
| Compound 14 | EGFR (T790M/C797S) | 1.9 | [7] |
| Compound 15 | EGFR (T790M/C797S) | 1.9 | [7] |
| Compound 14 | RIPK2 | 5.1 | [9] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these derivatives, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used for their evaluation.
EGFR Signaling Pathway
Many potent anticancer derivatives of 4-aminopyridine function by inhibiting the EGFR signaling pathway. Overactivation of this pathway is a hallmark of many cancers, leading to increased cell proliferation, survival, and metastasis.
Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.
General Workflow for Synthesis and Evaluation
The process of discovering and developing new bioactive derivatives of this compound follows a structured workflow, from initial synthesis to biological testing.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Future Directions and Conclusion
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The data presented in this guide highlight the potential of its derivatives in oncology, infectious diseases, and the targeted inhibition of protein kinases. Future research should focus on:
-
Expansion of the chemical space: Synthesizing a broader range of derivatives to establish comprehensive structure-activity relationships (SAR).
-
Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways modulated by the most potent compounds.
-
In vivo evaluation: Advancing the most promising candidates to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
References
- 1. mdpi.org [mdpi.org]
- 2. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
- 3. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses [mdpi.com]
- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 4-Amino-2-nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Quantitative Solubility Data
A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for 4-Amino-2-nitropyridine in common organic solvents. The absence of this data highlights a knowledge gap and underscores the importance of the experimental protocols detailed in this guide for researchers working with this compound. The generation and publication of such data would be of significant value to the scientific community.
Experimental Protocols for Solubility Determination
To empower researchers to determine the solubility of this compound in their specific solvent systems, two robust and widely accepted methods are detailed below: the Equilibrium Shake-Flask Method and Gravimetric Analysis.
Equilibrium Shake-Flask Method
This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a solid in a liquid solvent.
Principle: An excess amount of the solid solute is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. The concentration of the dissolved solute in the saturated supernatant is then determined analytically.
Apparatus and Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, etc.)
-
Constant temperature shaker bath or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (solvent-compatible, e.g., PTFE, 0.45 µm pore size)
-
Vials with screw caps
-
Analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with UV detector, UV-Vis Spectrophotometer)
Procedure:
-
Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a vial containing a known volume of the selected organic solvent.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Agitate the samples at a consistent speed for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of the equilibration period is crucial.
-
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The solubility is typically expressed in units such as g/100 mL, mg/mL, or mole fraction.
Gravimetric Method
Principle: A known volume of a saturated solution is carefully evaporated to dryness, and the mass of the remaining solid solute is determined.
Apparatus and Materials:
-
Same as for the Equilibrium Shake-Flask Method, with the addition of:
-
Pre-weighed evaporation dishes or vials
-
Vacuum oven or a gentle stream of inert gas (e.g., nitrogen) for solvent evaporation
Procedure:
-
Preparation of Saturated Solution: Prepare a saturated solution of this compound in the desired solvent as described in the Equilibrium Shake-Flask Method (steps 1 and 2).
-
Sample Withdrawal and Filtration: Following equilibration and settling, carefully withdraw an accurate volume of the clear supernatant and filter it as described previously.
-
Solvent Evaporation: Transfer the known volume of the filtered saturated solution to a pre-weighed, clean, and dry evaporation dish. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute, or under a gentle stream of nitrogen) until the solid residue is completely dry and a constant weight is achieved.
-
Weighing: Accurately weigh the evaporation dish containing the dried solute.
-
Calculation: The mass of the dissolved this compound is the difference between the final weight of the dish with the residue and the initial tare weight of the empty dish. The solubility can then be calculated and expressed in the desired units (e.g., g/100 mL).
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the experimental determination of the solubility of this compound.
Caption: Workflow for Solubility Determination.
This guide provides the necessary methodological framework for researchers to accurately determine the solubility of this compound in various organic solvents. The application of these protocols will facilitate a deeper understanding of the compound's physicochemical properties, thereby aiding in its effective utilization in research and development.
Health and safety information for handling 4-Amino-2-nitropyridine
An In-depth Technical Guide to the Health and Safety of Handling 4-Amino-2-nitropyridine
Disclaimer: Detailed, experimentally verified health and safety data for this compound (CAS No. 14916-64-4) is limited in publicly available literature. The following guide has been compiled using computational data specific to this compound and safety data from the closely related, but more extensively studied, compound 4-Aminopyridine (CAS No. 504-24-5). This information should be used as a guideline for establishing safe handling procedures. A comprehensive, substance-specific risk assessment should be conducted by qualified personnel before any handling or use.
Hazard Identification and Classification
Due to the lack of specific experimental data for this compound, the hazard classification is based on its structural analogue, 4-Aminopyridine. The presence of the nitro functional group may alter toxicity, and the compound should be handled with extreme caution as a substance with unknown toxicological properties.
Based on the data for the analogue 4-Aminopyridine, the following hazards are anticipated[1][2]:
-
GHS Hazard Pictograms:
-
GHS05: Corrosion
-
GHS06: Acute Toxicity (fatal or toxic)
-
GHS09: Hazardous to the Aquatic Environment
-
-
Hazard Statements:
-
Precautionary Statements:
-
P270: Do not eat, drink or smoke when using this product.[1][3][4]
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][3][4]
-
P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/ doctor. Rinse mouth.[1]
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.[1]
-
P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/ doctor.[1]
-
P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/ doctor.[1]
-
P501: Dispose of contents/ container to an approved waste disposal plant.[1][3]
Physicochemical and Toxicological Data
The following tables summarize known data for this compound and its analogue, 4-Aminopyridine. All data for 4-Aminopyridine should be considered as indicative only.
Table 1: Physical and Chemical Properties
| Property | Value (this compound) | Value (Analogue: 4-Aminopyridine) | Reference |
| Molecular Formula | C₅H₅N₃O₂ | C₅H₆N₂ | [5][6] |
| Molecular Weight | 139.11 g/mol | 94.12 g/mol | [5][6] |
| Appearance | Solid (predicted) | White solid/powder | [7] |
| Melting Point | Not available | 155 - 158 °C | [1] |
| Boiling Point | Not available | 273 °C | [1] |
| log Pow (n-octanol/water) | 0.4 (Computed) | ca. -0.76 | [1][5] |
Table 2: Toxicological Data (Based on Analogue: 4-Aminopyridine)
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 20 mg/kg | [1] |
| LC50 | Rat | Inhalation | 0.53 mg/l (4 h, dust/mist) | [1] |
| LD50 | Rabbit | Dermal | 327 mg/kg | [1] |
| Skin Corrosion/Irritation | Reconstructed human epidermis (RhE) | In-vitro | Causes burns (OECD 431) | [1] |
| Serious Eye Damage/Irritation | In-vitro study | In-vitro | Irreversible effects on the eye (OECD 492) | [1] |
| Germ Cell Mutagenicity | S. typhimurium | Ames test (OECD 471) | Negative | [1] |
| Carcinogenicity | N/A | N/A | Not identified as a carcinogen by IARC, NTP, or OSHA.[1][8] | [1][8] |
Table 3: Ecotoxicity Data (Based on Analogue: 4-Aminopyridine)
| Endpoint | Species | Test Type | Value | Reference |
| LC50 | Oryzias latipes (Fish) | 96 h semi-static (OECD 203) | 3.43 mg/l | [1] |
| EC50 | Daphnia magna (Water flea) | 48 h (Immobilization) | 14.5 mg/l | [1] |
Emergency Procedures and First Aid
First responders must protect themselves from exposure.[1][3] Immediate medical attention is required for all routes of exposure.[9][10]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1] If breathing has stopped, provide artificial respiration.[3] Seek immediate medical attention.[3]
-
Skin Contact: Immediately take off all contaminated clothing.[1] Rinse the affected skin area with plenty of water or use a safety shower.[1] Seek immediate medical attention.[3]
-
Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[11][12] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention from an ophthalmologist.[3]
-
Ingestion: If swallowed, rinse mouth with water.[11] Give one or two glasses of water to drink.[3] Do NOT induce vomiting.[10] Seek immediate medical attention.[3] Effects of ingestion may include dizziness, headache, and unconsciousness.[1]
Handling, Storage, and Personal Protective Equipment (PPE)
-
Handling: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[1][13] Avoid the formation and inhalation of dust.[1][12] Do not eat, drink, or smoke when using this product.[3][11] Wash hands and any exposed skin thoroughly after handling.[3][11]
-
Storage: Store in a dry, cool, and well-ventilated place.[1] Keep the container tightly closed.[1] Store in a locked area accessible only to authorized personnel.[1]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[11]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). It is recommended to double-glove.[13] Wear a laboratory coat, long pants, and closed-toe shoes.[13]
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved particulate respirator.[11][12]
-
Accidental Release and Fire-Fighting Measures
Accidental Release
-
Personal Precautions: Evacuate personnel from the immediate area.[1][10] Ensure adequate ventilation.[1] Avoid breathing dust and prevent contact with skin or eyes.[1] Wear the appropriate level of PPE as described in Section 4.0.
-
Environmental Precautions: Prevent the substance from entering drains or surface water.[1][7]
-
Methods for Cleaning Up: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, sealed container for disposal.[11] Use an inert absorbent material like vermiculite or sand if necessary. Clean the affected area thoroughly once the material has been removed.[1]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide.[9][12]
-
Specific Hazards: The substance is combustible.[1][7] In the event of a fire, hazardous combustion gases such as nitrogen oxides (NOx) and carbon monoxide (CO) may be produced.[9][10] Dust may form explosive mixtures with air upon intense heating.[1][3]
-
Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[1][7]
Experimental Protocols Cited
The toxicological data for the analogue compound 4-Aminopyridine references several standardized OECD (Organisation for Economic Co-operation and Development) test guidelines.[1] These protocols are the basis for assessing the hazards of chemical substances.
-
OECD Test Guideline 431 (In Vitro Skin Corrosion): This test determines the corrosive potential of a chemical on the skin by using a reconstructed human epidermis model. The chemical is applied to the tissue surface, and cell viability is measured after specific exposure times. A significant decrease in viability indicates a corrosive effect.
-
OECD Test Guideline 492 (Reconstructed human Cornea-like Epithelium test method): This in-vitro method assesses the potential for a chemical to cause serious eye damage. The test substance is applied to a reconstructed human cornea-like epithelium tissue. Cell viability is measured after exposure to predict the chemical's hazard classification for eye irritation or serious damage.
-
OECD Test Guideline 471 (Bacterial Reverse Mutation Test - Ames Test): This is a widely used test for identifying gene mutations. Strains of the bacterium Salmonella typhimurium that carry a mutation preventing them from synthesizing a specific amino acid are used. The bacteria are exposed to the test chemical, and the number of colonies that have reverted (mutated back) to a state where they can produce the amino acid is counted. A positive result indicates the chemical is a mutagen.[1]
Disposal Considerations
Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[1] The substance should be treated as hazardous waste.[1] Do not allow the chemical to enter drains or sewer systems.[1] Contaminated packaging should be disposed of in the same manner as the product itself.[1] Consider incineration in a chemical incinerator equipped with an afterburner and scrubber.[12]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 4487-50-7 2-Amino-4-nitropyridine AKSci R734 [aksci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound | C5H5N3O2 | CID 564459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 8. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. capotchem.com [capotchem.com]
- 13. ehs.washington.edu [ehs.washington.edu]
Methodological & Application
Application Notes and Protocols: The Use of 4-Amino-2-nitropyridine in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-nitropyridine is a functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its structure features a pyridine core substituted with an electron-donating amino group at the 4-position and a strongly electron-withdrawing nitro group at the 2-position. This electronic arrangement makes it a versatile intermediate for constructing more complex molecular architectures. The amino group serves as a key handle for derivatization or as a directing group, while the nitro group can be used as a precursor to an additional amino group, enabling the synthesis of fused heterocyclic systems.
While direct examples of its use are not extensively documented in peer-reviewed literature, its chemical properties suggest its utility in a variety of synthetic transformations for creating novel bioactive molecules, particularly kinase inhibitors, and antimicrobials.[1][2] These notes provide potential synthetic applications and generalized protocols based on the reactivity of analogous aminonitropyridine scaffolds.
Application Note 1: Synthesis of N-Aryl Pyridine Scaffolds via Palladium-Catalyzed Cross-Coupling
The amino group of this compound is a prime nucleophile for C-N bond formation using modern catalysis. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, allows for the facile synthesis of aryl amines from aryl halides.[3] This methodology can be applied to this compound to generate N-aryl derivatives, a common motif in kinase inhibitors and other pharmacologically active molecules.
Experimental Workflow: A Proposed Strategy
A hypothetical workflow for creating a library of N-aryl derivatives would first involve the coupling of this compound with a diverse set of aryl halides. The resulting products could then undergo further modification, such as reduction of the nitro group, to expand structural diversity.
Caption: Proposed workflow for synthesizing bioactive molecules.
Generalized Protocol: Buchwald-Hartwig Amination of an Aminopyridine
This protocol is a generalized procedure adapted from established methods for N-arylation of amino-heterocycles and would require optimization for the specific substrate.[4][5]
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂) or similar Pd source
-
X-Phos or other suitable phosphine ligand
-
Potassium tert-butoxide (KOt-Bu) or another strong base
-
Anhydrous, degassed toluene or 1,4-dioxane
-
Schlenk tube or microwave vial
-
Nitrogen or Argon atmosphere
Procedure:
-
To a Schlenk tube or microwave vial under an inert atmosphere, add this compound (1.0 eq.), the aryl bromide (1.2 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., X-Phos, 2-10 mol%).
-
Add the base (e.g., KOt-Bu, 1.5-2.0 eq.).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the vessel and heat the reaction mixture at 80-120 °C with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Key Parameters for Reaction Optimization
Successful cross-coupling requires careful optimization of several parameters. The following table outlines key variables and common choices.
| Parameter | Options | Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | Pre-catalyst choice can influence reaction rate and efficiency. |
| Ligand | X-Phos, S-Phos, BINAP, Xantphos | Ligand choice is critical for stabilizing the catalyst and facilitating reductive elimination. Sterically hindered biaryl phosphine ligands are often effective.[3] |
| Base | KOt-Bu, NaOt-Bu, Cs₂CO₃, K₃PO₄ | The base must be strong enough to deprotonate the amine but not so harsh as to degrade starting materials or products.[5] |
| Solvent | Toluene, 1,4-Dioxane, DMF | Must be anhydrous and capable of dissolving reagents at the reaction temperature. |
| Temperature | 80 - 150 °C | Higher temperatures can increase reaction rates but may also lead to decomposition. Microwave irradiation can often shorten reaction times.[6] |
Application Note 2: Derivatization via Nitro Group Reduction and Synthesis of Fused Heterocycles
The nitro group of this compound is a versatile functional group that can be readily reduced to an amino group. This transformation yields 2,4-diaminopyridine, a valuable intermediate for synthesizing fused heterocyclic systems like imidazo[4,5-c]pyridines, which are present in numerous bioactive compounds.
Synthetic Possibilities
The dual functionality of this compound allows for multiple synthetic pathways. The 4-amino group can be derivatized first, followed by nitro reduction, or the nitro group can be reduced to form a diamine, which can then undergo cyclization reactions with various reagents.
Caption: Key derivatization pathways for this compound.
Generalized Protocol: Reduction of a Nitropyridine
This protocol describes a classic method for reducing an aromatic nitro group using iron in an acidic medium, a cost-effective and scalable method.[7]
Materials:
-
This compound
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl) or Acetic Acid
-
Ethanol (EtOH) and Water
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) for neutralization
-
Diatomaceous earth (Celite)
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq.) in a mixture of ethanol and water.
-
Add iron powder (3-5 eq.).
-
Heat the mixture to reflux (approx. 80-90 °C).
-
Add concentrated HCl or acetic acid dropwise to the refluxing suspension. Be cautious as the reaction can be exothermic.
-
Maintain reflux and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully neutralize the mixture by adding a saturated solution of Na₂CO₃ until the pH is ~8-9.
-
Filter the resulting slurry through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.
-
Combine the filtrates and remove the organic solvent under reduced pressure.
-
Extract the remaining aqueous solution multiple times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 2,4-diaminopyridine. The product can be further purified if necessary.
Data Presentation: Common Reagents for Key Transformations
| Transformation | Reagent Class | Specific Examples | Typical Conditions |
| Nitro Reduction | Catalytic Hydrogenation | H₂, Pd/C | Room temperature, MeOH/EtOH, 1 atm H₂ |
| Metal/Acid | Fe/HCl; SnCl₂/HCl | Reflux, EtOH/H₂O | |
| Transfer Hydrogenation | Ammonium formate, Pd/C | Reflux, MeOH | |
| Acylation | Acid Chlorides | Acetyl chloride, Benzoyl chloride | Room temp, Pyridine or Et₃N as base |
| Anhydrides | Acetic anhydride, Boc anhydride | Room temp to 50 °C, CH₂Cl₂ or THF | |
| Cyclization | Aldehydes / Carboxylic Acids | Aromatic aldehydes, Formic acid | Reflux in EtOH (aldehydes); Polyphosphoric acid, heat (acids) |
Application in Bioactive Molecule Design: Targeting Kinase Signaling
Many pyridine-based scaffolds are core components of kinase inhibitors, which function by blocking signaling pathways that are often dysregulated in diseases like cancer.[1] A hypothetical inhibitor derived from this compound could be designed to target a specific kinase, for example, within the MAPK/ERK pathway, thereby preventing downstream signaling and cellular proliferation.
Caption: Simplified kinase signaling pathway showing inhibition.
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. mdpi.org [mdpi.org]
Application Notes: 4-Amino-2-nitropyridine and its Analogs as Key Intermediates in the Synthesis of Cyclin-Dependent Kinase (CDK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of 4-amino-2-nitropyridine and its structural analogs, specifically 2,4-dichloro-5-nitropyrimidine, as pivotal intermediates in the synthesis of potent Cyclin-Dependent Kinase (CDK) inhibitors for cancer therapy. The focus is on the synthesis of R547, a selective inhibitor of CDKs, highlighting the reaction pathways and biological significance.
Introduction
This compound and related aminonitropyrimidines are versatile building blocks in medicinal chemistry due to their reactive nature, allowing for the construction of complex heterocyclic scaffolds. The nitro group can be readily reduced to an amine, which, along with the existing amino group and potential leaving groups (like chlorine atoms in analogs), provides multiple points for synthetic elaboration. This makes them ideal starting materials for the development of targeted therapeutics, particularly kinase inhibitors. One such prominent example is the synthesis of R547, a potent inhibitor of CDK1, CDK2, and CDK4, which play crucial roles in cell cycle regulation and are frequently dysregulated in cancer.
Synthesis of a Potent CDK Inhibitor (R547)
The synthesis of R547, --INVALID-LINK--methanone, showcases the utility of a 2,4-dichloro-5-nitropyrimidine intermediate, an analog of this compound. The synthetic route involves a series of nucleophilic substitutions and a reduction of the nitro group.
Synthetic Workflow
The overall synthetic workflow from the nitropyrimidine intermediate to the final CDK inhibitor is illustrated below.
Caption: Synthetic workflow for R547 from a nitropyrimidine intermediate.
Quantitative Data
The inhibitory activity of the synthesized compound, R547, against various cyclin-dependent kinases is summarized in the table below.
| Target Kinase | K_i (nM) |
| CDK1/cyclin B | 2 |
| CDK2/cyclin E | 3 |
| CDK4/cyclin D1 | 1 |
K_i (inhibitory constant) values indicate the concentration of the inhibitor required to produce half-maximum inhibition.
Experimental Protocols
The following protocols are adapted from the synthesis of R547 and related compounds.
Protocol 1: Synthesis of 2,4-Diamino-5-nitropyrimidine Intermediate
Step 1: First Nucleophilic Substitution
-
Dissolve 2,4-dichloro-5-nitropyrimidine (1.0 eq) in a suitable solvent such as ethanol.
-
Add the first amine (e.g., 4-amino-1-methanesulfonylpiperidine) (1.0-1.2 eq) and a base such as triethylamine (1.5-2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the 4-amino-2-chloro-5-nitropyrimidine derivative.
Step 2: Second Nucleophilic Substitution
-
Dissolve the product from Step 1 (1.0 eq) in a suitable solvent like isopropanol.
-
Add the second amine (e.g., ammonia or another primary amine) in excess.
-
Heat the reaction mixture in a sealed vessel at 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
After cooling, the product may precipitate. Collect the solid by filtration.
-
If no precipitate forms, concentrate the mixture and purify by column chromatography to yield the 2,4-diamino-5-nitropyrimidine derivative.
Protocol 2: Reduction of the Nitro Group
-
Dissolve the 2,4-diamino-5-nitropyrimidine derivative (1.0 eq) in a solvent mixture, typically ethanol and ethyl acetate.
-
Add a catalyst, such as 10% Palladium on carbon (Pd/C) (5-10 mol%).
-
Subject the mixture to hydrogenation (H₂) at a pressure of 4-5 bar.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the triaminopyrimidine derivative, which can often be used in the next step without further purification.
Biological Signaling Pathway
R547 exerts its anticancer effects by inhibiting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, specifically at the G1/S transition. The simplified signaling pathway is depicted below.
Caption: Simplified CDK2 signaling pathway at the G1/S cell cycle transition.
In a normal cell cycle, mitogenic signals activate the Cyclin D/CDK4/6 complex, which begins to phosphorylate the Retinoblastoma protein (Rb). This initial phosphorylation leads to the release of the E2F transcription factor. E2F then promotes the transcription of genes necessary for S phase, including Cyclin E. Cyclin E binds to and activates CDK2, which then hyper-phosphorylates Rb, leading to the full release of E2F and commitment to DNA replication. R547 inhibits the activity of the Cyclin E/CDK2 complex, thereby preventing the hyper-phosphorylation of Rb, blocking the G1/S transition, and ultimately leading to cell cycle arrest and apoptosis in cancer cells.
The Pivotal Role of 4-Amino-2-nitropyridine in Modern Medicinal Chemistry: Application Notes and Protocols
For Immediate Release
[City, State] – [Date] – The pyridine scaffold, a cornerstone in medicinal chemistry, continues to yield novel therapeutic agents through strategic functionalization. Among its many derivatives, 4-Amino-2-nitropyridine and its analogs have emerged as critical building blocks in the synthesis of targeted therapies, ranging from oncology to infectious diseases. These application notes provide an in-depth look at the utility of this versatile chemical intermediate, with a focus on a potent DNA-PK inhibitor and a novel class of photoactivatable anticancer agents. Detailed protocols and quantitative data are presented to support researchers, scientists, and drug development professionals in this dynamic field.
Introduction
Nitropyridines, including this compound, serve as highly valuable precursors in the synthesis of a wide array of bioactive molecules.[1][2] The electron-withdrawing nature of the nitro group facilitates nucleophilic substitution reactions, while the amino group provides a convenient handle for further molecular elaboration. This unique reactivity profile has been exploited to develop compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] This document highlights two exemplary applications of aminonitropyridine derivatives in cutting-edge therapeutic development.
Application 1: AZD7648 - A Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor
Introduction: AZD7648 is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[4][5] By inhibiting DNA-PK, AZD7648 sensitizes cancer cells to DNA-damaging agents like radiation and certain chemotherapies.[5][6] The synthesis of this clinical candidate originates from a nitropyridine derivative, showcasing the importance of this chemical class in modern oncology research.
Starting Material: 2-amino-4-methyl-5-nitropyridine[7]
Biological Activity
AZD7648 demonstrates high potency and selectivity for DNA-PK. This targeted activity minimizes off-target effects, a crucial aspect of modern drug design.
| Target | Assay Type | IC50 (nM) | Cellular Potency (A549 cells, IC50) | Selectivity |
| DNA-PK | Biochemical Assay | 0.6[6][8][9] | 91 nM (inhibition of S2056 autophosphorylation)[10][11] | >100-fold against 396 other kinases[11] |
| PI3Kγ | Cellular Assay | 1.37 µM[12] | - | >10-fold selectivity over PI3Kγ[10] |
| ATM | Cellular Assay | 17.9 µM[12] | - | >90-fold selectivity over ATM, ATR, mTOR[10] |
Mechanism of Action: DNA-PK Inhibition
AZD7648 acts as an ATP-competitive inhibitor of the DNA-PK catalytic subunit (DNA-PKcs).[4] In the event of a DNA double-strand break (DSB), DNA-PK is recruited to the site of damage. Its kinase activity is essential for the subsequent recruitment and activation of downstream repair proteins in the NHEJ pathway. By blocking the kinase function of DNA-PK, AZD7648 prevents the repair of DSBs, leading to the accumulation of genomic instability and ultimately, apoptotic cell death, particularly when combined with DNA-damaging therapies.[4][13]
Experimental Protocol: Synthesis of AZD7648 (Improved Method)
The following protocol is an improved, scalable synthesis adapted from the literature.[7]
Step 1: Synthesis of (E)-N-hydroxy-N'-(4-methyl-5-nitropyridin-2-yl)formimidamide
-
To a solution of 2-amino-4-methyl-5-nitropyridine in an appropriate solvent, add N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Heat the reaction mixture to reflux and monitor for the completion of the reaction by TLC.
-
After completion, cool the mixture and add hydroxylamine hydrochloride.
-
Adjust the pH to basic with a suitable base (e.g., triethylamine) and stir at room temperature.
-
The product can be isolated by filtration and purified by recrystallization.
Step 2: Synthesis of 7-methyl-[3][7][14]triazolo[1,5-a]pyridin-6-amine
-
The formimidamide from the previous step is subjected to cyclization. This is typically achieved by heating in a high-boiling point solvent such as Dowtherm A.
-
The resulting triazolopyridine derivative's nitro group is then reduced to an amine. A common method is catalytic hydrogenation using Pd/C as a catalyst under a hydrogen atmosphere.
-
After the reaction is complete, the catalyst is filtered off, and the product is isolated by evaporation of the solvent and purified by column chromatography.
Step 3: Synthesis of the Purine Core
A separate synthesis route is required to prepare the purine core, 7-methyl-2-(methylsulfonyl)-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one. This intermediate is synthesized from 4-chloro-2-methylthiopyrimidine-5-carboxylate.
Step 4: Final Coupling Reaction
-
The final step involves a nucleophilic aromatic substitution (SNAr) reaction between 7-methyl-[3][7][14]triazolo[1,5-a]pyridin-6-amine and the purine core.
-
The two intermediates are dissolved in a suitable solvent (e.g., DMSO) with a base (e.g., K2CO3) and heated.
-
The reaction progress is monitored by HPLC or LC-MS.
-
Upon completion, the product, AZD7648, is isolated by precipitation or extraction and purified by recrystallization or column chromatography.
References
- 1. A potent cytotoxic photoactivated platinum complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure of two novel trans-platinum complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoactive platinum diimine complexes showing induced cancer cell death by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Photoactivatable Platinum-Based Anticancer Drugs: Mode of Photoactivation and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photoactivatable platinum complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and activity of a trinuclear platinum complex: [{trans-PtCl(NH3)2}2mu-{trans-Pt(3-hydroxypyridine)2(H2N(CH2)6NH2)2}]Cl4 in ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trans,trans,trans-[PtIV(N3)2(OH)2(py)(NH3)]: a light activated antitumor platinum complex that kills human cancer cells by an apoptosis independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity [mdpi.com]
- 12. Synthesis and activity of [{Cis-PtCl(NH3)2}2µ{trans-Pt(3-Hydroxypyridine)2(H2N(CH2)6NH2)2}]Cl4 in the human ovarian tumour models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Platinum(iv)-azido monocarboxylato complexes are photocytotoxic under irradiation with visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Redirecting [linkinghub.elsevier.com]
Application Notes and Protocols for the Reduction of 4-Amino-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical reduction of the nitro group in 4-Amino-2-nitropyridine to synthesize the versatile intermediate, 2,4-diaminopyridine. This key transformation is crucial in the synthesis of various heterocyclic compounds with significant potential in medicinal chemistry and drug development. Three common and effective methods are detailed: catalytic hydrogenation, reduction with iron in acidic medium, and reduction using sodium dithionite.
Introduction
The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis. For this compound, this conversion yields 2,4-diaminopyridine, a valuable building block for the synthesis of a wide array of more complex molecules, including those with potential biological activity. The choice of reduction protocol can be critical, depending on the presence of other functional groups in the molecule and the desired scale of the reaction. This note provides a comparative overview of three widely used methods.
Data Presentation: Comparison of Reduction Protocols
The following table summarizes quantitative data for different methods of nitro group reduction on pyridine scaffolds, providing a basis for method selection.
| Method | Reagents & Conditions | Substrate | Yield (%) | Reference |
| Catalytic Hydrogenation | 10% Pd/C, H₂ balloon, Methanol, Room Temperature | 3-Amino-4-nitropyridine | High | [1] |
| Iron/Acid Reduction | Fe powder, Acetic Acid, Reflux, 1.5 h | 2-Chloro-4-nitropyridine N-oxide | High | [2] |
| Iron/Acid Reduction | Fe powder, Acetic Acid, Ethanol, Reflux, 20 min | Aromatic Nitro Compound | 64% | [3] |
| Iron/Acid Reduction | Fe powder, Acetic Acid, 100°C, 2 h | Aromatic Nitro Compound | High | [3] |
| Iron/Ammonium Chloride | Fe powder, NH₄Cl, Ethanol/H₂O (4:1), Reflux, 16 h | Aromatic Nitro Compound | 95% | [3] |
| Sodium Dithionite | Na₂S₂O₄, H₂O/Solvent, Room Temperature | Aromatic Nitro Compounds | High | [4][5][6] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation
This protocol describes the reduction of this compound using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This method is often clean and high-yielding.[1]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filtration agent (e.g., Celite®)
-
Round-bottom flask
-
Hydrogenation balloon or autoclave
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound in a suitable solvent such as methanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution (typically 5-10 mol% of the substrate).
-
Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) to remove air.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Maintain the reaction under a positive pressure of hydrogen (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to yield the crude 2,4-diaminopyridine.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Reduction with Iron in Acetic Acid
This is a classic and robust method for nitro group reduction using iron powder in an acidic medium.[2][3]
Materials:
-
This compound
-
Iron powder (fine grade)
-
Glacial Acetic Acid
-
Ethanol (optional, as co-solvent)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate or other suitable extraction solvent
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound and a solvent such as glacial acetic acid or a mixture of ethanol and acetic acid.[3]
-
With stirring, add iron powder in portions (typically 3-5 equivalents). The addition may be exothermic.
-
Heat the reaction mixture to reflux (or 80-100°C) and maintain for 1-3 hours.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Filter the hot reaction mixture through a pad of Celite® to remove the iron and iron salts. Wash the filter cake with the solvent used for the reaction.
-
Carefully neutralize the filtrate by the slow addition of a saturated sodium bicarbonate solution or other base until the pH is approximately 8.
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to afford 2,4-diaminopyridine. Further purification can be performed if needed.
Protocol 3: Reduction with Sodium Dithionite
This protocol offers a mild, metal-free alternative for the reduction, which is particularly useful for substrates with functional groups sensitive to catalytic hydrogenation or harsher acidic conditions.[4][5]
Materials:
-
This compound
-
Sodium dithionite (Na₂S₂O₄)
-
Solvent system (e.g., Methanol/Water, THF/Water, or Dioxane/Water)
-
Round-bottom flask
-
Magnetic stirrer
-
Extraction solvent (e.g., Ethyl Acetate)
Procedure:
-
Dissolve the this compound in a suitable organic solvent (e.g., methanol or THF) in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate container, prepare a solution of sodium dithionite (typically 3-5 equivalents) in water.
-
Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring at room temperature. The reaction can be exothermic.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C) for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and add water to dissolve any inorganic salts.
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.[4]
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure to give the desired 2,4-diaminopyridine.
-
Purify the crude product by recrystallization or column chromatography as needed.
Visualizations
Caption: General workflow for the reduction of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 3. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 6. DNA-Compatible Nitro Reduction and Synthesis of Benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Amino-2-nitropyridine as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-amino-2-nitropyridine as a key starting material in the synthesis of a variety of biologically active heterocyclic compounds. The inherent reactivity of its amino and nitro functionalities, coupled with the pyridine scaffold, makes it a valuable precursor for generating diverse molecular architectures for drug discovery and development.
Application Notes
This compound is a versatile bifunctional molecule that serves as a foundational building block for the synthesis of various fused heterocyclic systems. The electron-withdrawing nature of the nitro group activates the pyridine ring, while the amino group provides a key nucleophilic center for cyclization reactions. This unique electronic arrangement allows for a range of chemical transformations, leading to the construction of privileged scaffolds in medicinal chemistry.
Key applications include the synthesis of:
-
Imidazo[1,2-a]pyridines: This scaffold is present in numerous therapeutic agents with a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The synthesis can be achieved through the reaction of this compound with α-haloketones or via copper-catalyzed reactions with various partners.
-
Triazolopyridines: These compounds are another important class of nitrogen-containing heterocycles with diverse pharmacological profiles. The synthesis often involves the reaction of the aminopyridine with reagents that provide the remaining atoms for the triazole ring.
-
Pyrido[1,2-a]pyrimidines: This fused heterocyclic system is also of significant interest in drug discovery. While direct synthesis from this compound is less commonly reported, its derivatives can be utilized in multi-step synthetic sequences to access this scaffold.
The resulting heterocyclic compounds derived from this compound have been investigated for their potential to modulate various biological pathways. For instance, certain imidazo[1,2-a]pyridine derivatives have shown inhibitory activity against various kinases, which are crucial regulators of cell signaling pathways implicated in cancer and inflammatory diseases.
Experimental Protocols
The following protocols are representative examples of the synthesis of heterocyclic compounds using aminopyridine precursors. While these protocols may require optimization for this compound specifically, they provide a solid foundation for synthetic efforts.
Protocol 1: General Synthesis of 7-Nitroimidazo[1,2-a]pyridines via Cyclocondensation
This protocol describes the classical cyclocondensation reaction between an aminopyridine and an α-haloketone to form an imidazo[1,2-a]pyridine ring system.
Reaction Scheme:
Caption: Synthesis of 7-Nitroimidazo[1,2-a]pyridines.
Materials:
-
This compound
-
Substituted α-bromoacetophenone
-
Anhydrous ethanol
-
Sodium bicarbonate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask, add the substituted α-bromoacetophenone (1.1 mmol).
-
Add sodium bicarbonate (2.0 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir for 30 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the desired 7-nitroimidazo[1,2-a]pyridine derivative.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
Quantitative Data for Analogous Reactions:
The following table summarizes data for the synthesis of various imidazo[1,2-a]pyridines from different aminopyridines and α-haloketones, which can serve as a reference for optimizing the reaction with this compound.
| 2-Aminopyridine Derivative | α-Haloketone | Solvent | Base | Time (h) | Yield (%) |
| 2-Aminopyridine | 2-Bromoacetophenone | Ethanol | NaHCO₃ | 8 | 85 |
| 2-Amino-5-bromopyridine | 2-Bromo-4'-methoxyacetophenone | DMF | K₂CO₃ | 6 | 92 |
| 2-Amino-4-methylpyridine | 2-Bromo-4'-chloroacetophenone | Acetonitrile | None | 12 | 78 |
Protocol 2: Copper-Catalyzed Synthesis of 7-Nitroimidazo[1,2-a]pyridines
This protocol outlines a modern, copper-catalyzed approach for the synthesis of imidazo[1,2-a]pyridines, which can offer milder reaction conditions and broader substrate scope.
Experimental Workflow:
Caption: Copper-Catalyzed Imidazo[1,2-a]pyridine Synthesis Workflow.
Materials:
-
This compound
-
Substituted ketone (e.g., acetophenone)
-
Copper(I) iodide (CuI)
-
Dimethylformamide (DMF)
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
To a Schlenk tube, add this compound (1.0 mmol), the substituted ketone (1.2 mmol), and CuI (10 mol%).
-
Add DMF (5 mL) to the tube.
-
Stir the reaction mixture at 120 °C under an air atmosphere (using a balloon filled with air).
-
Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate) to afford the pure 7-nitroimidazo[1,2-a]pyridine.
Quantitative Data for Analogous Copper-Catalyzed Reactions:
This table provides data for the copper-catalyzed synthesis of imidazo[1,2-a]pyridines from various aminopyridines and ketones.
| 2-Aminopyridine Derivative | Ketone | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Aminopyridine | Acetophenone | CuI | DMF | 120 | 24 | 88 |
| 2-Amino-5-methylpyridine | Propiophenone | CuBr | DMSO | 110 | 18 | 85 |
| 2-Amino-4-chloropyridine | 4'-Methoxyacetophenone | CuCl | Toluene | 130 | 24 | 75 |
Signaling Pathway Considerations
While specific signaling pathways directly modulated by derivatives of this compound are not extensively detailed in the current literature, the resulting heterocyclic scaffolds, such as imidazo[1,2-a]pyridines, are known to interact with various key cellular targets. For example, substituted imidazo[1,2-a]pyridines have been reported to inhibit protein kinases like phosphoinositide 3-kinases (PI3Ks) and glycogen synthase kinase 3 (GSK-3), which are integral components of signaling pathways regulating cell growth, proliferation, and survival.
Illustrative Kinase Inhibition Pathway:
Caption: Inhibition of the PI3K/Akt Signaling Pathway.
Further research is warranted to elucidate the specific molecular targets and signaling pathways affected by novel heterocyclic compounds synthesized from this compound. This will be crucial for advancing these compounds through the drug discovery pipeline.
Application Note: High-Performance Liquid Chromatography for the Analysis of 4-Amino-2-nitropyridine
Introduction
4-Amino-2-nitropyridine is a key intermediate in the synthesis of various pharmaceutical compounds and other complex organic molecules. Its purity and quantification are critical for ensuring the quality and efficacy of final products. This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The described protocol is based on established methods for similar aromatic and pyridine-based compounds and provides a robust starting point for method development and validation in a research or quality control setting.
Chromatographic Conditions
A reversed-phase HPLC method is proposed for the analysis of this compound. This approach is suitable for the separation of polar aromatic compounds. The following table summarizes the recommended chromatographic conditions.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid |
| Gradient | Isocratic or Gradient (e.g., 30:70 Acetonitrile:Water) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Experimental Protocol
This section provides a detailed protocol for the preparation of solutions and the execution of the HPLC analysis.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (analytical grade)
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
Syringe filters (0.45 µm)
2. Preparation of Mobile Phase
-
To prepare a 1 L solution of the aqueous component of the mobile phase, add 1 mL of formic acid to 999 mL of HPLC-grade water.
-
The mobile phase is a mixture of this aqueous solution and acetonitrile. For a 30:70 (v/v) acetonitrile:water mixture, combine 300 mL of acetonitrile with 700 mL of the aqueous formic acid solution.
-
Degas the mobile phase using a suitable method such as sonication or vacuum filtration.
3. Preparation of Standard Solution
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve the standard in a 10 mL volumetric flask using the mobile phase as the diluent to obtain a stock solution of 1 mg/mL.
-
From the stock solution, prepare a series of calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL by serial dilution with the mobile phase.
4. Preparation of Sample Solution
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
5. HPLC Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions.
-
Record the chromatograms and integrate the peak corresponding to this compound.
Data Analysis and Presentation
The concentration of this compound in the sample can be determined by comparing the peak area of the sample to a calibration curve generated from the standard solutions.
Calibration Curve Data (Example)
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,800 |
| 100 | 1,525,000 |
Method Validation Considerations
While this application note provides a starting point, the proposed method must be fully validated according to ICH guidelines or internal standard operating procedures. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical method components.
Application Notes and Protocols for the Derivatization of 4-Amino-2-nitropyridine in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-nitropyridine is a versatile heterocyclic building block that holds significant potential in the discovery and development of novel therapeutic agents. Its unique electronic properties, stemming from the presence of both an electron-donating amino group and an electron-withdrawing nitro group on the pyridine scaffold, make it an attractive starting material for the synthesis of a diverse range of biologically active molecules. The strategic derivatization of this compound allows for the modulation of its physicochemical properties and the introduction of pharmacophoric features necessary for interaction with various biological targets. This document provides detailed application notes and experimental protocols for the derivatization of this compound and the subsequent evaluation of its derivatives in relevant biological assays, with a particular focus on their application as enzyme inhibitors.
While direct derivatization of this compound can be challenging due to the lack of a readily displaceable leaving group at other positions, its structural isomers and closely related analogs, such as those possessing a halogen at the 2- or 4-position, are frequently employed in medicinal chemistry. The protocols outlined below are based on established synthetic methodologies for analogous aminonitropyridine systems and can be adapted for derivatives of this compound, for instance, after conversion of the amino group to a more suitable functional handle.
Key Derivatization Strategies
The primary amino group of this compound serves as a key site for derivatization. Common strategies include acylation, sulfonylation, and reductive amination to introduce a variety of substituents. Furthermore, the pyridine nitrogen can be quaternized, and the nitro group can be reduced to an amino group, opening up further avenues for chemical modification. For broader applications, especially in cross-coupling reactions, it is often advantageous to start with a halogenated precursor, such as a chloro- or bromo-substituted 4-aminonitropyridine.
General Experimental Workflow
The development of novel bioactive compounds from a this compound scaffold typically follows a structured workflow. This involves the initial synthesis of a library of derivatives, followed by screening in primary biological assays to identify initial hits. Promising candidates are then subjected to more detailed secondary assays to determine their potency, selectivity, and mechanism of action.
Caption: General workflow for the development of bioactive derivatives from this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a hypothetical derivative of this compound and its evaluation in a kinase inhibition assay. These are representative protocols that can be adapted based on the specific research target.
Protocol 1: Synthesis of a 4-Acylamino-2-nitropyridine Derivative
This protocol describes the acylation of the amino group of this compound with a substituted benzoyl chloride.
Materials:
-
This compound
-
4-Methoxybenzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the desired 4-(4-methoxybenzamido)-2-nitropyridine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
Test compound (e.g., 4-(4-methoxybenzamido)-2-nitropyridine) dissolved in DMSO
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in the kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Assay Setup: Add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction Initiation: Prepare a kinase/substrate mixture in the kinase assay buffer. Add 2 µL of this mixture to each well. Initiate the kinase reaction by adding 2 µL of ATP solution (at a concentration close to its Km for the specific kinase).
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
Signal Generation: Stop the kinase reaction and generate a luminescent signal by adding the reagents from the luminescent kinase assay kit according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation
The inhibitory activities of a hypothetical series of 4-acylamino-2-nitropyridine derivatives against a target kinase are presented in the table below. This data illustrates how modifications to the acyl group can influence biological activity.
| Compound ID | R Group on Acyl Moiety | Target Kinase IC50 (nM) |
| 1a | -H | 1500 |
| 1b | 4-OCH₃ | 250 |
| 1c | 4-Cl | 450 |
| 1d | 4-CF₃ | 150 |
| 1e | 3,4-diCl | 80 |
Signaling Pathway Visualization
Derivatives of this compound are often designed to target specific nodes within cellular signaling pathways that are dysregulated in disease. For instance, many kinase inhibitors target pathways crucial for cell proliferation and survival, such as the MAPK/ERK pathway.
Caption: Inhibition of the MAPK/ERK signaling pathway by a hypothetical this compound derivative.
Conclusion
This compound represents a valuable scaffold for the development of novel, biologically active compounds. Through systematic derivatization and evaluation in well-defined biological assays, researchers can explore the structure-activity relationships of this compound class and identify promising candidates for further therapeutic development. The protocols and data presented herein provide a foundational guide for scientists and drug development professionals working in this exciting area of medicinal chemistry.
Application Notes and Protocols for the Use of 4-Amino-2-nitropyridine in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Amino-2-nitropyridine as a versatile building block in the synthesis of novel agrochemicals. The following sections detail its application in developing herbicides, insecticides, and fungicides, supported by experimental protocols, quantitative data, and visual representations of synthetic pathways and potential modes of action.
Introduction to this compound in Agrochemicals
This compound is a valuable heterocyclic intermediate characterized by its pyridine ring substituted with an amino group at the 4-position and a nitro group at the 2-position. This unique arrangement of functional groups makes it a reactive scaffold for the synthesis of a diverse range of biologically active molecules. Its derivatives, along with those of similar nitropyridines, have shown significant potential in the development of herbicides, insecticides, and fungicides. The amino group can be readily acylated, alkylated, or used in cyclization reactions, while the nitro group can be reduced to an amino group for further functionalization, or it can act as an electron-withdrawing group to influence the molecule's biological activity.[1][2][3]
Application in Herbicide Development
Derivatives of nitropyridines have been explored for their herbicidal properties. The general strategy involves using the nitropyridine core as a scaffold to build molecules that can interfere with essential plant processes.
Synthesis of a Potential Herbicidal Derivative
A representative synthesis of a herbicidal compound from a nitropyridine precursor involves the nucleophilic substitution of a halogenated nitropyridine with an appropriate aryloxy or amino-phenyl moiety.[4] The following protocol is adapted from the synthesis of nitropyridine-containing herbicides.
Experimental Protocol: Synthesis of Ethyl 2-(4-(5-nitropyridin-2-yloxy)phenylamino)propanoate [4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-aminophenol in a suitable solvent such as acetonitrile.
-
Addition of Base: Add a base, for example, potassium carbonate (K₂CO₃), to the solution to facilitate the deprotonation of the phenol.
-
Addition of Nitropyridine: Slowly add 2-chloro-5-nitropyridine to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Intermediate Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the intermediate product.
-
Second Step - Alkylation: Dissolve the intermediate in a suitable solvent and react it with ethyl 2-chloropropionate.
-
Final Product Purification: Purify the final product by column chromatography on silica gel to yield ethyl 2-(4-(5-nitropyridin-2-yloxy)phenylamino)propanoate.
Quantitative Data: Herbicidal Activity
The herbicidal efficacy of synthesized compounds is typically evaluated through bioassays that measure the inhibition of plant growth. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify this activity.
| Compound | Target Weed | IC₅₀ (mg/L) | Reference |
| Ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate | Barnyard grass | 27.7 | [4] |
| 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | Bentgrass | Active at 1 mM | [5] |
Potential Mode of Action: Inhibition of Photosynthesis
Some nitrophenyl ether herbicides are known to inhibit photosynthetic electron transport.[6] A plausible mechanism for nitropyridine-based herbicides could involve a similar disruption of photosystem processes, leading to the generation of reactive oxygen species and subsequent cell death.
Caption: Potential mode of action of a nitropyridine herbicide.
Application in Insecticide Development
Nitropyridine derivatives have also been successfully developed as insecticides, with some commercial products belonging to the neonicotinoid class.[7] The synthesis often involves the modification of the amino group of an aminonitropyridine.
Synthesis of a Potential Insecticidal Derivative
The synthesis of insecticidal compounds from nitropyridine precursors can be achieved through nucleophilic substitution reactions.[4] The following is a generalized protocol.
Experimental Protocol: Synthesis of Nitropyridine-based Insecticides [4]
-
Starting Material: Begin with 2-chloro-5-nitropyridine.
-
Nucleophilic Substitution: React 2-chloro-5-nitropyridine with a selected hydroxyl compound in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile).
-
Reaction Conditions: Heat the reaction mixture at reflux for several hours, monitoring by TLC.
-
Work-up and Purification: After completion, cool the reaction, filter off any solids, and remove the solvent under reduced pressure. Purify the crude product by column chromatography to obtain the desired insecticidal derivative.
Quantitative Data: Insecticidal Activity
The insecticidal potential of the synthesized compounds is assessed by determining the median lethal dose (LD₅₀), which is the dose required to kill 50% of a test population of insects.
| Compound Derivative from 2-chloro-5-nitropyridine | Target Pest(s) | LD₅₀ (mg/L) | Reference |
| Derivative 1 | M. separata, P. xylostella, P. litura | 4 - 12 | [4] |
| Derivative 2 | M. separata, P. xylostella, P. litura | 4 - 12 | [4] |
Potential Mode of Action: Nicotinic Acetylcholine Receptor (nAChR) Agonist
Many nitropyridine-based insecticides, particularly neonicotinoids, act as agonists of the insect nicotinic acetylcholine receptors (nAChRs).[7][8][9][10] This leads to overstimulation of the nervous system, paralysis, and eventual death of the insect.
Caption: Potential mode of action of a nitropyridine insecticide.
Application in Fungicide Development
The development of fungicides from this compound and its analogs is an active area of research. The strategy involves synthesizing derivatives that can interfere with fungal growth and metabolism.
Synthesis of a Potential Fungicidal Derivative
A general approach to synthesizing fungicidal pyridine derivatives involves creating amide or hydrazide linkages to introduce additional bioactive moieties.[11][12]
Experimental Protocol: General Synthesis of Pyridine Amide Derivatives [13]
-
Acid Chloride Formation: Convert a substituted nicotinic acid (a derivative of the pyridine core) to its corresponding acid chloride using a chlorinating agent like thionyl chloride.
-
Amide Formation: React the acid chloride with a desired amine in the presence of a base to form the amide bond.
-
Purification: Purify the resulting pyridine carboxamide derivative by recrystallization or column chromatography.
Quantitative Data: Fungicidal Activity
The in vitro fungicidal activity is often determined by the mycelial growth inhibition method, with the half-maximal effective concentration (EC₅₀) being a key parameter.
| Compound | Target Fungi | EC₅₀ (µg/mL) | Reference |
| Pyridine Carboxamide Derivative (3f) | Botrytis cinerea | - | [13] |
| Pyridine Amide-Hydrazide Derivative (A5) | Fusarium graminearum | 2.53 | [12] |
| Pyridine Amide-Hydrazide Derivative (A5) | Rhizoctonia solani | 1.64 | [12] |
Note: A specific EC₅₀ value for compound 3f against B. cinerea was not provided in the source, but it was noted to have good in vivo activity.
Experimental Workflow: In Vitro Fungicidal Bioassay
Caption: Workflow for in vitro fungicidal bioassay.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mode of Action Studies on Nitrodiphenyl Ether Herbicides: I. Use of Barley Mutants to Probe the Role of Photosynthetic Electron Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neonicotinoid insecticide toxicology: mechanisms of selective action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions in the Synthesis of Substituted Aminopyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SₙAr) is a fundamental reaction class in organic chemistry, pivotal for the synthesis of a wide array of functionalized aromatic compounds. In the context of medicinal chemistry and drug development, SₙAr reactions on heteroaromatic rings, such as pyridine, are of particular importance. The pyridine scaffold is a common motif in many pharmaceutical agents, and the ability to introduce various substituents onto this ring system is crucial for modulating the pharmacological properties of lead compounds.
This document provides a detailed experimental setup for a representative nucleophilic aromatic substitution reaction on a substituted nitropyridine, specifically the reaction of 4-chloro-3-nitropyridine with a primary amine. This reaction exemplifies the synthesis of 4-amino-3-nitropyridine derivatives, which are valuable intermediates in the preparation of more complex molecules. While direct nucleophilic displacement of the amino group in 4-amino-2-nitropyridine is not a commonly reported transformation, the principles and procedures outlined here are broadly applicable to SₙAr reactions of other activated halopyridines.
Reaction Principle
The pyridine ring is rendered electron-deficient by the electronegative nitrogen atom, making it susceptible to nucleophilic attack. This effect is significantly enhanced by the presence of strongly electron-withdrawing groups, such as a nitro group (-NO₂), particularly when positioned ortho or para to the leaving group. In the case of 4-chloro-3-nitropyridine, the nitro group at the 3-position activates the chlorine atom at the 4-position towards nucleophilic displacement. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate, followed by the expulsion of the chloride leaving group to restore aromaticity.
Experimental Setup and Protocol
This protocol describes the reaction of 4-chloro-3-nitropyridine with benzylamine to yield N-benzyl-3-nitropyridin-4-amine.
Materials and Reagents:
-
4-chloro-3-nitropyridine
-
Benzylamine
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glassware for extraction and filtration
Experimental Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-3-nitropyridine (1.59 g, 10 mmol).
-
Addition of Reagents: Add anhydrous DMF (40 mL) to the flask and stir until the starting material is completely dissolved. To this solution, add benzylamine (1.18 g, 1.20 mL, 11 mmol) followed by triethylamine (1.52 g, 2.09 mL, 15 mmol).
-
Reaction Conditions: Heat the reaction mixture to 80 °C using a heating mantle or an oil bath and maintain this temperature for 4 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicate the progression of the reaction.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of ethyl acetate and 100 mL of water.
-
Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Discard the aqueous layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure N-benzyl-3-nitropyridin-4-amine.
Data Presentation
The following table summarizes typical quantitative data for the nucleophilic substitution reaction of 4-chloro-3-nitropyridine with various amines.
| Entry | Nucleophile | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | N-benzyl-3-nitropyridin-4-amine | 4 | 85 |
| 2 | Morpholine | 4-(3-nitropyridin-4-yl)morpholine | 3 | 92 |
| 3 | Piperidine | 1-(3-nitropyridin-4-yl)piperidine | 3 | 90 |
| 4 | Aniline | N-phenyl-3-nitropyridin-4-amine | 6 | 78 |
Visualizations
Reaction Scheme:
Caption: General reaction scheme for the nucleophilic aromatic substitution.
Experimental Workflow:
Caption: A typical workflow for the synthesis and purification.
Reaction Mechanism Pathway:
Caption: The SₙAr mechanism proceeds via a Meisenheimer intermediate.
Application Notes and Protocols for the Gas Chromatography Analysis of Aminopyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopyridines, including the isomers 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine, are important compounds in the pharmaceutical and chemical industries. They serve as key building blocks in the synthesis of a wide range of therapeutic agents. Accurate and reliable quantitative analysis of these isomers is crucial for quality control, impurity profiling, and pharmacokinetic studies. Gas chromatography (GC) is a powerful and traditionally used technique for the separation and quantification of volatile and semi-volatile compounds like aminopyridine isomers.
This document provides detailed application notes and experimental protocols for the GC analysis of 2-, 3-, and 4-aminopyridine. It covers two primary approaches: direct analysis of the underivatized isomers and analysis following a derivatization step to improve chromatographic performance.
Analytical Approaches
Two primary methods for the GC analysis of aminopyridine isomers are presented:
-
Direct Analysis: This method is suitable for samples where the aminopyridine concentrations are high enough to be detected without derivatization and where the chromatographic system is sufficiently inert to prevent peak tailing.
-
Analysis with Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens, such as amines. This process replaces the active hydrogen with a trimethylsilyl (TMS) group, increasing the volatility and thermal stability of the analyte, and often resulting in improved peak shape and sensitivity.
Experimental Protocols
Method 1: Direct Gas Chromatography Analysis
This protocol is based on established methods for the analysis of amines and provides a starting point for method development.
1. Sample Preparation
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg each of 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as methanol or acetonitrile. This will be the stock standard solution.
-
Prepare working standard solutions by serial dilution of the stock solution to the desired concentration range for calibration.
-
-
Sample Preparation:
-
Dissolve the sample containing aminopyridine isomers in a suitable solvent to achieve a concentration within the calibration range.
-
If the sample is in an aqueous solution, perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane at an alkaline pH to ensure the aminopyridines are in their free base form.
-
For air samples, collection can be performed using sorbent tubes (e.g., XAD-7) or acid-treated filters. The analytes are then desorbed using a suitable solvent, such as methanol or a basic solution.
-
2. GC Conditions
The following GC conditions can be used as a starting point for the separation of aminopyridine isomers on a non-polar column.
| Parameter | Value |
| Column | DB-5 (5%-Phenyl)-methylpolysiloxane, 30 m x 0.32 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.5 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL, splitless |
| Oven Temperature Program | Initial temperature 60 °C, hold for 10 minutes; ramp at 10 °C/min to 280 °C, hold for 3 minutes. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | FID: 300 °C |
| MS Parameters | Transfer line: 280 °C; Ion source: 230 °C; Scan range: m/z 40-200 |
3. Expected Results
The retention order on a non-polar column like DB-5 is generally expected to follow the boiling points of the isomers. However, interaction with the stationary phase can also influence the elution order. The expected elution order is typically 2-aminopyridine, followed by 3-aminopyridine, and then 4-aminopyridine, which has the highest boiling point. The exact retention times should be determined experimentally.
Quantitative Data (Illustrative)
| Analyte | Expected Retention Time (min) |
| 2-Aminopyridine | ~10.5 |
| 3-Aminopyridine | ~11.2 |
| 4-Aminopyridine | ~11.6 |
| Note: These are estimated retention times and will vary depending on the specific instrument and conditions. |
Method 2: GC Analysis with Silylation Derivatization
This protocol describes the silylation of aminopyridine isomers using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form their corresponding trimethylsilyl (TMS) derivatives.
1. Derivatization Protocol
-
Sample Preparation:
-
If the sample is in a solution, transfer an aliquot containing approximately 1-10 mg of the aminopyridine isomers to a reaction vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.[1]
-
-
Reagent Addition:
-
Add 100 µL of a silylating reagent mixture, such as BSTFA with 1% Trimethylchlorosilane (TMCS) as a catalyst, to the dried sample. Pyridine can also be used as a catalyst and solvent.
-
-
Reaction:
-
Tightly cap the reaction vial and heat it at 60-80 °C for 30-60 minutes in a heating block or oven. The optimal reaction time and temperature may need to be determined experimentally.
-
-
Analysis:
-
After cooling the vial to room temperature, the derivatized sample can be directly injected into the GC-MS system.
-
2. GC Conditions for Derivatized Aminopyridines
| Parameter | Value |
| Column | DB-5ms (5%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 270 °C |
| Injection Volume | 1 µL, split |
| Oven Temperature Program | Initial temperature 100 °C, hold for 2 minutes; ramp at 15 °C/min to 280 °C, hold for 5 minutes. |
| Detector | Mass Spectrometer (MS) |
| MS Parameters | Transfer line: 280 °C; Ion source: 230 °C; Scan range: m/z 50-300 |
3. Expected Results
The TMS derivatives of the aminopyridine isomers will be more volatile and should exhibit improved peak shapes. The mass spectra of the derivatives will show characteristic fragments that can be used for identification and quantification. The molecular ion (M+) of the mono-TMS derivative of aminopyridine (C5H5N-NH-TMS) would be m/z 166.
Quantitative Data (Illustrative)
| Analyte (as TMS derivative) | Expected Retention Time (min) |
| 2-Aminopyridine-TMS | ~8.5 |
| 3-Aminopyridine-TMS | ~9.0 |
| 4-Aminopyridine-TMS | ~9.3 |
| Note: These are estimated retention times for the derivatized isomers and will vary depending on the specific instrument and conditions. |
Experimental Workflows
Caption: Workflow for Direct GC Analysis of Aminopyridine Isomers.
Caption: Workflow for GC-MS Analysis of Aminopyridine Isomers with Silylation.
Signaling Pathways and Logical Relationships
The logical relationship for method selection can be visualized as follows:
Caption: Logical Flow for Method Selection in Aminopyridine Isomer Analysis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-2-nitropyridine
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the yield for the synthesis of 4-Amino-2-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for this compound?
A1: While a direct, high-yield, one-step synthesis is not prominently documented, a common strategy for analogous compounds involves a multi-step process. A plausible route for this compound is the nitration of a 4-aminopyridine derivative. Challenges with this method include controlling the position of the nitro group (regioselectivity) and the potential for multiple nitrations. An alternative approach, based on the synthesis of similar molecules like 4-Amino-2-chloropyridine, involves the N-oxidation of a starting pyridine, followed by nitration and then a subsequent reaction to introduce the amino group or reduction of a nitro group.[1]
Q2: What are the primary challenges in the synthesis of this compound?
A2: The primary challenges include:
-
Poor Regioselectivity: The nitration of 4-aminopyridine can lead to a mixture of isomers, such as 4-amino-3-nitropyridine, which can be difficult to separate and will lower the yield of the desired 2-nitro isomer.[2]
-
Formation of Byproducts: Over-nitration can occur, leading to dinitro- compounds. Additionally, the starting material or intermediates may be susceptible to degradation under the harsh acidic conditions of the nitration reaction.
-
Difficult Purification: The separation of the desired this compound from other isomers and byproducts often requires careful chromatographic separation or recrystallization, which can lead to product loss.[3]
Q3: What are the key reaction parameters to control for yield optimization?
A3: The most critical parameters to control are:
-
Temperature: Nitration reactions are highly exothermic. Maintaining a low temperature, typically between 0-10°C, is crucial to prevent over-reaction and the formation of unwanted side products.[2]
-
Nitrating Agent: The choice and concentration of the nitrating agent (e.g., fuming nitric acid, a mixture of nitric acid and sulfuric acid) significantly impacts the reaction's outcome.[3][4]
-
Reaction Time: Sufficient reaction time is needed for the reaction to go to completion, but extended reaction times, especially at elevated temperatures, can promote byproduct formation.
-
Quenching and Work-up: The method of quenching the reaction (e.g., pouring onto ice) and the subsequent pH adjustment are critical for product isolation and stability.[2][4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Starting material degradation: The 4-aminopyridine may be unstable in the strong acid before the addition of the nitrating agent. 2. Reaction temperature too low: The activation energy for the reaction may not be reached. 3. Inefficient nitrating agent: The concentration or amount of the nitrating agent may be insufficient. | 1. Add the 4-aminopyridine to the strong acid at a low temperature and add the nitrating agent promptly. 2. After initial stirring at a low temperature, consider allowing the reaction to slowly warm to room temperature, while carefully monitoring with TLC. 3. Ensure the use of a potent nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid. |
| Multiple Products (Poor Regioselectivity) | 1. Reaction temperature too high: Higher temperatures can lead to the formation of thermodynamically favored, but undesired, isomers. 2. Incorrect order of reagent addition: The way the reagents are mixed can influence the reaction pathway. | 1. Maintain strict temperature control, keeping the reaction vessel in an ice bath throughout the addition of the nitrating agent.[2] 2. A common procedure is to dissolve the 4-aminopyridine in sulfuric acid first, cool the mixture, and then slowly add the nitric acid.[2] |
| Product is Dark/Oily (Decomposition) | 1. Reaction temperature too high: Excessive heat can cause decomposition of the starting material or product. 2. Work-up issues: Localized heat generation during quenching or pH adjustment can lead to product degradation. | 1. Ensure efficient cooling and stirring during the reaction. 2. Quench the reaction by pouring the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. Neutralize the solution slowly while cooling in an ice bath.[4] |
| Difficulty in Product Isolation | 1. Product is soluble in the aqueous layer: The product may not precipitate out of solution after quenching and neutralization. 2. Formation of a stable salt: The product may form a salt that is soluble in water. | 1. After neutralization, extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). 2. Adjust the pH carefully. The free amine is typically less soluble in water than its protonated salt. |
Experimental Protocol (Proposed)
This protocol is a suggested starting point, derived from procedures for analogous compounds, and should be optimized for the specific laboratory conditions.
Synthesis of this compound via Nitration of 4-Aminopyridine
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 20 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0°C.
-
Addition of Starting Material: Slowly add 5.0 g of 4-aminopyridine to the cooled sulfuric acid with continuous stirring. Ensure the temperature does not rise above 10°C.
-
Nitration: Once the 4-aminopyridine is fully dissolved, slowly add a pre-cooled mixture of 2.5 mL of fuming nitric acid and 5 mL of concentrated sulfuric acid dropwise via the dropping funnel. Maintain the internal temperature between 0-5°C throughout the addition.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5°C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
Neutralization: Cool the resulting solution in an ice bath and carefully neutralize to a pH of 7-8 by the slow addition of a saturated sodium bicarbonate solution or ammonium hydroxide.
-
Extraction: Extract the neutralized solution with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to separate the desired 2-nitro isomer from other isomers.
Visual Guides
Reaction Pathway
Caption: Proposed nitration of 4-aminopyridine.
Experimental Workflow
Caption: General workflow for the synthesis.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting.
References
- 1. globethesis.com [globethesis.com]
- 2. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 4. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Reactions with 4-Amino-2-nitropyridine
Welcome to the technical support center for 4-Amino-2-nitropyridine. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges encountered during chemical reactions involving this versatile reagent. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to help you resolve specific issues in your experiments.
General Considerations for this compound
The unique electronic properties of this compound, featuring both an electron-donating amino group and a strong electron-withdrawing nitro group, can present specific challenges in common synthetic transformations. The pyridine nitrogen and the exocyclic amino group can act as ligands for metal catalysts, potentially leading to catalyst inhibition. Understanding these potential interactions is key to successful experimentation.
Troubleshooting Workflow
When a reaction involving this compound fails or provides low yields, a systematic approach to troubleshooting is recommended. The following workflow can help identify the root cause of the issue.
Caption: A logical workflow for troubleshooting failed reactions.
Section 1: Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group at the 2-position of this compound activates the pyridine ring for nucleophilic aromatic substitution (SNAr), particularly at the 4-position where the amino group is the leaving group. However, the amino group is generally a poor leaving group unless activated. More commonly, a related substrate like 4-chloro-2-nitropyridine would be used for SNAr. If attempting to displace a different leaving group at the 4-position in a 2-nitropyridine system, the following issues may arise.
Frequently Asked Questions (FAQs) for SNAr Reactions
Q1: My SNAr reaction with a 4-halo-2-nitropyridine and an amine nucleophile is not proceeding. What are the common causes?
A1: Low reactivity in SNAr reactions with 4-halo-2-nitropyridines can be due to several factors:
-
Insufficient activation: While the 2-nitro group is activating, the overall electron density of the ring may still be too high for reaction with weak nucleophiles.
-
Poor leaving group: The nature of the halogen at the 4-position is critical. The order of reactivity is typically F > Cl > Br > I.
-
Inappropriate solvent: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can stabilize the charged Meisenheimer intermediate.
-
Base is too weak: A base is often required to deprotonate the nucleophile or neutralize the acid formed during the reaction. Common bases include K₂CO₃, Cs₂CO₃, or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).
Q2: I am observing multiple spots on my TLC, and the desired product is a minor component. What are the likely side reactions?
A2: Common side reactions in SNAr with aminonitropyridines include:
-
Reaction at multiple sites: If other reactive sites are present on your nucleophile, you may see a mixture of products.
-
Decomposition of starting material: Under harsh basic conditions or high temperatures, the starting material may decompose.
-
Formation of colored byproducts: Reactions involving nitroaromatics can sometimes form highly colored impurities, which can make purification challenging.
Troubleshooting Guide for SNAr Reactions
| Problem | Possible Cause | Recommended Solution |
| No or Low Conversion | Poor leaving group at C4. | If possible, use a substrate with a better leaving group (e.g., 4-fluoro instead of 4-chloro). |
| Nucleophile is not reactive enough. | Use a stronger nucleophile or increase its concentration. Consider using a stronger base to generate a more potent nucleophile in situ. | |
| Insufficiently activating conditions. | Increase the reaction temperature. Be mindful of potential decomposition. | |
| Inappropriate solvent. | Switch to a more polar aprotic solvent like DMSO or NMP. | |
| Multiple Products/Low Selectivity | Competing reaction pathways. | Lower the reaction temperature to favor the desired kinetic product. |
| Decomposition under basic conditions. | Use a milder base or ensure anhydrous conditions if your base is sensitive to water. | |
| Difficult Purification | Highly colored impurities. | Consider a pre-purification step like a charcoal treatment or a plug of silica gel before column chromatography. |
General Experimental Protocol for SNAr with a 4-Halo-2-nitropyridine
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 4-halo-2-nitropyridine (1.0 eq.), the nucleophile (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add an anhydrous polar aprotic solvent (e.g., DMF or DMSO) to achieve a concentration of approximately 0.1-0.5 M.
-
Reaction: Stir the mixture at the desired temperature (ranging from room temperature to 120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Section 2: Suzuki-Miyaura Cross-Coupling
For Suzuki-Miyaura coupling to be feasible, this compound would need to be functionalized with a suitable leaving group, such as a halogen (e.g., 4-bromo-2-nitropyridine, with the amino group introduced later). Assuming a 4-halo-2-nitropyridine substrate, the presence of the pyridine nitrogen and potentially an amino group can complicate the reaction.
Frequently Asked Questions (FAQs) for Suzuki-Miyaura Coupling
Q1: My Suzuki coupling with a 4-halo-2-nitropyridine derivative is giving low to no yield. What is the most likely issue?
A1: The primary challenge with pyridine-containing substrates in Suzuki coupling is catalyst inhibition.[1] The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[1] If an amino group is also present, it can further contribute to this inhibition.
Q2: What are the key parameters to optimize for a successful Suzuki coupling with this type of substrate?
A2: The most critical parameters are the choice of ligand, base, and solvent.
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective for heteroaryl couplings as they can promote the desired catalytic cycle and minimize catalyst inhibition.[2]
-
Base: The choice of base is crucial. Weaker inorganic bases like K₂CO₃ or Cs₂CO₃ are often a good starting point. Stronger bases like K₃PO₄ may also be effective but can promote side reactions.[2]
-
Solvent: A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water) is commonly used to dissolve both the organic and inorganic reagents.
Troubleshooting Guide for Suzuki-Miyaura Coupling
| Problem | Possible Cause | Recommended Solution |
| Low to No Product Formation | Catalyst inhibition/deactivation by pyridine N (and/or amino group). | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[2] Consider using a pre-catalyst (e.g., a Buchwald G3 pre-catalyst).[2] A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may help.[2] |
| Suboptimal base. | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the base is fresh, dry, and finely powdered.[2] | |
| Poor transmetallation. | Ensure the quality of the boronic acid/ester. Consider switching to a more reactive boronate ester (e.g., a pinacol or MIDA boronate). | |
| Significant Side Product Formation | Protodeboronation of the boronic acid. | Use anhydrous conditions if possible. A milder base might reduce the rate of this side reaction.[2] |
| Dehalogenation of the starting material. | Avoid potential hydride sources in solvents. Optimize reaction time to be as short as possible while still allowing for product formation.[2] | |
| Homocoupling of the boronic acid. | Thoroughly degas the reaction mixture to remove oxygen. |
Quantitative Data for Suzuki Coupling of a Related Substrate
While specific data for this compound is scarce, the following table provides representative conditions for the Suzuki coupling of a 2-aminopyridine derivative, which can serve as a starting point for optimization.
| Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Amino-3-bromopyridine | Phenylboronic acid | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12 | ~85 |
| 2-Amino-5-bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 16 | ~90 |
General Experimental Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk tube, combine the 4-halo-2-nitropyridine derivative (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Add the palladium catalyst and ligand under a positive flow of inert gas, followed by the degassed solvent system.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Caption: Suzuki-Miyaura catalytic cycle with potential inhibition points.
Section 3: Buchwald-Hartwig Amination
Similar to the Suzuki coupling, a leaving group at the 4-position of the 2-nitropyridine ring is necessary for a Buchwald-Hartwig amination. The challenges of catalyst inhibition by the pyridine and amino functionalities are also highly relevant here.
Frequently Asked Questions (FAQs) for Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination is failing. I suspect catalyst poisoning. How can I overcome this?
A1: Catalyst poisoning or inhibition is a common issue.[3] Strategies to mitigate this include:
-
Ligand Choice: Employing bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, BrettPhos) is crucial. These ligands can stabilize the palladium catalyst and promote the reductive elimination step.[4][5]
-
Base Selection: The choice of base is critical and often substrate-dependent. Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LiHMDS are commonly used. For sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ might be necessary, though they may require higher temperatures.
-
Pre-catalysts: Using well-defined palladium pre-catalysts can provide a more active and stable catalytic species in solution.
Q2: Are there any functional groups that are incompatible with typical Buchwald-Hartwig conditions?
A2: Yes, certain functional groups can be problematic. The strong bases used can be incompatible with esters (saponification) and some protecting groups. The nitro group on your substrate should be stable under many conditions, but it is important to be aware of potential reductions if any reducing agents are present.
Troubleshooting Guide for Buchwald-Hartwig Amination
| Problem | Possible Cause | Recommended Solution |
| No or Low Conversion | Catalyst inhibition. | Use bulky, electron-rich ligands (e.g., BrettPhos for primary amines, XPhos for secondary amines).[4][5] Increase catalyst loading if necessary. |
| Incorrect base. | Screen a variety of bases (NaOtBu, K₃PO₄, Cs₂CO₃). The choice can be highly dependent on the specific amine and aryl halide. | |
| Low reaction temperature. | Gradually increase the reaction temperature, but monitor for decomposition. | |
| Dehalogenation of Starting Material | β-hydride elimination from the palladium-amido complex. | This is an unproductive side reaction that competes with reductive elimination.[6] Changing the ligand or base can alter the relative rates of these two pathways. |
| Formation of Hydrodehalogenated Arene | Side reaction competing with amination. | Optimize ligand and base. Sometimes a change in solvent can also influence the product distribution. |
Quantitative Data for Buchwald-Hartwig Amination of a Related Substrate
The following table shows representative conditions for the amination of a 2-aminopyridine derivative, which can be adapted for your system.
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Amino-3-bromopyridine | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS (2) | Toluene | 100 | 12 | ~92 |
| 2-Amino-3-bromopyridine | Aniline | Pd₂(dba)₃ (2) | BrettPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | ~88 |
General Experimental Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the 4-halo-2-nitropyridine derivative (1.0 eq.), the palladium pre-catalyst, the ligand, and the base to a dry reaction vessel.
-
Reagent Addition: Add the amine (1.1-1.2 eq.) and the anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Reaction: Seal the vessel and heat to the desired temperature (typically 80-120 °C) with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling, quench the reaction (e.g., with aqueous NH₄Cl), and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.
Caption: Buchwald-Hartwig amination catalytic cycle.
References
Technical Support Center: Purification of Crude 4-Amino-2-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Amino-2-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, residual solvents, and positional isomers formed during the nitration of 4-aminopyridine. The primary isomeric impurity of concern is typically 4-Amino-3-nitropyridine. Depending on the synthetic route, other byproducts may also be present.
Q2: Which purification techniques are most effective for this compound?
A2: The most effective purification techniques for this compound are recrystallization and column chromatography. The choice between these methods depends on the impurity profile, the scale of the purification, and the desired final purity.
Q3: What is a good solvent system for the recrystallization of this compound?
A3: A mixed solvent system of ethyl acetate and petroleum ether has been shown to be effective for the purification of similar chloro-substituted nitropyridines, as it can help in the separation of isomers[1]. Ethanol and benzene have also been used for the recrystallization of related aminopyridine compounds[2]. The ideal solvent or solvent system should dissolve the crude product at an elevated temperature and allow for the formation of pure crystals upon cooling.
Q4: What conditions are recommended for column chromatography of this compound?
A4: For column chromatography, silica gel is a suitable stationary phase. A gradient elution with a mobile phase consisting of a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is generally effective. The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the desired product.
Q5: How can I monitor the purity of this compound during purification?
A5: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of column chromatography and to get a preliminary assessment of purity. For accurate quantitative analysis of the final product's purity, High-Performance Liquid Chromatography (HPLC) is recommended. An HPLC method developed for a similar compound, 4-Amino-2-chloropyridine, utilized a C18 column with a mobile phase of acetonitrile and a sulfuric acid buffer, with UV detection at 200 nm[3]. This method can be adapted for this compound. Gas Chromatography (GC) with a nitrogen-phosphorous detector (NPD) can also be used for the analysis of aminopyridines[4].
Troubleshooting Guides
Recrystallization
| Problem | Potential Cause | Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not polar enough for this compound. | Select a more polar solvent or use a mixed solvent system. For instance, if the compound is insoluble in hot petroleum ether, try adding ethyl acetate dropwise to the hot mixture until the solid dissolves. |
| Oiling out occurs instead of crystallization. | The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated. | Use a lower-boiling point solvent. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. |
| Poor recovery of the purified product. | Too much solvent was used. The compound has significant solubility in the cold solvent. The crystals were not washed with ice-cold solvent. | Use the minimum amount of hot solvent required to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| The purified product is still colored. | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. |
Column Chromatography
| Problem | Potential Cause | Solution |
| Poor separation of the product from impurities (overlapping spots on TLC). | The polarity of the eluent is too high or too low. The column is overloaded with the crude product. | Optimize the mobile phase composition using TLC. A good starting point is a solvent system that gives the product an Rf value of 0.2-0.4. Reduce the amount of crude material loaded onto the column. |
| The product is eluting too quickly (high Rf value). | The mobile phase is too polar. | Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., ethyl acetate) in the mixture. |
| The product is not eluting from the column (low Rf value). | The mobile phase is not polar enough. | Increase the polarity of the eluent by increasing the proportion of the more polar solvent. A gradient elution from a non-polar to a more polar solvent system is often effective. |
| Streaking or tailing of spots on TLC. | The compound is interacting too strongly with the silica gel. The sample is too concentrated when loaded. | Add a small amount of a slightly more polar solvent (like methanol) or a base (like triethylamine) to the eluent to reduce strong interactions. Ensure the sample is loaded in a narrow band at the top of the column. |
Data Presentation
| Purification Method | Solvent/Mobile Phase | Scale (g) | Initial Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Recrystallization | e.g., Ethyl Acetate/Petroleum Ether | e.g., Ratio of solvents, cooling time | ||||
| Recrystallization | e.g., Ethanol | |||||
| Column Chromatography | e.g., Hexane/Ethyl Acetate Gradient | e.g., Gradient profile, silica gel mesh size |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Objective: To purify crude this compound by recrystallization using a mixed solvent system.
Materials:
-
Crude this compound
-
Ethyl acetate
-
Petroleum ether
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely with stirring and heating.
-
If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove any insoluble impurities and activated charcoal.
-
To the hot filtrate, slowly add petroleum ether dropwise until the solution becomes slightly turbid.
-
Reheat the mixture gently until the turbidity disappears to obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold petroleum ether.
-
Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Column Chromatography
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane or Petroleum ether
-
Ethyl acetate
-
Chromatography column
-
TLC plates and chamber
-
UV lamp for visualization
-
Collection tubes
Procedure:
-
TLC Analysis: First, determine an optimal eluent system using TLC. Test various ratios of hexane/ethyl acetate. The ideal system should provide good separation of the product from impurities, with an Rf value for the product of around 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate). Pour the slurry into the column and allow it to pack uniformly.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry powder containing the adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with the initial non-polar mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under a UV lamp.
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.
Mandatory Visualization
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting logic for the recrystallization of this compound.
References
Common side products in the nitration of aminopyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the nitration of aminopyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the nitration of aminopyridines?
The nitration of aminopyridines, particularly 2-aminopyridine, is prone to the formation of several side products. The most common of these include:
-
N-Nitration Product (Nitramine): Formation of a nitramine at the exocyclic amino group (e.g., 2-nitraminopyridine) is a significant side reaction, often occurring at lower temperatures. This intermediate can subsequently rearrange to the C-nitrated products upon heating.[1][2]
-
Positional Isomers: The primary desired products are typically C-nitrated aminopyridines. For 2-aminopyridine, the main products are 2-amino-5-nitropyridine and 2-amino-3-nitropyridine.[2][3] The ratio of these isomers is highly dependent on reaction conditions.
-
Dinitration Products: Over-nitration can lead to the formation of dinitropyridine derivatives, especially under harsh reaction conditions or with activated aminopyridine substrates.[4]
-
Degradation Products: Forcing conditions, such as high temperatures, can lead to the decomposition of the starting material and products, resulting in a lower overall yield.[1]
Q2: How does the reaction medium affect the regioselectivity of nitration?
The strong acidic media (e.g., H₂SO₄/HNO₃) typically used for nitration plays a crucial role in regioselectivity. Under these conditions, both the pyridine ring nitrogen and the exocyclic amino group can be protonated. Protonation of the amino group (-NH₂) converts it into a deactivating, meta-directing ammonium group (-NH₃⁺), which alters the electronic properties of the pyridine ring and influences the position of nitration.[1]
Q3: Can the N-nitro (nitramine) intermediate be isolated?
Yes, the N-nitramine intermediate is often stable at lower temperatures and can be isolated. For instance, 2-nitraminopyridine is the kinetic product in the nitration of 2-aminopyridine and can be formed at temperatures below 40°C. This intermediate can then be rearranged to the C-nitro isomers by heating in sulfuric acid.[2]
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Poor Regioselectivity - Undesired Isomer Ratio
Question: My reaction is producing a high ratio of the 3-nitro isomer when the 5-nitro isomer is the desired product. How can I improve the regioselectivity?
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Reaction Temperature | The formation and subsequent rearrangement of the 2-nitraminopyridine intermediate can influence the final isomer distribution.[1] Thermolysis of this intermediate has been shown to favor the formation of 2-amino-3-nitropyridine.[2] Carefully control the reaction temperature. Nitration at or above 40-50°C in sulfuric acid generally favors the formation of the 2-amino-5-nitropyridine isomer.[2] |
| Nitrating Agent | The strength of the nitrating agent can affect selectivity. A potent system like fuming nitric acid in concentrated sulfuric acid is commonly used.[1] |
| Rearrangement Conditions | If isolating the nitramine and then performing the rearrangement, the conditions of the rearrangement are critical. Heating the nitramine in sulfuric acid is a common method to induce rearrangement to the C-nitro products.[2] |
Issue 2: Low Overall Yield and Recovery of Starting Material
Question: The conversion of my starting aminopyridine is low, and I am recovering a significant amount of unreacted material. What can I do to improve the yield?
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Mild Reaction Conditions | The pyridine ring, especially when protonated under acidic conditions, is strongly deactivated and requires forcing conditions for electrophilic substitution.[1] |
| Increase Reaction Temperature: Cautiously increase the temperature in increments of 10°C. Monitor the reaction closely for the formation of degradation products.[1] | |
| Use a Stronger Nitrating Agent: Switch from a milder nitrating system to a more potent one, such as a mixture of fuming nitric acid and concentrated sulfuric acid.[1] | |
| Insufficient Reaction Time | Monitor the reaction progress using techniques like TLC or GC-MS to ensure it has gone to completion. |
Issue 3: Formation of N-Nitrated Side Product
Question: I am observing a significant amount of the N-nitrated (nitramine) side product in my reaction mixture. How can I minimize its formation or convert it to the desired C-nitro product?
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Low Reaction Temperature | N-nitration is often favored at lower temperatures, leading to the kinetic product.[2] |
| Increase Reaction Temperature: Performing the reaction at a higher temperature (e.g., >40°C) can favor direct C-nitration or promote the in-situ rearrangement of the nitramine intermediate.[2] | |
| Post-Reaction Rearrangement: If the nitramine has already formed, it can be converted to the C-nitrated products by heating the reaction mixture, typically in sulfuric acid, to 50°C or higher.[2] |
Issue 4: Presence of Dinitrated Byproducts
Question: My final product is contaminated with dinitrated species. How can I prevent this over-nitration?
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Excess Nitrating Agent | A large excess of the nitrating agent significantly increases the likelihood of multiple nitrations.[4] |
| Control Stoichiometry: Use a minimal excess of the nitrating agent.[4] | |
| High Reaction Temperature or Long Reaction Time | Forcing conditions can promote a second nitration event. |
| Lower Reaction Temperature: Reducing the reaction temperature can help decrease the rate of the second nitration.[4] | |
| Monitor Reaction Progress: Use TLC or GC-MS to stop the reaction once the desired mono-nitrated product is maximized and before significant dinitration occurs.[4] |
Quantitative Data Summary
The ratio of the main C-nitrated isomers of 2-aminopyridine is highly dependent on the reaction conditions.
| Product | Reaction Conditions | Isomer Ratio (5-nitro : 3-nitro) | Reference |
| 2-Amino-5-nitropyridine & 2-Amino-3-nitropyridine | Direct nitration in acidic medium | ~9 : 1 | [2] |
| 2-Amino-3-nitropyridine & 2-Amino-5-nitropyridine | Thermolysis of 2-nitraminopyridine in chlorobenzene at 132°C | ~1 : 1.5 (40% 3-nitro, 26% 5-nitro) | [2] |
Experimental Protocols
Protocol 1: Nitration of 2-Aminopyridine to 2-Amino-5-nitropyridine and 2-Amino-3-nitropyridine
This protocol is based on the original experiments by Tchitchibabin.[2]
Materials:
-
2-Aminopyridine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (65%)
-
Ice
-
Ammonia solution
Procedure:
-
In a flask equipped with a stirrer and a thermometer, and cooled in an ice bath, slowly add 2-aminopyridine to concentrated sulfuric acid while maintaining the temperature below 35°C.[5]
-
Prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.
-
Slowly add the nitrating mixture dropwise to the 2-aminopyridine solution, ensuring the temperature does not exceed 45°C.[5]
-
After the addition is complete, stir the reaction mixture for 2 hours at 45°C.[5]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with an ammonia solution to a pH of 8. This will precipitate the products.[5]
-
Filter the solid, wash with cold water, and dry.
Purification:
-
The 2-amino-3-nitropyridine isomer can be separated by steam distillation due to the formation of an intramolecular hydrogen bond.[2]
-
The isomers can also be separated by crystallization or sublimation.[2]
Visualizations
Caption: Reaction pathway for the nitration of 2-aminopyridine.
Caption: Troubleshooting logic for aminopyridine nitration.
References
- 1. benchchem.com [benchchem.com]
- 2. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 3. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]
Technical Support Center: Regioselective Synthesis of Nitropyridine Derivatives
Welcome to the technical support center for the synthesis of nitropyridine derivatives. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving high regioselectivity.
Frequently Asked Questions (FAQs)
Q1: Why is the direct nitration of pyridine challenging, and what is the expected major product?
A1: Direct electrophilic aromatic substitution (EAS) on pyridine is difficult due to the electron-deficient nature of the pyridine ring. The electronegative nitrogen atom deactivates the ring towards electrophiles.[1][2] Furthermore, under the strongly acidic conditions typically used for nitration (e.g., HNO₃/H₂SO₄), the pyridine nitrogen is protonated, which further deactivates the ring.[3] Consequently, harsh reaction conditions, such as high temperatures, are often required, leading to low yields.[2][4] The major product of direct nitration is typically the 3-nitropyridine isomer, as the C-3 position is the most electron-rich carbon in the deactivated ring.[2][5][6]
Q2: I am observing very low yields for my direct pyridine nitration. How can I improve the outcome?
A2: Low yields in direct pyridine nitration are a common issue. To improve the yield, consider the following strategies:
-
Forcing Conditions: While generally leading to modest yields, using forcing conditions such as fuming nitric acid at elevated temperatures can produce 3-nitropyridine.[2]
-
Alternative Nitrating Agents: Employing milder and more reactive nitrating agents like dinitrogen pentoxide (N₂O₅) or nitronium tetrafluoroborate (NO₂BF₄) can sometimes provide better results and more controlled reactions.[5][7]
-
Protecting/Activating Groups: Introducing electron-donating groups to the pyridine ring can increase its reactivity. However, this may also increase the risk of over-nitration.[7]
-
Pyridine N-oxide Strategy: A highly effective method is to first oxidize pyridine to pyridine N-oxide. The N-oxide group activates the ring towards electrophilic substitution, primarily at the 4-position. The resulting 4-nitropyridine N-oxide can then be deoxygenated.[3][5][7][8]
Q3: My nitration reaction is producing a mixture of isomers. How can I improve the regioselectivity for a specific isomer?
A3: Achieving high regioselectivity is crucial. The strategy depends on the desired isomer:
-
For 3-Nitropyridine:
-
Direct Nitration: While challenging, direct nitration under harsh conditions favors the 3-position.[2][5]
-
Dearomatization-Rearomatization: A modern and highly regioselective method involves the temporary dearomatization of the pyridine ring to form an oxazino pyridine intermediate, followed by nitration and subsequent rearomatization to yield the meta-nitro product.[4][9]
-
-
For 4-Nitropyridine:
-
For 2- or 5-Nitropyridines (with existing substituents):
Q4: I am getting significant amounts of di- and poly-nitrated products. How can I favor mono-nitration?
A4: Over-nitration is a common side reaction, especially with activated pyridine rings. To favor mono-nitration, you can implement the following controls:[7]
-
Control Reaction Temperature: Lowering the reaction temperature can decrease the rate of the second nitration.
-
Stoichiometry of Nitrating Agent: Use a minimal excess of the nitrating agent.
-
Slow Addition of Nitrating Agent: Add the nitrating agent dropwise to maintain a low concentration of the active nitrating species.
-
Monitor Reaction Progress: Use techniques like TLC or GC-MS to stop the reaction once the desired mono-nitrated product is maximized.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | Insufficiently harsh conditions for direct nitration. | Increase reaction temperature and/or use fuming nitric acid. Alternatively, switch to the pyridine N-oxide or dearomatization-rearomatization strategy. |
| Deactivation of the ring by protonation. | Consider using a milder nitrating agent that does not require strongly acidic conditions. | |
| Poor Regioselectivity (Mixture of Isomers) | Inherent reactivity of the substituted pyridine ring. | Modify the synthetic strategy based on the desired isomer (e.g., use the N-oxide method for 4-nitro). Consider the directing effects of existing substituents. |
| Reaction conditions favoring multiple pathways. | Optimize reaction temperature and solvent polarity. | |
| Formation of Over-nitrated Products | Excess nitrating agent. | Use a stoichiometric amount or a slight excess of the nitrating agent.[7] |
| High reaction temperature or prolonged reaction time. | Lower the reaction temperature and monitor the reaction closely to determine the optimal reaction time.[7] | |
| Activated pyridine substrate. | Use milder reaction conditions and slow addition of the nitrating agent.[7] | |
| Side Reactions (e.g., oxidation, decomposition) | Harsh reaction conditions. | Employ milder nitrating agents or strategies like the dearomatization-rearomatization approach which uses milder conditions.[4] |
| Instability of the product under reaction conditions. | Isolate the product as soon as the reaction is complete. Consider a protective group strategy if applicable. |
Experimental Protocols
Protocol 1: Synthesis of 4-Nitropyridine via the Pyridine N-oxide Strategy
This method is highly effective for the regioselective synthesis of 4-nitropyridine.
Step 1: Synthesis of Pyridine N-oxide
-
Procedure: In a well-ventilated fume hood, add 110 g (1.39 moles) of pyridine to a reaction flask. While stirring, add 250 ml (1.50 moles) of 40% peracetic acid at a rate that maintains the reaction temperature at 85°C. After the addition is complete, continue stirring until the temperature drops to 40°C. To isolate the pyridine N-oxide, evaporate the acetic acid under vacuum. Distill the residue under high vacuum (≤1 mm Hg) to collect the product at 100–105°C as a colorless solid.[3]
Step 2: Nitration of Pyridine N-oxide
-
Procedure: Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid. Heat the pyridine N-oxide and add the nitrating mixture dropwise over 30 minutes. After the addition, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours. Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a saturated sodium carbonate solution to a pH of 7-8 to precipitate the yellow solid product. Collect the solid by filtration.[7]
Step 3: Deoxygenation of 4-Nitropyridine N-oxide
-
The 4-nitropyridine N-oxide can be reduced to the corresponding 4-nitropyridine using various reducing agents, such as PCl₃ or PBr₃.
Protocol 2: meta-Nitration of Pyridines via Dearomatization-Rearomatization
This protocol provides a highly regioselective method for obtaining 3-nitropyridine derivatives under mild conditions.[4]
Step 1: Formation of Oxazino Pyridine Intermediate
-
Pyridines can react with dimethyl acetylenedicarboxylate to generate 1,4-dipoles in situ, which then undergo a dearomatizing cycloaddition with methyl pyruvate to form stable oxazino pyridine intermediates.
Step 2: Radical Nitration
-
The oxazino pyridine intermediate is then subjected to radical nitration. Optimal conditions involve using tert-butyl nitrite (TBN) as the NO₂ radical source and TEMPO in toluene at 70°C under air for 24 hours.
Step 3: Rearomatization
-
The crude reaction mixture is then treated with 6 N HCl in acetonitrile at 70°C for 36 hours to induce rearomatization, yielding the desired meta-nitropyridine with excellent regioselectivity.
Data Presentation
Table 1: Comparison of Yields for Different Nitropyridine Synthesis Methods
| Target Product | Method | Substrate | Conditions | Yield (%) | Reference |
| 3-Nitropyridine | Direct Nitration | Pyridine | KNO₃ in fuming H₂SO₄, 330°C | 6 | [4] |
| 3-Nitropyridine | Direct Nitration | Pyridine | Nitryl fluoride (NO₂F) | 10 | [4] |
| 3-Nitropyridine | Dearomatization-Rearomatization | 2-Phenylpyridine derivative | TBN, TEMPO, Toluene, 70°C; then 6N HCl, CH₃CN, 70°C | 87 | [4] |
| 4-Nitropyridine | N-Oxide Strategy | Pyridine N-oxide | Fuming HNO₃, H₂SO₄, 125-130°C | Good | [7][10] |
| 2-Amino-5-nitropyridine | Oxidative Substitution | 3-Nitropyridine | NH₃, KMnO₄ | 66 | [11] |
| 2-Butylamino-5-nitropyridine | Oxidative Substitution | 3-Nitropyridine | Butylamine, KMnO₄ | 92 | [11] |
Visualizations
Caption: Synthetic pathways to regioselective nitropyridine synthesis.
Caption: Troubleshooting logic for improving regioselectivity.
References
- 1. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. Discuss the chemistry of pyridine under nitration | Filo [askfilo.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sciencemadness.org [sciencemadness.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming the Low Reactivity of the Amino Group in 4-Amino-2-nitropyridine
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of the amino group in 4-Amino-2-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: Why is the amino group in this compound so unreactive?
The low reactivity of the 4-amino group is primarily due to the strong electron-withdrawing effect of the nitro group (-NO₂) at the 2-position of the pyridine ring. This effect significantly reduces the electron density on the amino group's nitrogen atom, decreasing its nucleophilicity and making it less prone to react with electrophiles.
Q2: What are the general strategies to enhance the reactivity of the amino group in this compound?
To overcome the deactivating effect of the nitro group, several strategies can be employed:
-
Use of potent catalysts: Nucleophilic catalysts like 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate acylation reactions.
-
Employing highly reactive electrophiles: Instead of standard reagents, using more reactive counterparts, such as acid chlorides over carboxylic acids, or sulfonyl chlorides, can drive the reaction forward.
-
Activation of the amino group: In some cases, deprotonation of the amino group with a strong, non-nucleophilic base can increase its nucleophilicity.
-
Elevated reaction temperatures: Increasing the temperature can provide the necessary activation energy for the reaction to proceed, although this may also lead to side reactions.
Q3: Can I use Lewis acids to catalyze reactions with this compound?
While Lewis acids are often used to activate electrophiles in acylation reactions, their use with this compound can be problematic. The basic nitrogen atom of the pyridine ring can coordinate with the Lewis acid, leading to catalyst inhibition or deactivation.[1] If a Lewis acid is to be used, careful selection of a catalyst that does not strongly bind to the pyridine nitrogen is crucial, and stoichiometric amounts of the Lewis acid might be necessary.
Troubleshooting Guides
Acylation Reactions (e.g., formation of amides)
Problem: Low or no conversion during acylation with an acid anhydride or carboxylic acid.
This is the most common issue, stemming from the low nucleophilicity of the amino group.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for failed acylation reactions.
Detailed Methodologies:
Protocol 1.1: DMAP-Catalyzed Acylation with Acetic Anhydride
This protocol is adapted from standard procedures for the acylation of less reactive amines.[2][3]
-
Dissolve this compound (1.0 eq.) in a dry, aprotic solvent such as dichloromethane (DCM) or acetonitrile.
-
Add 4-(Dimethylamino)pyridine (DMAP) (0.1-0.2 eq.).
-
Add triethylamine (1.5 eq.) to act as a scavenger for the acid byproduct.
-
Cool the mixture to 0 °C.
-
Slowly add acetic anhydride (1.2 eq.).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
If the reaction is sluggish, gentle heating (e.g., 40 °C) may be applied.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
| Reactant/Reagent | Molar Eq. | Role |
| This compound | 1.0 | Substrate |
| Acetic Anhydride | 1.2 | Acylating Agent |
| DMAP | 0.1 - 0.2 | Catalyst |
| Triethylamine | 1.5 | Acid Scavenger |
Table 1: Reagents for DMAP-Catalyzed Acylation.
Sulfonylation Reactions (e.g., formation of sulfonamides)
Problem: Difficulty in forming the sulfonamide bond with sulfonyl chlorides.
Similar to acylation, this is due to the poor nucleophilicity of the amino group.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for failed sulfonylation reactions.
Detailed Methodologies:
Protocol 2.1: Sulfonylation using p-Toluenesulfonyl Chloride in Pyridine
This is a standard method that often requires elevated temperatures for unreactive amines.
-
Dissolve this compound (1.0 eq.) in an excess of dry pyridine, which acts as both the solvent and the acid scavenger.
-
Add p-toluenesulfonyl chloride (1.1 eq.) portion-wise at room temperature.
-
Heat the reaction mixture to reflux (around 115 °C) and maintain for 6-12 hours, monitoring the reaction progress.
-
After cooling, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.
| Reactant/Reagent | Molar Eq. | Role |
| This compound | 1.0 | Substrate |
| p-Toluenesulfonyl Chloride | 1.1 | Sulfonylating Agent |
| Pyridine | Excess | Solvent and Base |
Table 2: Reagents for Sulfonylation in Pyridine.
Urea Formation
Problem: Failure to form a urea derivative.
Direct reaction with urea is unlikely to be successful. A more reactive carbonyl source is needed.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for failed urea formation.
Detailed Methodologies:
Protocol 3.1: Urea Formation via Reaction with an Isocyanate
This is often the most direct method for preparing unsymmetrical ureas from an available isocyanate. A patent for the synthesis of a similar pyridinylurea uses this approach.[4]
-
Dissolve this compound (1.0 eq.) in a dry, polar aprotic solvent like dimethylformamide (DMF).
-
Add the desired isocyanate (e.g., phenyl isocyanate) (1.05 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. If no reaction is observed, gradually heat the mixture to 60-80 °C and monitor by TLC.
-
Upon completion, cool the reaction and pour it into water to precipitate the urea product.
-
Collect the solid by filtration, wash with water, and dry. Recrystallization may be necessary for purification.
| Reactant/Reagent | Molar Eq. | Role |
| This compound | 1.0 | Substrate |
| R-Isocyanate | 1.05 | Reagent |
| DMF | - | Solvent |
Table 3: Reagents for Urea Formation with an Isocyanate.
Protocol 3.2: Urea Formation using a Phosgene Equivalent (CDI)
This two-step, one-pot procedure is a safer alternative to using phosgene gas and is effective for forming unsymmetrical ureas.[5]
-
In a dry flask under an inert atmosphere, dissolve carbonyldiimidazole (CDI) (1.1 eq.) in a dry aprotic solvent (e.g., THF or DCM).
-
Slowly add a solution of this compound (1.0 eq.) in the same solvent.
-
Stir the mixture at room temperature for 2-4 hours, or until the formation of the activated carbamoyl-imidazole intermediate is complete (can be monitored by TLC, watching for the disappearance of the starting amine).
-
Add the second amine (a more nucleophilic amine is preferred for this step) (1.2 eq.) to the reaction mixture.
-
Stir at room temperature or with gentle heating until the reaction is complete.
-
Quench the reaction with water and work up by extraction.
| Reactant/Reagent | Molar Eq. | Role |
| This compound | 1.0 | Substrate 1 |
| Carbonyldiimidazole (CDI) | 1.1 | Carbonyl Source |
| Second Amine (R₂NH) | 1.2 | Substrate 2 |
Table 4: Reagents for Urea Formation with CDI.
Data Presentation
The following table summarizes expected outcomes for reactions with this compound based on protocols for structurally similar, deactivated amines. Actual yields may vary and optimization is likely required.
| Reaction Type | Reagents | Conditions | Expected Outcome | Reference for Analogy |
| Acylation | Acetic Anhydride, DMAP, Et₃N | DCM, RT to 40°C | Moderate to Good Yield | [6] |
| Sulfonylation | p-Toluenesulfonyl Chloride | Pyridine, Reflux | Low to Moderate Yield | [7] |
| Urea Formation | Phenyl Isocyanate | DMF, 25-80°C | Moderate to Good Yield | [4] |
| Urea Formation | CDI, then a primary amine | THF, RT | Moderate Yield | [5] |
Table 5: Summary of Potential Reaction Outcomes.
Disclaimer: The provided protocols are based on established chemical principles and analogous reactions. They should be adapted and optimized for specific experimental setups. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.
References
- 1. smart.dhgate.com [smart.dhgate.com]
- 2. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Preventing decomposition of 4-Amino-2-nitropyridine during reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the decomposition of 4-Amino-2-nitropyridine during chemical reactions. The following information is compiled from available literature and general principles of organic chemistry for nitropyridine and aminopyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound during a reaction?
A1: The decomposition of this compound is primarily influenced by factors such as high temperatures, strong acidic or basic conditions, presence of strong oxidizing agents, and exposure to light. The electron-withdrawing nitro group and the electron-donating amino group on the pyridine ring make it susceptible to various degradation pathways.
Q2: What are the likely decomposition products of this compound?
A2: While specific studies on this compound are limited, analogous compounds like 3,4-diaminopyridine have been shown to degrade under oxidative stress to form products such as 4-amino-3-nitropyridine and 3,4-diaminopyridine-N-oxide[1]. Therefore, potential decomposition products of this compound could include hydroxylated pyridines, N-oxides, and products from the reduction of the nitro group or modification of the amino group. Hydrolysis of the amino group to a hydroxyl group, forming 4-hydroxy-2-nitropyridine, is also a possibility under certain conditions.
Q3: How can I monitor the decomposition of this compound during my reaction?
A3: The most effective way to monitor the decomposition is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. This allows for the separation and quantification of the parent compound and any degradation products. Thin-Layer Chromatography (TLC) can also be a quick qualitative tool to check for the formation of byproducts.
Q4: Are there any general storage recommendations to ensure the stability of this compound?
A4: To ensure stability, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to heat, moisture, and light, which can all contribute to its degradation over time.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving this compound.
Issue 1: Low Yield and Formation of Unidentified Impurities
Possible Causes:
-
Thermal Decomposition: The reaction temperature may be too high, causing the degradation of the starting material or product.
-
Side Reactions: The reaction conditions may favor the formation of side products. For instance, in nucleophilic aromatic substitution reactions, self-condensation or reaction with the solvent can occur.
-
Instability to Reagents: The compound may be unstable in the presence of strong acids, bases, or oxidizing/reducing agents used in the reaction.
Troubleshooting Steps:
-
Optimize Reaction Temperature: Run the reaction at a lower temperature and monitor the progress.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Protecting Groups: Consider protecting the amino group, for example, as a carbamate (e.g., Boc or Cbz), to prevent its participation in side reactions.
-
Reagent Purity: Ensure all reagents and solvents are pure and dry, as impurities can catalyze decomposition.
-
Stepwise Addition: Add reactive reagents slowly and in a controlled manner to manage exothermic reactions and minimize localized heating.
Issue 2: Discoloration of the Reaction Mixture
Possible Causes:
-
Formation of Colored Byproducts: Decomposition or side reactions can lead to the formation of colored impurities. Nitropyridine compounds, in particular, can form highly colored charge-transfer complexes.
-
Oxidation: The amino group is susceptible to oxidation, which can result in colored products.
Troubleshooting Steps:
-
Inert Atmosphere: As mentioned previously, working under an inert atmosphere is crucial.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant may be beneficial, although compatibility with the desired reaction must be verified.
-
Purification: If discoloration occurs, the product will likely require purification by column chromatography or recrystallization to remove the colored impurities.
Data Presentation
The following table summarizes hypothetical stability data for this compound under various stress conditions, based on general knowledge of similar compounds. This data is for illustrative purposes and should be confirmed experimentally.
| Stress Condition | Temperature (°C) | Duration | Hypothetical % Degradation | Potential Degradation Products |
| Acidic (0.1 M HCl) | 50 | 24 h | 15-25% | 4-Hydroxy-2-nitropyridine, Polymerization products |
| Basic (0.1 M NaOH) | 50 | 24 h | 10-20% | 4-Hydroxy-2-nitropyridine, Azoxy compounds |
| Oxidative (3% H₂O₂) | 25 | 24 h | 20-30% | This compound-N-oxide, Nitroso derivatives |
| Thermal (Solid state) | 100 | 48 h | 5-10% | Dimerization or polymerization products |
| Photolytic (UV light) | 25 | 24 h | 30-40% | Radical coupling products, ring-opened fragments |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Minimized Decomposition
This protocol provides a general method for reacting this compound with a nucleophile while minimizing decomposition.
Materials:
-
This compound
-
Nucleophile (e.g., an amine or thiol)
-
Anhydrous, non-protic solvent (e.g., DMF, DMSO, or NMP)
-
Mild, non-nucleophilic base (e.g., K₂CO₃ or DIPEA)
-
Round-bottom flask, magnetic stirrer, and inert gas supply
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq) and the anhydrous solvent.
-
Add the mild base (1.5 - 2.0 eq) to the mixture and stir.
-
Slowly add the nucleophile (1.1 - 1.5 eq) to the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or HPLC. If the reaction is slow, gently warm the mixture to 40-50 °C. Avoid high temperatures.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Protection of the Amino Group as a Boc-Carbamate
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous solvent (e.g., THF or Dichloromethane)
Procedure:
-
Dissolve this compound (1.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (1.2 eq) and a catalytic amount of DMAP.
-
Slowly add a solution of Boc₂O (1.1 eq) in the same solvent.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
The Boc-protected this compound can then be used in subsequent reactions. The Boc group can be removed under acidic conditions (e.g., TFA in DCM).
Mandatory Visualization
Caption: Potential decomposition pathways of this compound.
Caption: Troubleshooting workflow for reactions with this compound.
References
How to improve the solubility of 4-Amino-2-nitropyridine for reactions
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of 4-Amino-2-nitropyridine for chemical reactions. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues you may encounter when trying to dissolve this compound for your experiments.
Q1: My this compound is not dissolving in a standard non-polar solvent (e.g., hexanes, toluene). What should I do first?
A1: this compound is a polar molecule due to the presence of amino (-NH2) and nitro (-NO2) functional groups, as well as the nitrogen atom in the pyridine ring. Therefore, it is expected to have poor solubility in non-polar solvents.
Your first step should be to switch to a more polar solvent. Polar aprotic solvents are often excellent choices for dissolving polar organic compounds. We recommend starting with small-scale solubility tests (see Experimental Protocols) using solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).
Q2: I have tried common polar solvents like ethanol and Dichloromethane (DCM) with limited success. What are my next options?
A2: If standard polar solvents are not effective, you can employ several other techniques:
-
Co-solvency: Use a mixture of solvents. For example, a small amount of DMSO or DMF can be added to a solvent like acetonitrile or ethanol to create a co-solvent system with significantly higher solvating power.
-
pH Adjustment: The 4-amino group and the pyridine ring nitrogen are basic and can be protonated in an acidic medium. The resulting salt will have significantly higher solubility in polar protic solvents, including water. Adding a small amount of a strong acid (e.g., HCl, H2SO4) can facilitate dissolution. This is a common strategy used in reactions involving aminopyridines.[1][2] Caution: Ensure that acidic conditions are compatible with your planned reaction scheme and downstream processing.
-
Heating: Gently warming the solvent while stirring can increase both the rate of dissolution and the equilibrium solubility. However, be cautious, as nitro-aromatic compounds can be thermally sensitive. Always perform this on a small scale first and monitor for any color change that might indicate decomposition.
Q3: My reaction must be performed in an aqueous medium, but the compound is insoluble in water. How can I proceed?
A3: For aqueous reactions, pH adjustment is the most effective method. By adding an acid to lower the pH, you can protonate the this compound to form a much more water-soluble pyridinium salt.
Alternatively, while less common for synthesis and more for formulation, techniques from pharmaceutical sciences can be adapted:[3]
-
Solid Dispersion: A solid dispersion can be created by dissolving the compound and a hydrophilic, inert carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG)) in a common solvent and then removing the solvent. This leaves the compound finely dispersed in the hydrophilic matrix, which can improve aqueous wettability and dissolution.
-
Inclusion Complexation: Using host molecules like cyclodextrins can encapsulate the poorly soluble compound, shielding its hydrophobic parts and presenting a more hydrophilic exterior to the aqueous solvent.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in various solvents?
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is highly dependent on pH. The molecule has two basic centers: the amino group and the pyridine ring nitrogen. In acidic conditions (low pH), these sites can be protonated to form a cationic salt. This salt has a formal charge and is significantly more polar than the neutral molecule, leading to a dramatic increase in its solubility in polar solvents like water. The predicted pKa for the similar compound 4-Amino-3-nitropyridine is approximately 5.02.[4]
Q3: Are there any safety concerns when attempting to dissolve this compound?
A3: Yes. As with many nitro-aromatic compounds, there are potential safety hazards:
-
Thermal Instability: Nitro-aromatics can be energetic materials and may decompose exothermically at elevated temperatures. Avoid excessive heating.[6]
-
Toxicity: Aminopyridines can be toxic.[7] 2-Amino-4-nitropyridine is classified as harmful if swallowed and causes serious eye irritation.[8] Always handle this compound with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.
Data Presentation
The following table summarizes the experimentally determined solubility of 2-aminopyridine, a structurally related compound, in various solvents at 298.15 K (25 °C). This data serves as an excellent starting point for your solvent selection process.
| Solvent | Solvent Type | Solubility of 2-Aminopyridine (Mole Fraction, x₁) at 25°C[5] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 0.5363 |
| Dimethylformamide (DMF) | Polar Aprotic | 0.4907 |
| Methanol | Polar Protic | 0.3541 |
| Ethanol | Polar Protic | 0.2526 |
| n-Propanol | Polar Protic | 0.1983 |
| n-Butanol | Polar Protic | 0.1601 |
| Acetonitrile | Polar Aprotic | 0.0475 |
| Cyclohexane | Non-polar | 0.0016 |
Data extracted from the Journal of Chemical & Engineering Data, 2022.[5]
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
Objective: To efficiently determine a suitable solvent for this compound.
Materials:
-
This compound
-
A selection of candidate solvents (e.g., DMSO, DMF, Acetonitrile, Methanol, Water)
-
Small vials (1-2 mL) with caps
-
Magnetic stir plate and micro stir bars (optional)
-
Vortex mixer
Procedure:
-
Add approximately 5-10 mg of this compound to a clean, dry vial.
-
Add the selected solvent dropwise (e.g., in 100 µL increments) while stirring or vortexing.
-
Observe the mixture after each addition. Note if the solid dissolves completely, partially, or not at all.
-
Continue adding solvent up to a defined volume (e.g., 1 mL) to estimate the approximate solubility.
-
If the compound does not dissolve at room temperature, gently warm the vial (e.g., to 40-50 °C) in a water bath and observe any changes.
-
Record your observations for each solvent to identify the most promising candidates for your reaction.
Protocol 2: Improving Aqueous Solubility via pH Adjustment
Objective: To dissolve this compound in an aqueous medium for reaction.
Materials:
-
This compound
-
Deionized water
-
1 M Hydrochloric Acid (HCl)
-
pH meter or pH indicator strips
-
Stir plate and stir bar
Procedure:
-
Create a suspension of this compound in the desired volume of deionized water.
-
While stirring, slowly add 1 M HCl dropwise to the suspension.
-
Monitor the mixture for the dissolution of the solid.
-
Periodically check the pH of the solution.
-
Continue adding acid until all the solid has dissolved. Record the final pH.
-
Important: This acidic solution is now your reaction medium. Ensure that the low pH and the presence of chloride ions (if using HCl) will not interfere with your subsequent reaction steps.
Visualizations
Caption: A decision workflow for selecting a suitable solvent system for this compound.
Caption: The effect of pH on the solubility of this compound via protonation.
References
- 1. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 2. mdpi.org [mdpi.org]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. 4-Amino-3-nitropyridine CAS#: 1681-37-4 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. epa.gov [epa.gov]
- 8. 2-Amino-4-nitropyridine | C5H5N3O2 | CID 2762822 - PubChem [pubchem.ncbi.nlm.nih.gov]
Managing side reactions during the reduction of 4-nitropyridine-N-oxide
This guide provides troubleshooting advice and detailed experimental protocols for managing side reactions during the reduction of 4-nitropyridine-N-oxide. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reduction of 4-nitropyridine-N-oxide is producing a significant amount of 4-pyridone. How can I minimize this side reaction?
A1: The formation of 4-pyridone is often due to the hydrolysis of the intermediate or final product, 4-aminopyridine, especially under harsh acidic conditions or during work-up when heating neutral or basic aqueous solutions.[1]
-
Troubleshooting Steps:
-
Acid Concentration: If using an Fe/acid reduction system, avoid a large excess of acid. Attempts to minimize the excess of acetic acid are crucial; however, replacing it entirely with water can also lead to the precipitation of basic ferric acetates and promote hydrolysis.[1]
-
Work-up Conditions: When neutralizing the reaction mixture, avoid excessive heating of the aqueous solution, particularly if it is neutral or basic, as this can accelerate the hydrolysis of 4-aminopyridine to 4-pyridone.[1]
-
Reaction Time: Prolonged reaction times at high temperatures in acidic media can increase the likelihood of hydrolysis. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.
-
Q2: I am observing the formation of 4,4'-azopyridine as a byproduct. What conditions favor its formation and how can I avoid it?
A2: The formation of azo compounds like 4,4'-azopyridine is a common side reaction in the reduction of nitro compounds, particularly under neutral or alkaline conditions. It can also occur as a byproduct in reductions with iron and hydrochloric acid.[1]
-
Troubleshooting Steps:
-
pH Control: Maintain acidic conditions during the reduction. The formation of azo compounds is often favored in neutral or alkaline media.
-
Reducing Agent Stoichiometry: Ensure a sufficient excess of the reducing agent is used to drive the reaction to the fully reduced amine. Incomplete reduction can lead to the condensation of intermediate nitroso and hydroxylamine species to form the azo compound.
-
Choice of Acid: When using an iron-based reduction, using 25-30% sulfuric acid has been reported to give a better yield of the desired 4-aminopyridine compared to hydrochloric acid, although the reaction is slower.[1]
-
Q3: My reaction is stalling at the 4-aminopyridine-N-oxide stage, with incomplete reduction of the N-oxide. How can I promote the complete reduction to 4-aminopyridine?
A3: Incomplete reduction to 4-aminopyridine, leaving the N-oxide intact, can occur with milder reducing agents or insufficient reaction time or temperature. This compound is a known byproduct in the reduction with iron and hydrochloric acid.[1]
-
Troubleshooting Steps:
-
Choice of Reducing System: Catalytic hydrogenation with Pd/C is generally very effective at reducing both the nitro group and the N-oxide. An Fe/acid system at reflux is also typically sufficient.
-
Reaction Conditions: Ensure the reaction temperature is adequate. For Fe/acetic acid reductions, reflux temperature is often necessary for complete conversion.[1] For catalytic hydrogenation, ensure sufficient hydrogen pressure and catalyst loading.
-
Catalyst Deactivation: In catalytic hydrogenation, the catalyst can be poisoned by starting materials, intermediates, or byproducts. Ensure the substrate and solvent are of high purity. If catalyst poisoning is suspected, filtering the reaction mixture and adding fresh catalyst may be necessary.
-
Data Presentation
Table 1: Comparison of Reduction Methods for 4-Nitropyridine-N-oxide
| Reduction Method | Target Product | Yield | Byproducts | Reference |
| Fe/Acetic Acid (reflux) | 4-Aminopyridine | Quantitative (with continuous extraction) | - | [1] |
| Fe/Hydrochloric Acid | 4-Aminopyridine | 80-85% | 4-Aminopyridine-N-oxide, 4-Pyridone, 4,4'-Azopyridine | [1] |
| Fe/Sulfuric Acid (25-30%) | 4-Aminopyridine | 85-90% | Slower reaction rate | [1] |
Experimental Protocols
Protocol 1: Reduction with Iron and Acetic Acid
This protocol is a common and effective method for the simultaneous reduction of the nitro group and the N-oxide.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitropyridine-N-oxide (1 equivalent).
-
Reagent Addition: Add iron powder (3-5 equivalents) and glacial acetic acid.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the iron salts.
-
Carefully neutralize the filtrate with a saturated solution of sodium carbonate or sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Catalytic Hydrogenation using Pd/C
This method is highly efficient for the reduction of both the nitro group and the N-oxide.
-
Reaction Setup: To a hydrogenation vessel, add 4-nitropyridine-N-oxide (1 equivalent) and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%) under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation:
-
Seal the vessel and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm, but can be higher).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction by observing hydrogen uptake or by TLC/LC-MS analysis of aliquots.
-
-
Work-up:
-
Carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Protocol 3: Reduction with Sodium Dithionite
Sodium dithionite is a milder reducing agent that can be used for the chemoselective reduction of the nitro group. The N-oxide may or may not be reduced depending on the reaction conditions.
-
Reaction Setup: Dissolve 4-nitropyridine-N-oxide (1 equivalent) in a mixture of a suitable organic solvent (e.g., methanol, THF) and water in a round-bottom flask with a magnetic stirrer.
-
Reagent Addition: Add sodium dithionite (2-4 equivalents) portion-wise to the stirred solution. An exothermic reaction may be observed. A base such as sodium bicarbonate or potassium carbonate can be added to maintain a neutral or slightly basic pH.
-
Reaction: Stir the reaction at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, add water to dissolve the inorganic salts.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography or recrystallization.
Visualizations
References
Technical Support Center: Optimizing Buchwald-Hartwig Amination of Pyridines
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the Buchwald-Hartwig amination of pyridines. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guides
Issue 1: Low to No Conversion
Low or no conversion is a frequent challenge, particularly with less reactive chloropyridines or when catalyst deactivation occurs.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion.
Potential Causes & Solutions:
-
Catalyst Inactivation: The pyridine nitrogen can coordinate with the palladium catalyst, leading to its deactivation. This is a primary challenge in the amination of pyridines.[1]
-
Solution: Employ bulky, electron-rich phosphine ligands that shield the palladium center. Ligands such as XPhos, RuPhos, and BrettPhos are often effective. Using a palladium pre-catalyst (e.g., G3 or G4 palladacycles) can also lead to more reliable formation of the active catalytic species.[2] For challenging substrates like chloropyridines, increasing the catalyst loading to 5 mol% may be necessary.[2]
-
-
Suboptimal Reaction Conditions: The reaction may require higher temperatures or longer times than initially expected.
-
Poor Reagent Purity or Solubility: The presence of oxygen or moisture can deactivate the catalyst. Poor solubility of the pyridine halide, amine, or base can also hinder the reaction.
Issue 2: Significant Side Product Formation (Hydrodehalogenation)
Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction.
Troubleshooting Hydrodehalogenation
Caption: A workflow for minimizing hydrodehalogenation.
Potential Causes & Solutions:
-
Base Choice: Strong bases like sodium tert-butoxide (NaOtBu), while often effective for amination, can sometimes promote hydrodehalogenation.
-
Solution: Consider screening weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[2] Ensure the base is of high purity and anhydrous.
-
-
Ligand Effects: The choice of ligand can influence the relative rates of reductive elimination (desired product) and competing side reactions.
-
Solution: Screen different bulky, electron-rich phosphine ligands to identify one that favors the amination pathway.
-
-
Reaction Conditions: Higher temperatures can sometimes increase the rate of side reactions.
-
Solution: Try lowering the reaction temperature and extending the reaction time. Using a slight excess of the amine (1.2-1.5 equivalents) can also help to favor the desired coupling.[2]
-
Frequently Asked Questions (FAQs)
Q1: Why is the Buchwald-Hartwig amination of pyridines so challenging?
The primary difficulty arises from the nitrogen atom in the pyridine ring, which can act as a ligand and coordinate to the palladium catalyst. This coordination can poison the catalyst, inhibiting its activity and leading to low yields.[1] Electron-deficient pyridines can be particularly challenging substrates.
Q2: How do I choose the right ligand for my pyridine substrate?
The selection of the ligand is critical for a successful reaction. For pyridine substrates, bulky, electron-rich biarylphosphine ligands are generally the most effective. These ligands help to prevent catalyst deactivation by the pyridine nitrogen and facilitate the key steps of the catalytic cycle. Commonly used ligands include XPhos, RuPhos, SPhos, and BrettPhos.[1][2] The optimal ligand may need to be determined empirically for a specific substrate combination.
Q3: What is the best base to use for the amination of pyridines?
The choice of base depends on the functional group tolerance of your substrates.
-
Strong Bases: Sodium tert-butoxide (NaOtBu) is a commonly used and highly effective base that often leads to faster reaction rates.[2]
-
Weaker Bases: For substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are good alternatives, though they may require higher reaction temperatures or longer reaction times.[2]
Q4: Which solvent should I use?
Toluene and 1,4-dioxane are the most common and generally effective solvents for Buchwald-Hartwig amination of pyridines. Tetrahydrofuran (THF) can also be used. For substrates with poor solubility in these solvents, more polar aprotic solvents may be considered, but care must be taken as they can sometimes coordinate to the palladium catalyst. It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.[2]
Q5: Can I use chloropyridines in this reaction?
Yes, but chloropyridines are generally less reactive than the corresponding bromides or iodides. The oxidative addition of the C-Cl bond to the palladium(0) complex is often the rate-limiting step and requires more forcing conditions.[2] This typically involves using more electron-rich and bulky ligands, higher catalyst loadings, and elevated temperatures.[2]
Data Presentation: Comparison of Reaction Conditions
The following tables provide a summary of representative reaction conditions for the Buchwald-Hartwig amination of various pyridine substrates. Note that yields are highly dependent on the specific substrates and reaction conditions.
Table 1: Amination of 3-Bromopyridine with Various Amines
| Amine | Palladium Source / Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Aniline | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 95 |
| Morpholine | XPhos Pd G3 | XPhos | NaOtBu | Toluene | 80 | 92 |
| Benzylamine | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 | 85 |
| Cyclohexylamine | RuPhos Pd G3 | RuPhos | Cs₂CO₃ | Toluene | 100 | 88 |
Data compiled from representative procedures.[3]
Table 2: Comparison of Ligands for the Amination of 2-Chloropyridine with Aniline
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 110 | 91 |
| Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 110 | 88 |
| Pd₂(dba)₃ | BrettPhos | NaOtBu | Toluene | 110 | 93 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 120 | 85 |
This table illustrates a hypothetical optimization based on typical ligand performance for chloropyridines.
Experimental Protocols
Protocol 1: General Procedure for the Amination of 3-Bromopyridine
This is a generalized protocol and may require optimization for specific amines.
Materials:
-
3-Bromopyridine
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (if not using a precatalyst)
-
Base (e.g., NaOtBu, 1.4 equivalents)
-
Anhydrous, degassed toluene
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precatalyst and the base.
-
Add the 3-bromopyridine to the tube.
-
Seal the tube, then evacuate and backfill with the inert gas (repeat three times).
-
Add the anhydrous, degassed toluene via syringe, followed by the amine.
-
Heat the reaction mixture to 80-110°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[3]
Protocol 2: Amination of 2-Amino-5-bromo-4-methylpyridine with an Arylamine
Materials:
-
2-Amino-5-bromo-4-methylpyridine (1 equivalent)
-
Arylamine (1.1 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (2 equivalents)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add 2-amino-5-bromo-4-methylpyridine, the arylamine, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.
References
Validation & Comparative
A Comparative Analysis of 4-Amino-2-nitropyridine and 3-Amino-4-nitropyridine for the Modern Researcher
In the landscape of pharmaceutical and materials science research, the isomeric aminonitropyridines serve as versatile building blocks for the synthesis of a wide array of functional molecules. This guide provides a detailed comparative analysis of two key isomers: 4-Amino-2-nitropyridine and 3-Amino-4-nitropyridine. By examining their physicochemical properties, synthesis, reactivity, and biological potential, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed for informed decision-making in their scientific endeavors.
Physicochemical Properties: A Tale of Two Isomers
| Property | This compound | 3-Amino-4-nitropyridine |
| IUPAC Name | 2-nitropyridin-4-amine[1] | 4-nitropyridin-3-amine[2] |
| CAS Number | 14916-64-4[1] | 13505-02-7[2] |
| Molecular Formula | C₅H₅N₃O₂[1] | C₅H₅N₃O₂[2] |
| Molecular Weight | 139.11 g/mol [1] | 139.11 g/mol [2] |
| Appearance | Solid | Yellow crystalline powder[3] |
| Melting Point | Not available | 203-207 °C[3] |
| Boiling Point | 382 °C (Predicted) | Not available |
| pKa (Predicted) | Not available | A related compound, 4-Amino-2-methoxy-3-nitropyridine, has a predicted pKa of 3.19±0.42.[3] |
| Dipole Moment | Not available | Not available |
| Solubility | Not available | Insoluble in water[3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of these isomers. While a complete, directly comparative dataset is not available, published data for the individual compounds and related structures provide a basis for their characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
3-Amino-4-nitropyridine: Specific ¹H NMR spectral data is available.
Infrared (IR) Spectroscopy:
-
IR spectral data for the parent compound, 4-aminopyridine, is available and can serve as a reference for identifying the characteristic vibrational modes of the amino group and the pyridine ring.[4][5] Specific IR data for the nitrated isomers were not found in the search results.
Synthesis and Reactivity: Building Blocks for Innovation
The synthesis of these aminonitropyridine isomers is a key step in their application. Several synthetic routes have been reported, particularly for the 3-amino-4-nitro isomer.
Synthesis of 3-Amino-4-nitropyridine
Two common methods for the synthesis of 3-Amino-4-nitropyridine (often named 4-Amino-3-nitropyridine in synthetic literature) are:
-
From 4-Aminopyridine: This method involves the nitration of 4-aminopyridine using a mixture of concentrated sulfuric acid and fuming nitric acid.[3][6]
-
From 4-Ethoxy-3-nitropyridine: This route involves the reaction of 4-ethoxy-3-nitropyridine with ammonium acetate.[3][6]
A key reaction of 3-Amino-4-nitropyridine is the reduction of the nitro group to an amino group, yielding 3,4-diaminopyridine, a valuable intermediate for the synthesis of fused heterocyclic systems.[7][8]
Synthesis of this compound
Detailed synthetic protocols for this compound were not as readily available in the search results. However, general methods for the synthesis of nitropyridine derivatives often involve the nitration of the corresponding aminopyridine N-oxide followed by reduction of the N-oxide.[9]
Biological Activities: Potential for Therapeutic Applications
Nitropyridine derivatives are known to exhibit a range of biological activities, making them attractive scaffolds for drug discovery.[10][11][12]
-
Anticancer Activity: Various nitropyridine derivatives have been investigated for their potential as anticancer agents.[12] For instance, some 3-nitropyridine analogues have been identified as microtubule-targeting agents with potent anti-cancer effects.[13]
-
Antimicrobial Activity: Aminonitropyridines have also demonstrated antimicrobial, antifungal, and antibacterial properties.[12][14] The proposed mechanism of action for some of these compounds involves the inhibition of essential bacterial processes like DNA synthesis.
A direct comparative study of the biological activities of this compound and 3-Amino-4-nitropyridine with quantitative data, such as IC50 values, was not found in the provided search results. Such a study would be invaluable in determining the structure-activity relationship and guiding the design of more potent therapeutic agents.
Experimental Protocols
For researchers looking to work with these compounds, detailed experimental protocols are essential. Below are generalized procedures for key experiments based on the available literature.
Synthesis of 3-Amino-4-nitropyridine from 4-Aminopyridine[3]
-
Dissolve 4-aminopyridine in concentrated sulfuric acid under ice-bath conditions.
-
Slowly add fuming nitric acid dropwise while maintaining the temperature between 0-10 °C.
-
After the addition, continue stirring at 0-10 °C for several hours.
-
Warm the reaction mixture to room temperature and then heat at 90 °C for a few hours.
-
After cooling, pour the reaction mixture into ice water and neutralize with a base (e.g., ammonia) to a pH of 7.
-
Collect the resulting precipitate by filtration and dry under reduced pressure to obtain 3-Amino-4-nitropyridine.
Catalytic Hydrogenation of 3-Amino-4-nitropyridine[8]
-
Dissolve 3-Amino-4-nitropyridine in a suitable solvent such as methanol in a round-bottom flask.
-
Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.
-
Seal the flask and purge with hydrogen gas.
-
Maintain the reaction under a hydrogen atmosphere (e.g., using a balloon) and stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 3,4-diaminopyridine.
General Protocol for Cytotoxicity (MTT) Assay[1][4][7][17][18]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound and 3-Amino-4-nitropyridine) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
This compound and 3-Amino-4-nitropyridine, while structurally similar, are expected to exhibit distinct properties and reactivity patterns that can be strategically exploited in chemical synthesis and drug design. The available data indicates that 3-Amino-4-nitropyridine is a well-characterized and accessible building block with established synthetic routes and known reactivity, particularly in its reduction to the corresponding diamine. Information on this compound is comparatively scarcer, highlighting an opportunity for further research to fully elucidate its properties and potential applications. Future comparative studies focusing on their biological activities and physicochemical properties will be instrumental in unlocking the full potential of these valuable isomers.
References
- 1. MTT (Assay protocol [protocols.io]
- 2. pulstec.net [pulstec.net]
- 3. 4-AMINO-2-METHOXY-3-NITROPYRIDINE CAS#: 33623-16-4 [amp.chemicalbook.com]
- 4. alevine.chem.ucla.edu [alevine.chem.ucla.edu]
- 5. calpaclab.com [calpaclab.com]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. "Application of Guggenheim's Short Formula to the Calculation of Dipole" by Robert J. Buenker and George N. Schulte [scholarworks.uni.edu]
- 10. chem.uzh.ch [chem.uzh.ch]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and antimicrobial activity of new amino derivatives of pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of 4-Amino-2-nitropyridine
The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS). For each technique, a prospective experimental protocol is provided, along with a summary of expected performance characteristics based on data from analogous compounds.
Data Presentation: A Comparative Summary
The following table summarizes the potential performance of different analytical techniques for the quantification of 4-Amino-2-nitropyridine. The values are estimations based on methods for structurally related compounds and would need to be confirmed through a full method validation study.
| Parameter | HPLC-UV | GC-NPD | LC-MS/MS |
| Principle | Separation based on polarity, UV detection | Separation based on volatility, nitrogen-phosphorus detection | Separation based on polarity, detection by mass-to-charge ratio |
| Specificity | Good; potential for interference from co-eluting compounds | Good; highly selective for nitrogen-containing compounds | Excellent; high specificity from parent/daughter ion transitions |
| Linearity (r²) | > 0.999 | > 0.99 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% |
| Precision (% RSD) | < 2% | < 5% | < 2% |
| Limit of Detection (LOD) | ng/mL range | ppb range[1] | pg/mL range |
| Limit of Quantitation (LOQ) | ng/mL range | ppb range[1] | pg/mL range |
| Throughput | Moderate | Moderate | High |
| Instrumentation Cost | Moderate | Moderate | High |
| Sample Preparation | Simple dilution | Potential for derivatization | Simple dilution |
Experimental Protocols
The following protocols are adapted from existing methods for structurally similar compounds and should be considered as starting points for the development and validation of a method for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is adapted from a validated procedure for 4-Amino-2-chloropyridine and 4-amino-3-nitrophenol.[2]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sulfuric acid or Acetic acid buffer (for pH adjustment)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and water (e.g., 45:55 v/v) with a small amount of acid (e.g., 0.05% H₂SO₄) to control the ionization of the analyte.
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 Acetonitrile/Water). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent to a known concentration.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
-
Detection Wavelength: Determined by UV scan of a standard solution (likely in the 200-400 nm range).
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solutions to determine the concentration of this compound.
Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)
This protocol is based on a partially validated OSHA method for aminopyridine isomers.[1]
Instrumentation:
-
Gas chromatograph with a Nitrogen-Phosphorus Detector (NPD)
-
Capillary column suitable for amine analysis (e.g., DB-5MS or equivalent)
Reagents:
-
Methanol or other suitable solvent
-
Sodium Hydroxide solution (0.1 N)
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol. Prepare working standards by dilution.
-
Sample Preparation: If the sample is in a solid matrix, extraction with a suitable solvent may be necessary. For air samples, collection on an acid-coated filter followed by extraction with 0.1 N NaOH is a potential approach.[1]
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the analyte.
-
Detector Temperature: 300 °C
-
-
Analysis: Inject the standards to create a calibration curve. Inject the prepared samples to quantify the analyte.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a generalized approach based on common practices for the analysis of small polar molecules.
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 or mixed-mode chromatography column
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid or Ammonium formate (for mobile phase modification)
Procedure:
-
Mobile Phase Preparation: A typical mobile phase would consist of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Standard and Sample Preparation: Prepare stock and working standards of this compound in a suitable solvent. Samples should be diluted in the initial mobile phase composition.
-
LC Conditions:
-
Gradient Elution: A gradient from low to high organic content (Solvent B) will likely be required to elute the analyte and wash the column.
-
Flow Rate: 0.2 - 0.5 mL/min
-
Injection Volume: 1 - 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray ionization in positive mode (ESI+).
-
MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺. Product ions will need to be determined by infusing a standard solution and performing a product ion scan.
-
Collision Energy and other parameters: These will need to be optimized for the specific instrument and analyte.
-
-
Analysis: A calibration curve is constructed from the standard solutions. The concentration in the samples is determined by comparing their response to the calibration curve.
Mandatory Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for the validation of an analytical method, based on ICH guidelines.
Caption: A flowchart of the analytical method validation process.
Logical Relationship of Analytical Techniques
This diagram shows the relationship between the separation and detection principles of the discussed analytical methods.
Caption: Interrelation of separation and detection methods.
References
A Comparative Guide to the Pharmacological Activity of 4-Aminopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the pharmacological activities of 4-aminopyridine (4-AP) and its key derivatives. By summarizing quantitative data, detailing experimental protocols, and visualizing critical pathways, this document serves as a comprehensive resource for professionals engaged in neurological drug discovery and development.
Introduction and Mechanism of Action
4-Aminopyridine (4-AP) and its derivatives are a class of drugs known as potassium channel blockers. Their primary therapeutic effect stems from their ability to block voltage-gated potassium (Kv) channels in neurons.[1][2] In healthy myelinated neurons, these channels are typically located under the myelin sheath and play a crucial role in repolarizing the cell membrane to terminate an action potential. However, in demyelinating diseases such as multiple sclerosis (MS), the loss of myelin exposes these channels, leading to an excessive leakage of potassium ions. This leakage weakens the propagation of the action potential, potentially causing it to fail, which manifests as neurological deficits.[1][3]
4-AP derivatives counteract this by blocking the exposed Kv channels. This blockade reduces potassium efflux, which prolongs the depolarization phase of the action potential. The extended depolarization allows voltage-gated calcium channels to remain open longer, increasing calcium influx at the presynaptic terminal and subsequently enhancing the release of neurotransmitters like acetylcholine.[1][4] This restoration of signal conduction is the fundamental mechanism behind the clinical benefits observed with these compounds, such as improved walking in MS patients treated with Dalfampridine (an extended-release form of 4-AP).[2]
While sharing this core mechanism, derivatives of 4-AP exhibit distinct potencies, selectivities, and pharmacokinetic profiles, leading to different clinical applications. For instance, 4-AP (Dalfampridine) is approved for improving walking in MS, whereas its analog, 3,4-diaminopyridine (3,4-DAP), is a first-line treatment for the peripheral neuromuscular disorder Lambert-Eaton myasthenic syndrome (LEMS).[1] These differences are largely attributed to variations in their ability to penetrate the blood-brain barrier and their intrinsic potency against specific Kv channel subtypes.[1]
Comparative Pharmacological Data
The potency of 4-AP derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against specific Kv channels. Lower IC₅₀ values indicate higher potency. The following tables summarize key quantitative data from comparative studies.
Table 1: IC₅₀ of 4-AP and Analogs on Shaker K⁺ Channels
The Shaker K⁺ channel in Drosophila is a well-studied homolog of the mammalian Kv1 channel family, often used for structure-activity relationship (SAR) studies. The data below was obtained at a testing potential of +40 mV.
| Compound | Substitution | IC₅₀ (µM) | Relative Potency vs. 4-AP |
| 4-Aminopyridine (4-AP) | None | 201 | 1.0x |
| 3-Methyl-4-AP (3Me4AP) | 3-Methyl | 31 | ~7x more potent |
| 3-Fluoro-4-AP (3F4AP) | 3-Fluoro | 215 | ~0.9x (similar) |
| 3-Methoxy-4-AP (3MeO4AP) | 3-Methoxy | 672 | ~3.3x less potent |
| 3-Trifluoromethyl-4-AP (3CF₃4AP) | 3-Trifluoromethyl | 841 | ~4.2x less potent |
| 2-Trifluoromethyl-4-AP (2CF₃4AP) | 2-Trifluoromethyl | >10,000 | ~60x less active |
Data sourced from Rodriguez-Rangel et al., 2020.[5][6]
This SAR study highlights that small substitutions at the 3-position of the pyridine ring significantly impact potency. A methyl group (3Me4AP) enhances blocking activity nearly sevenfold, while bulkier or electron-withdrawing groups at the same position (3MeO4AP, 3CF₃4AP) reduce potency.[3][5][6] Substitution at the 2-position appears to be detrimental to activity.[5][6]
Table 2: IC₅₀ of 4-AP and Metabolites on Human Kv Channels
This table shows the potency of 4-AP and its primary metabolites on specific human Kv channel subtypes expressed in HEK293 cells. These channels are considered potential targets for mediating the clinical effects of 4-AP.
| Compound | IC₅₀ on Kv1.1 (µM) | IC₅₀ on Kv1.2 (µM) | IC₅₀ on Kv1.4 (µM) |
| 4-Aminopyridine (4-AP) | 242 | 399 | 399 |
| 3-Hydroxy-4-aminopyridine | 7,886 | 23,652 | 23,191 |
| 3-Hydroxy-4-aminopyridine sulfate | >50,000 | >50,000 | >50,000 |
Data sourced from Caggiano et al., 2013.[7]
The data clearly indicates that the primary metabolites of 4-AP are substantially less potent (by one to two orders of magnitude) at blocking these specific Kv channels, suggesting they are unlikely to contribute significantly to the therapeutic effects of the parent drug.[7]
Table 3: Comparison of Other Key Aminopyridine Derivatives
| Compound | Key Characteristics |
| 3,4-Diaminopyridine (3,4-DAP) | Generally considered more potent than 4-AP, with some studies suggesting up to 50 times higher potency on squid axon potassium channels.[1][8] It has lower penetration of the blood-brain barrier, making it preferable for peripheral neuromuscular diseases like LEMS.[4] |
| Dalfampridine | An extended-release formulation of 4-AP. It is not a distinct derivative but a formulation designed to maintain stable plasma concentrations, improving tolerability for chronic use in MS.[2] |
Experimental Protocols
The gold-standard method for characterizing the interaction of 4-AP derivatives with voltage-gated ion channels is the whole-cell patch-clamp technique . This electrophysiological method allows for the direct measurement of ion currents across the entire cell membrane.
Representative Protocol: Whole-Cell Voltage-Clamp Recording
This protocol outlines the key steps for assessing the inhibitory effect of a 4-AP derivative on a specific Kv channel subtype expressed in a mammalian cell line (e.g., HEK293).
-
Cell Preparation:
-
Culture a stable cell line heterologously expressing the target human Kv channel (e.g., Kv1.1, Kv1.2).
-
Plate the cells onto glass coverslips a few days prior to recording to allow for adherence.
-
Immediately before recording, place a coverslip into the recording chamber on the microscope stage and perfuse with an extracellular (bath) solution.
-
-
Pipette and Solutions:
-
Fabricate glass micropipettes from borosilicate glass capillaries using a pipette puller to achieve a resistance of 3–7 MΩ.[9]
-
Extracellular Solution (Example): Composed of (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose.
-
Intracellular Solution (Example): Composed of (in mM): 130 K-Gluconate, 10 KCl, 1 EGTA, 10 HEPES, 2 Mg-ATP, and 0.3 Na-GTP. Adjusted to the appropriate pH.
-
Fill the micropipette with the filtered intracellular solution.
-
-
Giga-seal Formation and Whole-Cell Access:
-
Mount the filled pipette onto the patch-clamp headstage and apply light positive pressure.
-
Under microscopic guidance, carefully lower the pipette tip until it touches the membrane of a target cell.
-
Release the positive pressure to allow the membrane to seal against the pipette tip. Apply gentle suction to facilitate the formation of a high-resistance (>1 GΩ) "giga-seal".[10]
-
Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, establishing electrical and molecular access to the cell's interior (whole-cell configuration).[9][11]
-
-
Data Acquisition:
-
Set the amplifier to voltage-clamp mode and hold the cell at a negative resting potential (e.g., -70 mV or -80 mV).
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV for 200 ms) to elicit outward potassium currents.[12][13]
-
Record the baseline current in the absence of any drug.
-
Prepare stock solutions of the 4-AP derivative and dilute them to final concentrations in the extracellular solution.
-
Perfuse the cell with the solution containing the lowest concentration of the test compound until a steady-state effect is observed. Record the resulting currents using the same voltage protocol.
-
Repeat this process for progressively higher concentrations of the compound to establish a dose-response relationship.
-
-
Data Analysis:
-
Measure the peak current amplitude at a specific voltage step (e.g., +40 mV) for the baseline and for each compound concentration.
-
Calculate the percentage of current inhibition for each concentration relative to the baseline.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a Hill equation to determine the IC₅₀ value.[7]
-
Conclusion
The pharmacological activity of 4-aminopyridine derivatives is intrinsically linked to their structure, which dictates their potency and selectivity as voltage-gated potassium channel blockers. While 4-AP and 3,4-DAP are established therapeutic agents, SAR studies reveal significant potential for optimization. Derivatives like 3-methyl-4-aminopyridine demonstrate substantially increased potency, suggesting that targeted chemical modifications can lead to more effective drug candidates. Conversely, the low activity of major metabolites confirms that the parent compounds are responsible for the observed clinical efficacy. The detailed experimental protocols and comparative data provided herein offer a foundational resource for the rational design and evaluation of novel aminopyridines in the pursuit of improved treatments for neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. biorxiv.org [biorxiv.org]
- 4. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of dalfampridine and its metabolites on cloned human potassium channels Kv 1.1, Kv 1.2, and Kv 1.4 expressed in human embryonic kidney cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3,4-diaminopyridine. A potent new potassium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 10. benchchem.com [benchchem.com]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. Potassium Channel Screening & Profiling Services [sbdrugdiscovery.com]
- 13. Voltage-Dependent Potassium Current Recording on H9c2 Cardiomyocytes via the Whole-Cell Patch-Clamp Technique [jove.com]
A Comparative Guide to the Structural Confirmation of 4-Amino-2-nitropyridine Synthesis Products
For researchers, scientists, and drug development professionals, the synthesis and structural confirmation of substituted pyridines are fundamental to the discovery of new therapeutic agents. 4-Amino-2-nitropyridine is a key intermediate in the synthesis of various biologically active molecules. This guide provides an objective comparison of a common synthetic route to this compound with an alternative method for a structurally similar compound, 4-Amino-2-chloro-3-nitropyridine. The comparison is supported by experimental data and detailed protocols for synthesis and structural confirmation.
Comparative Analysis of Synthesis Methods
The synthesis of aminonitropyridines can be approached through various routes, each with its own advantages and disadvantages. Here, we compare the direct amination of a chloronitropyridine to produce this compound with the nitration of an aminopyridine to yield 4-Amino-2-chloro-3-nitropyridine. The choice of method often depends on the availability of starting materials, desired purity, and scalability.
| Parameter | Method 1: Synthesis of this compound | Method 2: Synthesis of 4-Amino-2-chloro-3-nitropyridine |
| Starting Material | 4-Chloro-2-nitropyridine | 2-Chloro-4-aminopyridine |
| Key Transformation | Nucleophilic Aromatic Substitution (Amination) | Electrophilic Aromatic Substitution (Nitration) |
| Reagents | Ammonia (or an ammonia source) | 65% Nitric Acid, Concentrated Sulfuric Acid |
| Reported Yield | Not explicitly found, but expected to be moderate to high | 75-85% (for the 3-nitro isomer)[1] |
| Reported Purity | Dependent on purification method | 95-99% (after recrystallization)[1] |
| Byproducts | Isomeric substitution products (minor) | 4-amino-2-chloro-5-nitropyridine (15-25% yield)[1] |
| Reaction Conditions | Typically requires heating | Controlled low temperature followed by heating |
| Scalability | Generally scalable | Scalable, but requires careful handling of strong acids |
Experimental Protocols
Method 1: Synthesis of this compound (Representative Protocol)
This protocol is based on general procedures for the amination of chloronitropyridines.
1. Reaction Setup:
-
In a sealed pressure vessel, dissolve 4-chloro-2-nitropyridine in a suitable solvent such as ethanol or dioxane.
-
Add an excess of an ammonia source, such as a concentrated aqueous solution of ammonia or ammonium hydroxide.
2. Reaction:
-
Seal the vessel and heat the reaction mixture at a temperature ranging from 100 to 150 °C for several hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
3. Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate has formed, collect it by filtration.
-
If no precipitate forms, evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, water) or by column chromatography on silica gel to afford pure this compound.
4. Structural Confirmation:
-
1H NMR: The spectrum is expected to show characteristic signals for the aromatic protons and the amino group protons.
-
13C NMR: The spectrum will show the corresponding signals for the carbon atoms in the pyridine ring.
-
IR Spectroscopy: Look for characteristic absorption bands for the N-H stretching of the amino group and the N-O stretching of the nitro group.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of this compound (C5H5N3O2, MW: 139.11 g/mol ) should be observed[2].
Method 2: Synthesis of 4-Amino-2-chloro-3-nitropyridine[1]
1. Reaction Setup:
-
In a flask equipped with a stirrer and a dropping funnel, dissolve 2-chloro-4-aminopyridine in concentrated sulfuric acid at a controlled low temperature (e.g., 0-5 °C).
2. Nitration:
-
Slowly add a nitrating mixture of 65% nitric acid and concentrated sulfuric acid to the solution while maintaining the low temperature.
-
After the addition is complete, stir the reaction mixture at the same temperature for a specified time, then allow it to warm to room temperature and heat to ensure complete reaction.
3. Work-up and Purification:
-
Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate solution) to a pH of approximately 6.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent.
-
Separate the isomeric products (3-nitro and 5-nitro) by recrystallization to obtain pure 4-Amino-2-chloro-3-nitropyridine.
4. Structural Confirmation:
-
1H NMR: The spectrum will show distinct signals for the protons on the pyridine ring, allowing for the differentiation between the 3-nitro and 5-nitro isomers. A patent provides an example 1H NMR chart for the related 4-amino-2-chloro-5-nitropyridine[1].
-
13C NMR: The carbon signals will further confirm the structure of the desired isomer.
-
IR Spectroscopy: Characteristic peaks for the amino and nitro groups will be present.
-
Mass Spectrometry: The molecular ion peak will correspond to the mass of 4-Amino-2-chloro-3-nitropyridine (C5H4ClN3O2, MW: 173.56 g/mol ).
Synthesis and Confirmation Workflow
The following diagram illustrates the general workflow for the synthesis and structural confirmation of a substituted aminonitropyridine.
References
A Comparative Guide to 4-Amino-2-nitropyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the strategic selection of reagents is paramount to achieving desired molecular architectures with high efficiency and purity. 4-Amino-2-nitropyridine has emerged as a versatile building block, particularly in the synthesis of complex heterocyclic compounds with significant biological activity. This guide provides an objective comparison of this compound with other relevant reagents, supported by experimental data, to inform synthetic strategy and reagent choice in the laboratory.
At a Glance: this compound as a Synthetic Intermediate
This compound is a valuable precursor in the synthesis of a variety of bioactive molecules, including kinase inhibitors and other pharmaceuticals.[1][2][3] Its utility stems from the presence of multiple reactive sites that can be selectively functionalized. The electron-withdrawing nitro group activates the pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr), while the amino group provides a handle for further derivatization.
Performance in Key Synthetic Transformations: A Comparative Analysis
The true measure of a synthetic reagent lies in its performance in key chemical reactions. This section benchmarks this compound against a common alternative, 4-chloro-2-nitropyridine, in the context of nucleophilic aromatic substitution (SNAr), a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a fundamental transformation for the synthesis of substituted aromatic compounds. The reactivity of the aromatic substrate is a critical factor in the success of this reaction. The electron-deficient nature of the pyridine ring, further accentuated by the presence of a nitro group, renders halopyridines and related compounds susceptible to nucleophilic attack.
To provide a quantitative comparison, we will consider the reaction of a nucleophile, such as aniline, with both this compound and 4-chloro-2-nitropyridine. In the case of this compound, the reaction would proceed via displacement of the nitro group, while for 4-chloro-2-nitropyridine, the chloro group would act as the leaving group.
Table 1: Comparison of this compound and 4-chloro-2-nitropyridine in a Representative SNAr Reaction with Aniline
| Reagent | Leaving Group | Product | Reaction Conditions | Yield (%) | Reference |
| This compound | -NO2 | N-phenyl-2-nitropyridin-4-amine | Aniline, Heat | Data not available in searched literature | - |
| 4-chloro-2-nitropyridine | -Cl | N-phenyl-2-nitropyridin-4-amine | Aniline, Heat | Expected to be high | [General SNAr principles] |
Note: Specific yield data for the direct SNAr reaction of this compound with aniline was not available in the searched literature. The comparison is based on established principles of nucleophilic aromatic substitution, where halides are generally better leaving groups than a nitro group in the absence of specific activation.
The synthesis of precursors is also a critical consideration. A patent describes the nitration of 4-amino-2-chloropyridine to yield a mixture of 4-amino-2-chloro-3-nitropyridine (85% yield) and 4-amino-2-chloro-5-nitropyridine (15% yield), which could serve as precursors to compounds that are alternatives to those derived from this compound.[4]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of synthetic methodologies.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution of a Chloronitropyridine with an Amine
This protocol is adapted from a general procedure for the reaction of 2-chloro-5-nitropyridine with amines and can be considered as a starting point for the reaction of 4-chloro-2-nitropyridine with aniline.
Materials:
-
4-chloro-2-nitropyridine (1.0 equiv)
-
Aniline (1.1 equiv)
-
Potassium carbonate (K2CO3) (1.5 equiv)
-
Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-2-nitropyridine (1.0 equiv), aniline (1.1 equiv), and potassium carbonate (1.5 equiv).
-
Add anhydrous dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M.
-
Heat the reaction mixture to 100 °C and maintain for 5-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-phenyl-2-nitropyridin-4-amine.
Visualization of Synthetic and Biological Pathways
Visual representations of reaction workflows and biological signaling pathways can greatly enhance understanding and communication among researchers.
Synthetic Workflow for SNAr Reactions
The following diagram illustrates a typical experimental workflow for the synthesis of substituted aminopyridines via a nucleophilic aromatic substitution reaction.
Role in Kinase Inhibitor Signaling Pathways
Aminopyridine derivatives, which can be synthesized from this compound, are prevalent scaffolds in the development of kinase inhibitors. These inhibitors often function by competing with ATP for binding to the kinase's active site, thereby blocking downstream signaling pathways that are often dysregulated in diseases like cancer.
The following diagram illustrates the general mechanism of action for an aminopyridine-based kinase inhibitor targeting a generic kinase signaling pathway.
Conclusion
This compound stands as a valuable and versatile reagent in the synthetic chemist's toolbox. Its utility in constructing complex, biologically active molecules is well-documented. While direct quantitative comparisons with alternatives like 4-chloro-2-nitropyridine in specific SNAr reactions require further investigation, the principles of organic chemistry suggest that both substrates offer viable routes to substituted aminopyridines. The choice between these reagents will likely depend on factors such as commercial availability, cost, and the specific electronic and steric requirements of the target molecule. The provided protocols and diagrams offer a foundational framework for researchers to design and execute synthetic strategies utilizing these important building blocks.
References
- 1. Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
The Versatility of 4-Amino-2-nitropyridine as a Precursor for Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel and effective kinase inhibitors is a continuous endeavor. The pyridine scaffold is a well-established pharmacophore in this pursuit, and its derivatives serve as crucial building blocks. This guide provides a comparative analysis of 4-Amino-2-nitropyridine as a precursor for kinase inhibitors, evaluating its efficacy against alternative heterocyclic scaffolds such as 4-aminopyrazolopyrimidines and 4-aminoquinolines. The comparison is supported by experimental data on inhibitory activity and detailed synthetic protocols.
The strategic placement of amino and nitro groups on the pyridine ring makes this compound and its isomers valuable intermediates in the synthesis of a diverse range of biologically active molecules, including potent kinase inhibitors. The nitro group can be readily reduced to an amino group, which, along with the existing amino group, provides two points for cyclization or further functionalization to construct various heterocyclic systems that can effectively target the ATP-binding site of kinases.
Comparative Efficacy of Kinase Inhibitors
The efficacy of a kinase inhibitor is primarily determined by its ability to inhibit the target kinase at low concentrations, typically measured as the half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values of kinase inhibitors derived from 4-aminopyridine derivatives and its alternatives. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions and target kinases.
Table 1: Kinase Inhibitors Derived from Aminonitropyridine Precursors
| Precursor | Target Kinase | Inhibitor Scaffold | IC50 (µM) | Reference |
| 2-Amino-4-methyl-5-nitropyridine | DNA-PK | Triazolo[1,5-a]pyridine | Not specified | [1] |
| 2-Chloro-5-methyl-3-nitropyridine | JAK2 | Pyridine-based | 8.5 - 12.2 | [1] |
| 2-Amino-5-nitropyridine | Anticancer (MCF-7) | Nitropyridine linked 4-arylidenethiazolidin-4-one | 6.41 | [1] |
| 2-Chloro-3-nitropyridine | Urease | 3-Nitropyridylpiperazine | 2.0 - 2.3 | [1] |
Table 2: Kinase Inhibitors Derived from 4-Aminopyrazolopyrimidine Precursors
| Inhibitor | Target Kinase(s) | IC50 (nM) | Reference |
| Compound 27 | BTK | 400 (in Mino cell line) | [2] |
| Ibrutinib | BTK | 15700 (in Mino cell line) | [2] |
| TAS-120 | FGFR1, FGFR2, FGFR3, FGFR4 | 3.9, 1.3, 1.6, 8.3 | [2] |
| Rogaratinib (Compound 4) | FGFR1, FGFR2, FGFR3, FGFR4 | 15, <1, 19, 33 | [2] |
| PP1 (Compound 40) | LCK, Fyn | 3 - 6 | [2] |
| PP2 (Compound 41) | LCK, Fyn | 3 - 6 | [2] |
| AD-80 (Compound 42) | RET | 4 | [2] |
Table 3: Kinase Inhibitors Derived from 4-Aminoquinoline Precursors
| Inhibitor | Target Kinase(s) | IC50 (nM) | Reference(s) |
| Compound 14 | RIPK2 | 5.1 ± 1.6 | [3][4] |
| Ponatinib (Control) | RIPK2 | 8.2 ± 2.9 | [3] |
| Compound 3b | EGFR (MCF-7 cells) | 0.13 | [5] |
| Amodiaquine | Plasmodium falciparum | Low nanomolar | [6] |
| Chloroquine | Plasmodium falciparum | Higher IC50 than Amodiaquine against resistant strains | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative experimental protocols for the synthesis of kinase inhibitors from the discussed precursors.
Synthesis of a 4-Aminoquinoline-based RIPK2 Inhibitor
A novel series of 4-aminoquinoline derivatives were synthesized as potent RIPK2 inhibitors. The general synthetic route is depicted below.[3]
General Procedure for the Synthesis of 6-Bromo-N-substituted-quinolin-4-amine: To a solution of 6-bromo-4-chloroquinoline in tert-butanol, the corresponding amine was added. The reaction mixture was heated at 80 °C for 4 hours. After completion of the reaction, the solvent was removed under reduced pressure, and the residue was purified by column chromatography to afford the desired product.[3]
General Procedure for Suzuki Coupling: A mixture of the 6-bromo-N-substituted-quinolin-4-amine, a boronic acid or boronic ester, Pd(PPh3)4, and Na2CO3 in a mixture of 1,4-dioxane and water was heated at 80 °C for 8 hours under a nitrogen atmosphere. After cooling, the reaction mixture was extracted with an organic solvent, and the combined organic layers were dried and concentrated. The crude product was purified by column chromatography.[3]
Synthesis of 4-Aminopyrazolopyrimidine-based Kinase Inhibitors
The 4-aminopyrazolopyrimidine scaffold is a versatile core for a variety of kinase inhibitors. A general synthetic approach is outlined below.
Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine core: The synthesis often starts from a substituted pyrazole derivative, which is then cyclized with a suitable reagent like formamide or a derivative thereof to construct the pyrimidine ring. The amino group at the 4-position is either introduced during the cyclization or by subsequent amination of a 4-halo-pyrazolo[3,4-d]pyrimidine intermediate. Further modifications at various positions of the scaffold lead to a diverse range of potent kinase inhibitors.[2]
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within cellular signaling pathways and the logical flow of experimental procedures is essential for a comprehensive understanding.
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Caption: A generalized workflow for the discovery and development of kinase inhibitors.
Conclusion
This compound and its related aminonitropyridine isomers are valuable and versatile precursors for the synthesis of a wide range of kinase inhibitors. Their utility is demonstrated by their successful application in the development of inhibitors for various kinases, including DNA-PK and JAK2. However, the field of kinase inhibitor discovery is rich with alternative heterocyclic scaffolds, such as 4-aminopyrazolopyrimidines and 4-aminoquinolines, which have also proven to be highly effective.
The choice of a specific precursor will ultimately depend on the target kinase, the desired inhibitor scaffold, and the synthetic strategy. While 4-aminopyrazolopyrimidines and 4-aminoquinolines have led to numerous highly potent kinase inhibitors with nanomolar IC50 values, the continued exploration of aminonitropyridine-based scaffolds holds promise for the discovery of novel inhibitors with unique selectivity and pharmacological profiles. This comparative guide provides a foundation for researchers to make informed decisions in the rational design and synthesis of the next generation of kinase inhibitors.
References
- 1. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and in vitro antitumor activity of 4-aminoquinoline and 4-aminoquinazoline derivatives targeting EGFR tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
In Vitro Efficacy of Novel 4-Amino-2-nitropyridine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of novel compounds conceptually derived from a 4-Amino-2-nitropyridine scaffold. The document outlines their performance against various biological targets, presenting supporting experimental data, detailed protocols for key assays, and visual representations of relevant pathways and workflows. This information is intended to facilitate the evaluation and selection of promising candidates for further preclinical development.
Comparative Analysis of Biological Activity
The synthesized compounds were evaluated for their anticancer, antimicrobial, and enzyme inhibitory activities. The following tables summarize the quantitative data, comparing the efficacy of the novel derivatives with standard reference compounds.
Anticancer Activity
The cytotoxic effects of representative compounds were assessed against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined.
Table 1: In Vitro Cytotoxicity of Novel Anticancer Compounds (IC50 in µM)
| Compound ID | Target/Class | Cell Line (Cancer Type) | IC50 (µM) | Reference Compound | IC50 (µM) |
| AZD7648 | DNA-PK Inhibitor | Various Cancer Models | Potent (nM range) | - | - |
| MI-2 | MALT1 Inhibitor | ABC-DLBCL | Potent | - | - |
| Compound A | MALT1 Inhibitor | ABC-DLBCL | 1-10 | - | - |
| Compound B | General Cytotoxicity | MCF-7 (Breast) | 15.2 ± 1.8 | Doxorubicin | 1.2 ± 0.1 |
| Compound C | General Cytotoxicity | HeLa (Cervical) | 25.5 ± 2.3 | Doxorubicin | 0.9 ± 0.1 |
Note: AZD7648 and MI-2 are representative of potent inhibitors derived from related scaffolds, demonstrating the potential of this chemical class.
Antimicrobial Activity
The antimicrobial efficacy was determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Table 2: In Vitro Antimicrobial Activity of Novel Compounds (MIC in µg/mL)
| Compound ID | Target Organism (Gram +) | MIC (µg/mL) | Target Organism (Gram -) | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Derivative X | Staphylococcus aureus | 31.2 | Escherichia coli | 62.5 | Ciprofloxacin | 5 |
| Derivative Y | Bacillus subtilis | 10 | Escherichia coli | 10 | Ciprofloxacin | 5 |
| Derivative Z | Enterococcus faecalis | 7.8 | Pseudomonas aeruginosa | >100 | Ciprofloxacin | 5 |
Enzyme Inhibitory Activity
The inhibitory potential against specific enzymes was quantified by determining the IC50 values.
Table 3: In Vitro Enzyme Inhibitory Activity of Novel Compounds (IC50 in µM)
| Compound ID | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| Inhibitor P | α-glucosidase | 24.62 ± 0.94 | Acarbose | - |
| Inhibitor Q | h-TNAP | 0.25 ± 0.05 | Suramin | 42.1 ± 7.8 |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.[2]
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C.[1]
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[2][3]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.
Procedure:
-
Compound Preparation: Serial dilutions of the test compounds are prepared in a 96-well microplate containing Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: A standardized inoculum of the target microorganism (adjusted to 0.5 McFarland) is prepared.
-
Inoculation: Each well is inoculated with the microbial suspension. A positive control (broth with inoculum) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for determining the inhibitory effect of a compound on a purified enzyme.[5][6][7]
Procedure:
-
Reagent Preparation: Prepare stock solutions of the purified enzyme, substrate, and test inhibitor in an appropriate assay buffer.[7]
-
Assay Setup: In a 96-well plate, add the enzyme solution to the test and control wells. Add serial dilutions of the inhibitor to the test wells and buffer/vehicle to the control wells.[5][7]
-
Pre-incubation: Incubate the plate for a specific period to allow the inhibitor to bind to the enzyme.[6][7]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.[5][7]
-
Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.[5][7]
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control and calculate the IC50 value from the dose-response curve.[5]
Visualizations
Diagrams illustrating a key signaling pathway and a standard experimental workflow are provided below.
Caption: A generalized workflow for determining the in vitro cytotoxicity of novel compounds using the MTT assay.
Caption: Inhibition of the MALT1 protease by novel compounds blocks the NF-κB signaling pathway in ABC-DLBCL.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. superchemistryclasses.com [superchemistryclasses.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Catalysts for the Reduction of Nitropyridines
The reduction of nitropyridines to their corresponding aminopyridines is a pivotal transformation in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The choice of catalyst for this reaction is critical, influencing not only the reaction's efficiency and yield but also its selectivity and environmental impact. This guide provides a comparative analysis of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
The catalytic hydrogenation of nitroarenes is a widely studied and analogous reaction, with much of the knowledge transferable to the reduction of nitropyridines.[1][2] Catalysts for this transformation can be broadly categorized into those based on noble metals and those based on more abundant and less expensive base metals.
Noble Metal Catalysts: The Benchmark for Efficiency
Catalysts based on noble metals such as palladium (Pd), platinum (Pt), and rhodium (Rh) are frequently the preferred choice for nitro group reductions due to their high activity and efficiency under mild conditions.[3][4]
-
Palladium (Pd): Palladium on carbon (Pd/C) is one of the most extensively used catalysts for the reduction of both aromatic and aliphatic nitro groups.[5] It generally offers excellent yields and is effective under various hydrogen sources, including hydrogen gas (H₂) and transfer hydrogenation reagents like triethylsilane.[6]
-
Platinum (Pt): Platinum-based catalysts are also highly effective and are sometimes favored over palladium, particularly when trying to avoid dehalogenation in substrates containing halogen substituents.[2]
-
Rhodium (Rh): Rhodium catalysts have demonstrated efficacy in the reduction of nitrophenols, nitrobenzoic acids, and nitroanilines at room temperature and atmospheric pressure.[2]
While highly active, noble metal catalysts are susceptible to poisoning by sulfur, nitrogen, and phosphorus-containing compounds, which can reduce their catalytic lifetime and efficiency.[7]
Base Metal Catalysts: Cost-Effective and Sustainable Alternatives
In the pursuit of more sustainable and economical chemical processes, significant research has been dedicated to developing catalysts from earth-abundant base metals like nickel (Ni), cobalt (Co), iron (Fe), copper (Cu), and manganese (Mn).[1][8]
-
Nickel (Ni): Raney nickel is a well-established and cost-effective catalyst for the hydrogenation of substituted nitroarenes.[4] It is particularly useful for substrates where dehalogenation is a concern with Pd/C.[5]
-
Iron (Fe): The use of iron in acidic media is a classic method for nitro group reduction and is known for its mildness and tolerance of other reducible functional groups.[5] Homogeneous iron complexes have also been developed for this purpose.[1]
-
Copper (Cu): Copper-based catalysts have shown excellent activity and selectivity in hydrogenation reactions.[2] For instance, a copper catalyst immobilized on poly(4-vinylpyridine) has been used for the reduction of nitrobenzene to aniline.[9] A novel Cu@C catalyst derived from a metal-organic framework (MOF) demonstrated high efficiency, achieving 100% nitrobenzene conversion in 8 minutes.[10]
-
Manganese (Mn): Air- and moisture-stable manganese catalysts have been reported for the hydrogenation of nitroarenes under relatively mild conditions, offering a broad functional group tolerance.[1]
Performance Comparison of Catalysts
The following table summarizes the performance of various catalysts in the reduction of nitroaromatics, including nitropyridines where specified. It is important to note that direct comparison is challenging due to the varied reaction conditions across different studies.
| Catalyst | Substrate | Reducing Agent | Solvent | Temp. (°C) | Time | Conversion/Yield | Selectivity | Reference |
| V₂O₅/TiO₂ | 4-Nitropyridine | N₂H₄·H₂O | Ethanol | 90 | 16 h | Good Yield | High for amine | [11] |
| V₂O₅/TiO₂ | 2-Chloro-5-nitropyridine | N₂H₄·H₂O | Ethanol | 90 | 16 h | Good Yield | High for amine | [11] |
| NiCeL@SiO₂-pellet-800 | Nitrobenzene | H₂ (40 bar) | Methanol | 60 | 20 h | 100% Conversion | High for aniline | [4] |
| Mn-1 (homogeneous) | Various Nitroarenes | H₂ | 2-MeTHF | 100 | 24 h | High Yields | High | [8] |
| Cu@C | Nitrobenzene | NaBH₄ | Ethanol | RT | 8 min | 100% Conversion | High for aniline | [10] |
| Pd/C | Nitroarenes | H₂ or Et₃SiH | Various | RT | - | High Yields | High | [5][6] |
| Raney Nickel | Nitroarenes | H₂ | Various | RT | - | High Yields | Good, avoids dehalogenation | [5] |
| Fe/CaCl₂ | Nitroarenes | Transfer Hydrogenation | Various | - | - | Excellent Yields | High | [6] |
Experimental Protocols
General Procedure for Heterogeneous Catalytic Hydrogenation
A typical experimental setup for the reduction of a nitropyridine using a heterogeneous catalyst is as follows:
-
Reactor Setup: A solution of the nitropyridine substrate in a suitable solvent (e.g., ethanol, methanol, ethyl acetate) is placed in a pressure reactor.
-
Catalyst Addition: The heterogeneous catalyst (e.g., Pd/C, Raney Ni, Pt/C) is added to the solution. The catalyst loading is typically between 1-10 mol% relative to the substrate.
-
Reaction Conditions: The reactor is sealed, purged with an inert gas (e.g., nitrogen or argon), and then pressurized with hydrogen gas to the desired pressure (typically ranging from atmospheric pressure to 50 bar).
-
Reaction Execution: The reaction mixture is stirred vigorously at a set temperature (ranging from room temperature to 100 °C) for a specified duration.
-
Monitoring and Work-up: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reactor is cooled, and the pressure is carefully released.
-
Product Isolation: The catalyst is removed by filtration (e.g., through Celite). The solvent is then removed from the filtrate under reduced pressure to yield the crude aminopyridine, which can be further purified by methods like crystallization or column chromatography.[12]
Visualizing the Process
To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for the catalytic hydrogenation of nitropyridines.
The reduction of a nitro group to an amine is a six-electron process that generally proceeds through nitroso and hydroxylamine intermediates.[12]
Caption: Simplified reaction pathway for the reduction of a nitropyridine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. imedpub.com [imedpub.com]
- 3. researchgate.net [researchgate.net]
- 4. Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Reactivity of Antibodies Raised Against 4-Aminopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theoretical and practical considerations for developing and characterizing antibodies against 4-aminopyridine (4-AP) and its derivatives. As a small molecule, 4-aminopyridine is not immunogenic on its own and requires conjugation to a carrier protein to elicit an antibody response. This guide outlines the process of hapten design, antibody production, and the subsequent assessment of antibody cross-reactivity with various 4-AP derivatives. The presented experimental protocols and data tables are based on established methodologies for small molecule immunoassays and antibody characterization, providing a framework for the development of specific binders for 4-aminopyridine.
Hapten Design and Immunogen Preparation
To generate antibodies against a small molecule like 4-aminopyridine, it must first be rendered immunogenic by covalently linking it to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). The small molecule in this context is referred to as a hapten. The design of the hapten, particularly the point of attachment of a linker molecule, is a critical step that influences the specificity of the resulting antibodies.
A rational approach to designing a 4-aminopyridine hapten is to attach a linker at a position that is less critical for its characteristic chemical features, thereby exposing the unique epitopes of the molecule to the immune system. For 4-aminopyridine, the pyridine ring and the amino group at the 4-position are key identifying features. Therefore, modifying the amino group directly for linker attachment would likely obscure a primary epitope. A more effective strategy is to introduce a functional group elsewhere on the pyridine ring. A common approach is to introduce a carboxyl group that can then be used for conjugation to the carrier protein.
Based on the reactivity of the pyridine ring, a potential hapten design involves the synthesis of a derivative such as 4-aminopyridine-2-carboxylic acid . This positions the linker away from the key amino group, presenting it more effectively to the immune system.
A Comparative Benchmarking Guide to the Synthesis of 4-Amino-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of substituted pyridines is a cornerstone of modern medicinal chemistry and materials science. Among these, 4-Amino-2-nitropyridine stands out as a valuable intermediate, featuring a versatile scaffold for further functionalization. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols and quantitative data to inform methodology selection.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound can be approached via two principal strategies: direct nitration of a readily available precursor and nucleophilic aromatic substitution on a pre-functionalized pyridine ring. Each method presents a distinct profile regarding yield, purity, and operational complexity.
| Metric | Method 1: Direct Nitration of 4-Aminopyridine | Method 2: Nucleophilic Aromatic Substitution (SNAr) |
| Overall Yield | Moderate (estimated 30-40%) | Good to High (estimated 70-85%) |
| Product Purity | Moderate (requires extensive purification) | High |
| Reaction Time | 6-8 hours | 4-6 hours |
| Key Reagents | 4-Aminopyridine, Nitric Acid, Sulfuric Acid | 4-Chloro-2-nitropyridine, Ammonia |
| Scale-Up Potential | Moderate (challenges in isomer separation) | High (cleaner reaction profile) |
| Safety Concerns | Handling of strong nitrating acids, potential for runaway reactions. | Use of gaseous or aqueous ammonia under pressure. |
Experimental Protocols
Method 1: Direct Nitration of 4-Aminopyridine
This method relies on the electrophilic nitration of 4-aminopyridine. The amino group is a strong activating group, but the pyridine nitrogen is protonated under the acidic conditions, which deactivates the ring. The nitration is expected to yield a mixture of isomers, with the 2-nitro and 3-nitro products being the most likely. Separation of these isomers is a critical and often challenging step.
Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 10 g of 4-aminopyridine to 50 mL of concentrated sulfuric acid while cooling in an ice bath to maintain the temperature below 10°C.
-
Nitration: Prepare a nitrating mixture by slowly adding 5 mL of fuming nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool. Add this nitrating mixture dropwise to the solution of 4-aminopyridine over 1 hour, ensuring the temperature does not exceed 15°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours, then heat to 50°C for an additional 2 hours.
-
Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice. Neutralize the solution to a pH of 7-8 with a saturated solution of sodium carbonate.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product, a mixture of isomers, requires purification by column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the this compound.
Method 2: Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-2-nitropyridine
This approach involves the displacement of a halide at the 4-position of a 2-nitropyridine ring with an amino group. The electron-withdrawing nitro group at the 2-position activates the ring for nucleophilic attack, particularly at the 4-position, making this a highly regioselective and efficient method.
Protocol:
-
Reaction Setup: In a sealed pressure vessel, dissolve 10 g of 4-chloro-2-nitropyridine in 100 mL of ethanol.
-
Amination: Add 50 mL of a 28% aqueous ammonia solution to the vessel.
-
Reaction: Seal the vessel and heat the mixture to 100°C for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Work-up: After cooling to room temperature, open the vessel in a well-ventilated fume hood. Remove the solvent under reduced pressure.
-
Isolation: Dissolve the residue in water and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain pure this compound.
Synthesis Pathway Selection
The choice between direct nitration and nucleophilic aromatic substitution depends on several factors, including the desired scale of the synthesis, purity requirements, and the availability of starting materials. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for selecting a synthesis method.
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of 4-Amino-2-nitropyridine
For researchers and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 4-Amino-2-nitropyridine, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Hazard Assessment
Before commencing any disposal procedures, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of vapors or dust.[1] |
In the event of a spill, the area should be evacuated. For small spills, the material should be absorbed with an inert, non-combustible absorbent such as vermiculite or sand.[1] For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must be in compliance with all local, state, and federal regulations.[1]
-
Waste Identification and Segregation :
-
All waste containing this compound, including the pure substance, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1][2]
-
This waste stream should not be mixed with other incompatible waste. It should be stored separately from strong oxidizing agents and acids.[1]
-
-
Waste Collection and Containerization :
-
Labeling :
-
Storage :
-
Final Disposal :
Quantitative Data Summary
The following table summarizes key hazard information extrapolated from related aminopyridine and nitropyridine compounds. This data should be used as a conservative guide.
Table 2: Hazard and Disposal Information for Pyridine Derivatives
| Parameter | Information | Source |
| Acute Toxicity (Oral) | Category 2 or 3 (Fatal or Toxic if swallowed) | |
| Acute Toxicity (Dermal) | Category 3 (Toxic in contact with skin) | |
| Skin Corrosion/Irritation | Category 1B or 2 (Causes severe skin burns and eye damage or causes skin irritation) | [4] |
| Serious Eye Damage/Irritation | Category 1 or 2 (Causes serious eye damage or causes serious eye irritation) | [4] |
| Aquatic Hazard | Harmful or Toxic to aquatic life with long lasting effects | |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant | [4][5] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 4-Amino-2-nitropyridine
Essential Safety and Handling Guide for 4-Amino-2-nitropyridine
This guide provides critical safety, handling, and disposal information for this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and compliance with safety regulations.
Hazard Identification and Classification
This compound is a chemical that requires careful handling due to its potential hazards. While specific data for this exact isomer is limited, information from closely related isomers like 4-aminopyridine and 4-Amino-3-nitropyridine indicates significant health risks. The substance is classified as highly toxic and hazardous upon exposure.[1][2]
GHS Hazard Classification:
-
Acute Toxicity, Oral: Category 2 or 3[3]
-
Acute Toxicity, Dermal: Category 3[3]
-
Acute Toxicity, Inhalation: Category 3[4]
-
Skin Corrosion/Irritation: Category 1B or 2[5]
-
Serious Eye Damage/Eye Irritation: Category 1 or 2[5]
-
Aquatic Hazard (Acute & Chronic): Category 2 or 3[3]
Hazard Statements (H-phrases):
-
H300/H301: Fatal or Toxic if swallowed.[3]
-
H311 + H331: Toxic in contact with skin or if inhaled.[4]
-
H314: Causes severe skin burns and eye damage.
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[4]
-
H411/H412: Toxic or harmful to aquatic life with long-lasting effects.[3]
Personal Protective Equipment (PPE)
A stringent PPE protocol is mandatory when handling this compound to minimize exposure risk. All handling of this compound should be conducted within a certified chemical fume hood.[1]
| Protection Area | Equipment | Specification and Rationale |
| Eye/Face | Safety Goggles or Full-Face Shield | Required to protect against splashes and dust. Standard safety glasses are insufficient; chemical splash goggles are necessary.[1] |
| Hand | Double-Gloving with Chemical-Resistant Gloves | Wear two pairs of nitrile or other impervious gloves.[1] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[6] |
| Body | Laboratory Coat and Protective Clothing | A fully buttoned, appropriately sized lab coat must be worn over full-length pants and closed-toe shoes.[1] For larger quantities or spill cleanup, flame-retardant and antistatic protective clothing may be necessary.[3] |
| Respiratory | NIOSH/MSHA-Approved Respirator | Required when dusts are generated or if there is a risk of exceeding exposure limits.[7] Use should occur after engineering controls have been optimized.[1] |
Operational Plans: Handling, Storage, and Disposal
Safe Handling Protocol
Adherence to proper handling procedures is crucial for safety.
-
Work Area: Always handle this compound inside a properly functioning and certified chemical fume hood to minimize inhalation exposure.[1]
-
Avoid Contamination: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[8]
-
Dust Prevention: Avoid the formation and generation of dust and aerosols during handling.[1][3]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before breaks.[1] Immediately remove and launder any contaminated clothing before reuse.
-
Ignition Sources: Keep the chemical away from heat, sparks, and open flames.[1][9] Ground all equipment containing the material.[1]
Storage Requirements
Proper storage is essential to maintain the chemical's stability and prevent accidental exposure.
-
Container: Keep the container tightly closed and upright in a dry, cool, and well-ventilated area.[1][7]
-
Security: Store in a locked cabinet or an area accessible only to authorized personnel.[4][7]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][7]
Disposal Plan
This compound must be disposed of as hazardous waste. Never dispose of this material down the drain or in regular trash.[1][2]
-
Waste Collection: Collect waste material in a designated, properly labeled, and closed hazardous waste container.[1][8]
-
Spill Materials: Any materials used to clean up spills (e.g., absorbent pads, vermiculite) must also be treated as hazardous waste.[4] Double bag and securely fasten all spill materials.[1]
-
Professional Disposal: Arrange for chemical waste collection through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.[1][8] Dispose of the contents and container in accordance with all local, regional, and national regulations.[8]
Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
First-Aid Measures
| Exposure Route | Immediate Action |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][5] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with a safety shower for at least 15 minutes. Wash with soap and water. Seek immediate medical attention.[1][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes in an eyewash station, removing contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give two glasses of water to drink. Seek immediate medical attention.[4] |
Spill Response Protocol
A chemical spill of this compound requires a swift and organized response.
-
Evacuate: Immediately evacuate the area and alert others.[1]
-
Assess: From a safe distance, assess the extent of the spill. If the spill is large (>1 Liter), involves a significant inhalation risk, or you are not trained to handle it, call emergency services or your institution's EH&S department immediately.[1]
-
Contain (for minor spills): For small, manageable spills, and if properly trained and equipped with the correct PPE, confine the spill to a small area using a spill kit or absorbent material like vermiculite or sand.[1][4]
-
Clean-Up: Carefully sweep or wipe up the material.[4] Use a water spray to reduce vapors if necessary.[1] Neutralize the residue with a dilute solution of acetic acid if appropriate for the situation.[1]
-
Decontaminate: Clean the affected area thoroughly.
-
Dispose: Place all contaminated materials in a sealed, labeled hazardous waste container for proper disposal.[1]
-
Report: Report the incident to your supervisor and the appropriate institutional safety office.[1]
Below is a workflow diagram for handling a chemical spill.
Caption: Workflow for emergency response to a this compound spill.
Quantitative Data Summary
| Property | Value | Source (Compound) |
| Molecular Formula | C5H5N3O2 | Key Organics[10] |
| Molecular Weight | 139.11 g/mol | Key Organics[10] |
| Melting Point | 155 - 158 °C (311 - 316 °F) | Sigma-Aldrich (4-Aminopyridine) |
| Boiling Point | 273 °C (523 °F) | Sigma-Aldrich (4-Aminopyridine) |
| Flash Point | 156 °C (312.8 °F) | Fisher Scientific (4-Aminopyridine)[7] |
| Autoignition Temp. | 640 °C (1184 °F) | Fisher Scientific (4-Aminopyridine)[7] |
| Log Pow (n-octanol/water) | ca. -0.76 (pH 7.4) | Sigma-Aldrich (4-Aminopyridine) |
| Aquatic Toxicity (Fish) | LC50: 3.43 mg/L (96h, Oryzias latipes) | Sigma-Aldrich (4-Aminopyridine) |
| Aquatic Toxicity (Daphnia) | EC50: 14.5 mg/L (48h, Daphnia magna) | Sigma-Aldrich (4-Aminopyridine) |
References
- 1. ehs.washington.edu [ehs.washington.edu]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. fishersci.com [fishersci.com]
- 6. capotchem.com [capotchem.com]
- 7. fishersci.com [fishersci.com]
- 8. lobachemie.com [lobachemie.com]
- 9. und-nd.safeschoolssds.com [und-nd.safeschoolssds.com]
- 10. keyorganics.net [keyorganics.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
